6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide
Description
Properties
IUPAC Name |
6-chloro-2-(chloromethyl)-3-oxido-4-phenylquinazolin-3-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c16-9-14-18-13-7-6-11(17)8-12(13)15(19(14)20)10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDNKXWSTFABQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](C(=NC3=C2C=C(C=C3)Cl)CCl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208241 | |
| Record name | 2-Chloromethyl-4-phenyl-6-chloroquinazoline-3-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5958-24-7 | |
| Record name | 2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5958-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloromethyl-4-phenyl-6-chloroquinazoline-3-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005958247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloromethyl-4-phenyl-6-chloroquinazoline-3-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinazoline, 6-chloro-2-(chloromethyl)-4-phenyl-, 3-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHLORO-2-(CHLOROMETHYL)-4-PHENYLQUINAZOLINE 3-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNG87K5614 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide: A Key Intermediate in Benzodiazepine Synthesis
This in-depth technical guide provides a comprehensive overview of the synthetic pathway for 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide, a critical intermediate in the manufacturing of widely used psychotherapeutic agents such as chlordiazepoxide and diazepam.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the rationale behind the synthetic strategy.
Introduction: The Significance of this compound
Quinazoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities.[2][3] Among these, this compound stands out as a pivotal precursor in the synthesis of 1,4-benzodiazepines, a class of drugs with significant therapeutic impact in treating anxiety, insomnia, and other neurological conditions.[1][4] The unique structural features of this quinazoline 3-oxide, including the reactive chloromethyl group and the N-oxide functionality, allow for its facile conversion into the diazepine ring system.[5]
Historically, the synthesis of this key intermediate involved the formation of an oxime from 2-amino-5-chlorobenzophenone, which often resulted in a challenging mixture of α and β isomers.[1] This guide focuses on a more streamlined and higher-yielding synthetic route that circumvents the problematic oxime formation, as detailed in seminal patents.[1][6] This improved process proceeds through novel intermediates, 2-chloroacetamido-5-chlorobenzophenone and 2-(1'-chloroimino-2'-chloromethyl)-5-chlorobenzophenone, ensuring a more efficient and reproducible synthesis.[1]
The Synthetic Pathway: A Step-by-Step Elucidation
The synthesis of this compound is a multi-step process that begins with the readily available starting material, 2-amino-5-chlorobenzophenone. The overall synthetic scheme is depicted below.
Caption: Overall synthetic workflow for this compound.
Starting Material: 2-Amino-5-chlorobenzophenone
The journey begins with 2-amino-5-chlorobenzophenone, a substituted aromatic ketone. Its synthesis is well-established, with common methods including the Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride or the reduction of a benzisoxazole intermediate.[7][8] For the purpose of this guide, we will assume the availability of this starting material.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₀ClNO | [7] |
| Molecular Weight | 231.68 g/mol | [7] |
| CAS Number | 719-59-5 | [7] |
| Appearance | Yellow crystalline powder | [7] |
| Melting Point | 96-98 °C | [7] |
| Solubility | Soluble in DMSO and methanol | [7] |
Step 1: Chloroacetylation of 2-Amino-5-chlorobenzophenone
The first crucial step is the chloroacetylation of the primary amino group of 2-amino-5-chlorobenzophenone. This reaction introduces the necessary two-carbon fragment that will ultimately form part of the quinazoline ring.
Reaction: 2-Amino-5-chlorobenzophenone reacts with chloroacetyl chloride in the presence of a base, such as sodium hydroxide, to yield 2-chloroacetamido-5-chlorobenzophenone.[1][6]
Caption: Chloroacetylation of 2-amino-5-chlorobenzophenone.
Experimental Protocol:
-
Under a nitrogen atmosphere, dissolve 23.17 g (0.1 mole) of 2-amino-5-chlorobenzophenone in 200 ml of ethyl acetate in a suitable reaction vessel.[1]
-
Cool the stirred solution to 15°C using an ice-water bath.[1]
-
Slowly add 36.7 ml (0.11 mole) of 3 N aqueous sodium hydroxide solution, maintaining the temperature between 15° and 20°C.[1]
-
Continue stirring for a specified period, monitoring the reaction progress by a suitable analytical method such as Thin Layer Chromatography (TLC).
-
Upon completion, the product, 2-chloroacetamido-5-chlorobenzophenone, can be isolated by standard work-up procedures.[1]
Causality and Expertise: The use of a biphasic system (ethyl acetate and aqueous NaOH) allows for the efficient neutralization of the hydrochloric acid generated during the acylation, driving the reaction to completion. Maintaining a low temperature is crucial to minimize potential side reactions. The choice of ethyl acetate as the organic solvent facilitates both the reaction and the subsequent product isolation.[1]
Step 2: Iminochloride Formation
The next step involves the conversion of the amide functionality in 2-chloroacetamido-5-chlorobenzophenone into an iminochloride. This is a key transformation that activates the molecule for the subsequent cyclization.
Reaction: 2-Chloroacetamido-5-chlorobenzophenone is treated with a chlorinating agent, such as phosphorus pentachloride or thionyl chloride, to form the novel intermediate, 2-(1'-chloroimino-2'-chloromethyl)-5-chlorobenzophenone.[1]
Experimental Protocol:
The patent literature describes this step as "subsequent iminochloride formation" leading to the next intermediate without providing a detailed standalone protocol. It is typically performed in situ or as part of a continuous process leading to the final cyclization.[1][6]
Mechanistic Insight: The reaction likely proceeds through the activation of the amide oxygen by the chlorinating agent, followed by nucleophilic attack of chloride and subsequent elimination to form the iminochloride. This transformation is critical as it generates a highly electrophilic carbon atom, which is susceptible to intramolecular attack by the aromatic ring in the final cyclization step.
Step 3: Cyclization to this compound
The final step is the intramolecular cyclization of the 2-(1'-chloroimino-2'-chloromethyl)-5-chlorobenzophenone intermediate to yield the desired product.
Reaction: The iminochloride intermediate undergoes an intramolecular electrophilic substitution reaction, followed by aromatization and N-oxide formation to give this compound.[1]
Caption: Cyclization to form the quinazoline 3-oxide ring system.
Experimental Protocol:
-
The crude 2-(1'-chloroimino-2'-chloromethyl)-5-chlorobenzophenone from the previous step is dissolved in a suitable solvent such as methylene chloride.[1]
-
The reaction mixture is typically heated to effect cyclization.
-
After the reaction is complete, the solution is worked up. This may involve washing with an aqueous sodium carbonate solution.[1]
-
The organic layer is separated, and the solvent is replaced with n-hexane to induce crystallization.[1]
-
The crystalline product is collected by filtration, washed with hexane, and dried to afford this compound.[1]
Yield and Purity: This improved process is reported to provide the desired intermediate in high yield.[1] The final product can be obtained as a crystalline solid with a melting point of 132°-134°C.[1]
| Parameter | Value | Reference(s) |
| Melting Point | 132°-134°C | [1] |
| Molecular Formula | C₁₅H₁₀Cl₂N₂O | [1] |
| Elemental Analysis (Calculated) | C, 59.03%; H, 3.30%; N, 9.18%; Cl, 23.24% | [1] |
| Elemental Analysis (Found) | C, 59.23%; H, 3.64%; N, 9.37%; Cl, 23.26% | [1] |
Trustworthiness and Self-Validation
The protocols described herein are derived from patented procedures, which have undergone rigorous examination and validation.[1][6] The self-validating nature of this synthesis lies in the characterization of the intermediates and the final product. The distinct physicochemical properties, such as melting point and elemental analysis, serve as reliable checkpoints to ensure the identity and purity of the synthesized compounds at each stage. Furthermore, the high yield reported for this improved process attests to its efficiency and robustness, minimizing the formation of difficult-to-separate byproducts that were a drawback of earlier synthetic routes.[1]
Conclusion
The synthesis of this compound via the chloroacetylation of 2-amino-5-chlorobenzophenone represents a significant advancement in the production of this key pharmaceutical intermediate. By avoiding the formation of oxime isomers, this pathway offers a more reliable and higher-yielding route, which is crucial for large-scale manufacturing. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals in their efforts to synthesize benzodiazepines and other related therapeutic agents.
References
- Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor.
-
2-Amino-5-chlorobenzophenone. Wikipedia. [Link]
-
Synthesis of 2-amino-5-chlorobenzophenone. PrepChem.com. [Link]
-
Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). ResearchGate. [Link]
-
Preparation method of 2-amino-5-chlorobenzophenone oxime. Eureka | Patsnap. [Link]
-
Preparation method of 2-amino-5-chlorobenzophenone. Eureka | Patsnap. [Link]
- Process for the preparation of 2-aminobenzophenone-alpha-oximes.
-
6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. PMC - NIH. [Link]
- Amino substituted benzophenone oximes and derivatives thereof.
-
Reaction of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide with Dimethylamine. Journal of Medicinal Chemistry. [Link]
- Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor.
-
(PDF) 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. ResearchGate. [Link]
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. ResearchGate. [Link]
-
Quinazolines and 1,4-Benzodiazepines. II.1 The Rearrangement of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide into 2-Amino Derivatives of 7-Chloro-5-phenyl-3H-1,4-benzodiazepine 4-Oxide. The Journal of Organic Chemistry - ACS Publications. [Link]
-
One-step synthesis of quinazoline 3-oxides 4. ResearchGate. [Link]
-
This compound. precisionFDA. [Link]
-
2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide. PubChem. [Link]
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. [Link]
- Preparation method of 2-chloracetylamino-5-nitro benzophenone.
- Preparation method of high-purity clonazepam.
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. MDPI. [Link]
-
Cascade oxime formation, cyclization to a nitrone, and intermolecular dipolar cycloaddition. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide.
- Novel method for preparing chlordiazepoxide.
-
Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
-
A Short Review on Quinazoline Heterocycle. Volume 10, Issue 5, May 2021. [Link]
Sources
- 1. US3932325A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. ijirset.com [ijirset.com]
- 4. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US3998883A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Preparation method of 2-amino-5- chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the Crystal Structure Analysis of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide
This guide provides a comprehensive technical analysis of the crystal structure of 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide, a molecule of significant interest in medicinal chemistry. Quinazoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties and its interactions with biological targets. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the experimental and computational methodologies employed in modern crystallography.
Introduction: The Significance of Quinazoline Scaffolds
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in drug discovery.[1][3][6][7] The versatility of this heterocyclic core allows for substitutions that can modulate its biological activity, making it a frequent target for synthetic chemists. The title compound, this compound, is a key intermediate in the synthesis of important psychotherapeutic agents like chlordiazepoxide and diazepam.[8] The presence of the N-oxide functionality and chloro-substituents can significantly influence the molecule's electronic properties, stability, and intermolecular interactions, all of which are critical for its behavior in a biological system.
The primary objective of this guide is to elucidate the single-crystal X-ray diffraction analysis of this compound, providing a detailed narrative of the process from crystal growth to the final structural interpretation. This analysis offers a foundational understanding of the molecule's solid-state conformation and the non-covalent interactions that govern its crystal packing.
Experimental Workflow: From Synthesis to Structure Solution
The journey to understanding a crystal structure begins with the synthesis of high-quality single crystals and culminates in the refinement of a crystallographic model.
Synthesis and Crystallization
The synthesis of this compound can be achieved through a multi-step process, often starting from 2-amino-5-chlorobenzophenone.[8] A common route involves chloroacetylation followed by cyclization to form the quinazoline ring system.[8] Subsequent oxidation yields the target N-oxide.[9][10][11]
Protocol for Crystallization:
-
Dissolution: Dissolve the synthesized this compound in a suitable solvent or solvent mixture. A reported method utilizes a 1:1 mixture of toluene and methylene dichloride at 313 K.[9]
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature. This gradual process is crucial for the formation of well-ordered, single crystals suitable for X-ray diffraction.
-
Crystal Harvesting: Carefully select a crystal of appropriate size (typically 0.1-0.3 mm) with well-defined faces and no visible defects for mounting.[12]
The choice of solvent is critical; it must be one in which the compound has moderate solubility, allowing for a slow transition from the soluble to the solid state.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the atomic arrangement within a crystal.[13][14][15]
Experimental Setup:
-
Diffractometer: Data for the title compound was collected on an Agilent Xcalibur (Eos, Gemini) diffractometer.[9]
-
X-ray Source: The instrument is equipped with a Mo Kα radiation source (λ = 0.71073 Å).
-
Temperature: Data collection is typically performed at low temperatures (e.g., 173 K) to minimize thermal vibrations of the atoms, resulting in a more accurate structure.[9]
-
Data Collection Strategy: The crystal is mounted on a goniometer head and rotated in the X-ray beam to collect a series of diffraction patterns at different orientations.[12][14][16]
The collected diffraction data, consisting of the positions and intensities of thousands of reflections, forms the basis for determining the crystal structure.
Structure Solution and Refinement
The process of converting the raw diffraction data into a three-dimensional molecular model involves two key stages: structure solution and refinement.
Workflow for Structure Solution and Refinement:
Caption: Workflow from raw diffraction data to the final refined crystal structure model.
Software: The SHELX suite of programs is widely used for the determination of small molecule crystal structures.[17][18]
-
SHELXT or SHELXS: These programs are used for the initial structure solution, employing direct methods or Patterson methods to determine the phases of the structure factors and generate an initial atomic model.[17][18]
-
SHELXL: This program is used for the refinement of the crystal structure against the experimental diffraction data.[19] The refinement process involves adjusting atomic coordinates, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors.
The quality of the final refined model is assessed by several factors, including the R-factor, goodness-of-fit (S), and the residual electron density map. For the title compound, a final R-factor of 0.038 and a goodness-of-fit of 1.03 were reported, indicating a high-quality refinement.[9]
Crystal Structure Analysis of this compound
The crystallographic analysis reveals detailed information about the molecular geometry, conformation, and the intermolecular interactions that dictate the crystal packing.
Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₁₅H₁₀Cl₂N₂O |
| Formula Weight | 305.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.2030 (3) |
| b (Å) | 14.3203 (5) |
| c (Å) | 11.8477 (4) |
| β (°) | 105.016 (4) |
| Volume (ų) | 1344.22 (9) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.509 |
| Absorption Coefficient (mm⁻¹) | 0.48 |
| F(000) | 624 |
Data sourced from Acta Crystallographica Section E, 2014, 70, o440.[9]
Molecular Structure and Conformation
The asymmetric unit of the crystal contains one molecule of this compound. A key conformational feature is the dihedral angle between the mean planes of the quinazoline ring system and the phenyl ring, which is reported to be 63.3 (4)°.[9] This significant twist is a result of steric hindrance between the two ring systems.
Bond lengths and angles within the molecule are within the expected ranges for similar structures. The N-oxide bond length is a characteristic feature that influences the electronic distribution within the quinazoline core.
Supramolecular Assembly and Intermolecular Interactions
The packing of molecules in the crystal lattice is governed by a network of non-covalent interactions. In the crystal of the title compound, these interactions include weak C—H···O hydrogen bonds and π–π stacking interactions.[9]
-
C—H···O Hydrogen Bonds: Pairs of molecules are linked into centrosymmetric dimers through weak C—H···O interactions, forming an R²₂(10) graph-set ring motif.[9] This type of interaction, while weak, plays a crucial role in the formation of the primary supramolecular synthons.
-
π–π Stacking Interactions: The crystal structure also exhibits weak π–π stacking interactions between the aromatic rings of adjacent molecules, with a minimum centroid–centroid separation of 3.6810 (8) Å.[9] These interactions contribute to the overall stability of the crystal packing.
Advanced Analysis: Hirshfeld Surface Analysis
To gain deeper insight into the intermolecular interactions, Hirshfeld surface analysis can be employed. This computational method provides a visual and quantitative way to explore the contacts between molecules in a crystal.[20][21][22][23][24]
Hirshfeld Surface Analysis Workflow:
Caption: A schematic of the workflow for performing Hirshfeld surface analysis.
By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contact can be visualized. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.
For this compound, this analysis would be expected to quantitatively confirm the presence and relative importance of the C—H···O and π–π stacking interactions identified in the initial structural analysis.
Conclusion and Future Perspectives
The single-crystal X-ray diffraction analysis of this compound provides a detailed and unambiguous determination of its three-dimensional structure. This guide has outlined the experimental and computational workflow involved in such an analysis, from crystal growth to advanced computational modeling. The elucidated solid-state conformation and the network of intermolecular interactions are crucial for understanding the compound's properties and for the rational design of new quinazoline-based therapeutic agents.
Future work could involve co-crystallization studies with biologically relevant macromolecules to understand its binding modes, or computational docking studies guided by the experimentally determined conformation. The structural insights gained from this analysis serve as a valuable foundation for further research in the field of medicinal chemistry.
References
-
SHELX - A set of programs for crystal structure determination. Available at: [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases - Molecules, 2023. Available at: [Link]
-
Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - Scientific Research Publishing, 2023. Available at: [Link]
-
Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - Molecules, 2022. Available at: [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - Molecules, 2022. Available at: [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? - Creative Biostructure. Available at: [Link]
-
Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI. Available at: [Link]
-
SHELX - PaNdata Software Catalogue . Available at: [Link]
-
The Hirshfeld Surface - CrystalExplorer . Available at: [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - National Center for Biotechnology Information. Available at: [Link]
-
User guide to crystal structure refinement with SHELXL - Reza Latifi. Available at: [Link]
-
Single crystal X-ray diffraction | Crystallography Class Notes - Fiveable. Available at: [Link]
-
(PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - ResearchGate. Available at: [Link]
-
Crystal structure refinement with SHELXL - National Center for Biotechnology Information. Available at: [Link]
-
Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - National Center for Biotechnology Information. Available at: [Link]
-
A Guide to Using the SHELXTL Crystallographic Software Package - University of Illinois. Available at: [Link]
-
Single-crystal X-ray Diffraction - SERC (Carleton). Available at: [Link]
-
Hirshfeld surface analysis - Royal Society of Chemistry. Available at: [Link]
-
The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction - Pulstec USA. Available at: [Link]
-
What is Single Crystal X-ray Diffraction? - YouTube. Available at: [Link]
- Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents.
-
Chemical structures of quinazoline 3-oxides (A) and... - ResearchGate. Available at: [Link]
-
6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide - National Center for Biotechnology Information. Available at: [Link]
-
This compound - precisionFDA. Available at: [Link]
-
2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide | C15H10Cl2N2O | CID 112828 - PubChem. Available at: [Link]
-
Quinazoline - Wikipedia. Available at: [Link]
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - MDPI. Available at: [Link]
-
Structure of quinazoline-based drugs. - ResearchGate. Available at: [Link]
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents [mdpi.com]
- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. US3932325A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]
- 9. 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fiveable.me [fiveable.me]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 15. pulstec.net [pulstec.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Single crystal structure analysis software "SHELX" | Information dissemination media for research and development TEGAKARI [tegakari.net]
- 18. SHELX - PaNdata Software [software.pan-data.eu]
- 19. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 21. crystalexplorer.net [crystalexplorer.net]
- 22. researchgate.net [researchgate.net]
- 23. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
spectroscopic data for 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide
An In-depth Technical Guide: Spectroscopic and Structural Characterization of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide
Authored for: Researchers, Scientists, and Drug Development Professionals Pillar: Medicinal Chemistry & Analytical Science
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic and structural data for this compound (CAS No: 5958-24-7). As a pivotal intermediate in the synthesis of notable psychotherapeutic agents, including chlordiazepoxide and diazepam, its unambiguous characterization is critical for quality control, reaction monitoring, and drug development pipelines.[1] This document synthesizes data from foundational analytical techniques, including X-ray Crystallography, Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. By integrating experimental data with theoretical principles, this guide explains the causality behind spectral features and provides field-proven protocols for data acquisition. The narrative is grounded in authoritative sources to ensure scientific integrity, offering researchers a definitive reference for this key chemical entity.
Introduction and Significance
This compound is a heterocyclic compound featuring a quinazoline core, which is a bicyclic system composed of a benzene ring fused to a pyrimidine ring. The molecule is further substituted with a chloro group at position 6, a chloromethyl group at position 2, a phenyl group at position 4, and an N-oxide at position 3. Its molecular formula is C₁₅H₁₀Cl₂N₂O, and it has a molecular weight of approximately 305.16 g/mol .[2][3]
The primary significance of this compound lies in its role as a precursor in the pharmaceutical industry.[1] The specific arrangement of its functional groups allows for chemical transformations into 1,4-benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, and anticonvulsant properties. Accurate spectroscopic identification is therefore not merely an academic exercise but a crucial step in ensuring the purity and identity of starting materials for Active Pharmaceutical Ingredient (API) synthesis.
Molecular and Physicochemical Properties
A summary of the key identifiers and computed properties for the title compound is provided below.
| Property | Value | Source(s) |
| IUPAC Name | 6-chloro-2-(chloromethyl)-3-oxido-4-phenylquinazolin-3-ium | [2] |
| CAS Number | 5958-24-7 | [2][4] |
| Molecular Formula | C₁₅H₁₀Cl₂N₂O | [2][5] |
| Molecular Weight | 305.16 g/mol | [3] |
| Monoisotopic Mass | 304.0170183 Da | [2] |
| XLogP3 | 3.3 | [2] |
| Melting Point | 132-134 °C | [1] |
General Analytical Workflow
The comprehensive characterization of a synthetic intermediate like this compound follows a logical, multi-technique approach. This ensures that every aspect of the molecule's identity, from its elemental composition to its three-dimensional structure, is confirmed.
Caption: Structure of this compound.
-
Aromatic Protons (Phenyl Ring, 5H): Expected to appear as a complex multiplet in the range of δ 7.40 - 7.80 ppm . The protons on the phenyl ring attached to C4 will have distinct chemical shifts.
-
Aromatic Protons (Quinazoline Ring, 3H): These protons are in different environments and should appear as distinct signals, likely in the range of δ 7.60 - 8.50 ppm . The proton at C5 will likely be a doublet, the one at C7 a doublet of doublets, and the one at C8 a doublet, reflecting their coupling to neighboring protons.
-
Chloromethyl Protons (CH₂, 2H): This group is adjacent to the electron-withdrawing quinazoline ring system. It is expected to appear as a sharp singlet (no adjacent protons to couple with) at a downfield chemical shift, likely in the range of δ 4.80 - 5.20 ppm .
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
-
Aromatic Carbons: A total of 12 carbons are in the two aromatic rings. Due to symmetry, some may overlap, but multiple distinct signals are expected in the δ 120 - 155 ppm region. The carbons directly attached to chlorine (C6), nitrogen (C4, C8a), and the N-oxide (C2, C4) will have characteristic chemical shifts.
-
Chloromethyl Carbon (CH₂Cl): This aliphatic carbon is attached to an electronegative chlorine atom and the aromatic system, leading to a downfield shift. It is expected to appear in the range of δ 40 - 50 ppm .
Conclusion
The analytical data for this compound presents a unique and identifiable spectroscopic fingerprint. The definitive solid-state structure is confirmed by X-ray crystallography, revealing a distinct non-planar conformation. Mass spectrometry validates the molecular weight and elemental composition through a characteristic M:M+2:M+4 isotopic pattern of 9:6:1. Infrared spectroscopy confirms the presence of key functional groups, including the aromatic systems, C-Cl bonds, and a diagnostic N-O stretch. While experimental NMR data is sparse, predictions based on its structure provide a reliable map for its ¹H and ¹³C chemical environments. This comprehensive guide serves as an authoritative resource for researchers, enabling confident identification and utilization of this important pharmaceutical intermediate.
References
-
Popa, M., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. Available at: [Link]
-
Yamuna, T. S., et al. (2014). This compound. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o440–o441. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 252909, Quinazoline 3-oxide. Available at: [Link]
-
International Journal of Innovative Research in Technology (2025). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. IJIRT, 12(7). Available at: [Link]
-
Bernstein, M. P., et al. (Date N/A). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Astrochemistry Laboratory. Available at: [Link]
- Bell, S. C., & Childress, S. J. (1976). Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor. US Patent 3,932,325.
-
Culbertson, H., Decius, J. C., & Christensen, B. E. (1952). Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. Journal of the American Chemical Society, 74(19), 4834–4838. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 112828, 2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide. Available at: [Link]
-
Wang, J., et al. (2015). Quinazoline derivatives: Synthesis and bioactivities. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry (2022). Supporting Information for Metal-Free Synthesis of 2-Substituted Quinazolines. Available at: [Link]
-
Yamamoto, Y., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers in Chemistry, 9. Available at: [Link]
-
ResearchGate (2019). ¹H-NMR spectra for synthesized quinazoline semicarbazone derivatives. Available at: [Link]
-
ResearchGate (2014). 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. Available at: [Link]
-
Farber, S., Wuest, H. M., & Meltzer, R. I. (1964). Reaction of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide with Dimethylamine. Journal of Medicinal Chemistry, 7(2), 235-237. Available at: [Link]
-
Sci-Hub (2014). 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. Available at: [Link]
-
CAS Common Chemistry (Date N/A). 2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide. Available at: [Link]
-
Semantic Scholar (2014). 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. Available at: [Link]
Sources
- 1. US3932325A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]
- 2. 2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide | C15H10Cl2N2O | CID 112828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-CHLORO-2-(CHLOROMETHYL)-3-OXIDO-4-PHENYL-QUINAZOLINE | 5958-24-7 [chemicalbook.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Formation of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide
This document provides a comprehensive technical overview of the synthetic pathways and reaction mechanisms involved in the formation of 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide. This compound is a pivotal intermediate in the synthesis of significant pharmaceutical agents, particularly those in the 1,4-benzodiazepine class, such as chlordiazepoxide and diazepam.[1][2] This guide is intended for researchers, chemists, and professionals in drug development, offering detailed mechanistic insights, validated experimental protocols, and a discussion of the causality behind the synthetic strategies.
Strategic Overview: Synthetic Pathways
The formation of the quinazoline 3-oxide core from a substituted benzophenone precursor is a classic example of heterocyclic synthesis. The principal starting material for this target molecule is 2-amino-5-chlorobenzophenone.[3] From this precursor, two primary synthetic routes have been established in the literature.
Route A: The Classical Oxime-Cyclization Pathway This is the most frequently described method, involving the initial conversion of the benzophenone's carbonyl group into an oxime. The second nitrogen atom required for the quinazoline ring is introduced via hydroxylamine. This oxime intermediate is then acylated and undergoes an intramolecular cyclocondensation to yield the final product.[2][4]
Route B: The Patented Amide-Iminochloride Pathway An alternative, high-yield process has been developed to circumvent potential issues with handling oxime isomer mixtures.[1] This pathway involves the initial acylation of the amino group, followed by the formation of an iminochloride intermediate which subsequently cyclizes.
This guide will dissect the mechanistic intricacies of both pathways, providing the underlying chemical logic for each transformation.
Figure 1: High-level overview of the two primary synthetic routes to the target compound.
The Classical Oxime-Cyclization Pathway (Route A)
This pathway represents the foundational chemistry for constructing quinazoline 3-oxides from 2-aminoaryl ketones.
Step 1: Synthesis of 2-Amino-5-chlorobenzophenone Oxime
The initial step involves the conversion of the ketone's carbonyl group into an oxime. This functional group transformation is critical as it introduces the second nitrogen atom (N3 of the quinazoline ring) and provides the oxygen atom for the N-oxide functionality.
Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism. Hydroxylamine (H₂NOH), typically liberated from its hydrochloride salt by a base like sodium hydroxide, acts as the nucleophile.[5] The lone pair on the nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the benzophenone. This is followed by proton transfer and subsequent dehydration (loss of a water molecule) to form the C=N double bond of the oxime.
Figure 2: Mechanism of oxime formation from 2-amino-5-chlorobenzophenone.
Experimental Protocol: Oxime Formation Adapted from CN105801477A[5]
-
To a 5 L reaction vessel, add ethanol (3450 mL).
-
With stirring, add 2-amino-5-chlorobenzophenone (490 g), hydroxylamine hydrochloride (185 g), and sodium hydroxide (200 g).
-
Seal the vessel and heat the mixture to reflux.
-
Maintain reflux for 3 hours to ensure complete reaction.
-
Upon completion, the reactant mixture contains 2-amino-5-chlorobenzophenone oxime. Post-reaction workup typically involves distillation of ethanol and purification.
Step 2: N-Acylation and Intramolecular Cyclocondensation
This is the key ring-forming step. The oxime intermediate is reacted with chloroacetyl chloride, which serves as the source for the C2 and the attached chloromethyl group of the quinazoline ring.
Mechanism:
-
N-Acylation: The primary amino group (-NH₂) of the benzophenone oxime is more nucleophilic than the oxime hydroxyl group. It attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride in a nucleophilic acyl substitution reaction. This forms an N-acyl intermediate.
-
Intramolecular Cyclization & Dehydration: Under acidic or thermal conditions, the oxime's hydroxyl group performs a nucleophilic attack on the adjacent amide carbonyl carbon. This intramolecular cyclization is entropically favored due to the proximity of the reacting groups. The resulting cyclic intermediate readily eliminates a molecule of water to form the stable, aromatic quinazoline 3-oxide ring system.[2][6]
Figure 3: Mechanistic steps for the N-acylation and cyclocondensation reaction.
The Patented Amide-Iminochloride Pathway (Route B)
This improved process was developed to proceed in high yield while avoiding the formation of oxime isomers.[1] It strategically reorders the acylation and cyclization steps.
Step 1: Chloroacetylation of 2-Amino-5-chlorobenzophenone
The first step is the direct acylation of the starting material's amino group.
Mechanism: This is a standard nucleophilic acyl substitution reaction. The lone pair of the nitrogen atom on the 2-amino group attacks the carbonyl carbon of chloroacetyl chloride. A chloride ion is subsequently eliminated, forming the stable amide, 2-chloroacetamido-5-chlorobenzophenone.
Experimental Protocol: Chloroacetylation Adapted from U.S. Patent 3,932,325[1]
-
Under a nitrogen atmosphere, dissolve 2-amino-5-chlorobenzophenone (23.17 g, 0.1 mole) in ethyl acetate (200 mL).
-
Cool the stirred solution to 15°C.
-
Add chloroacetyl chloride (11.3 g, 0.1 mole) dropwise, maintaining the temperature at 15-20°C.
-
After the addition, stir the mixture at room temperature for 1 hour.
-
The reaction mixture, containing 2-chloroacetamido-5-chlorobenzophenone, can be used directly in the next step or worked up for isolation.
Step 2 & 3: Iminochloride Formation and Cyclization
This sequence transforms the amide and the original ketone carbonyl into a reactive intermediate that cyclizes to form the final product.
Mechanism: The patent describes the conversion of the 2-chloroacetamido-5-chlorobenzophenone intermediate to a subsequent iminochloride, which then cyclizes.[1] While the exact structure of the "2-(1'-chloroimino-2'-chloromethyl)-5-chlorobenzophenone" intermediate named in the patent is ambiguous, the transformation involves activating the amide with a chlorinating agent like phosphorus pentachloride (PCl₅) in a solvent such as methylene chloride. This activation facilitates an intramolecular cyclization. The oxygen of the N-oxide is derived from the amide carbonyl group. The benzophenone's carbonyl carbon becomes C4 of the quinazoline ring, while the amide carbonyl carbon becomes C2.
Experimental Protocol: Cyclization Adapted from U.S. Patent 3,932,325[1]
-
To the solution of 2-chloroacetamido-5-chlorobenzophenone (0.1 mole) in ethyl acetate from the previous step, add methylene chloride (200 mL).
-
Cool the mixture to 0-5°C.
-
Add phosphorus pentachloride (20.8 g, 0.1 mole) portion-wise over 30 minutes, keeping the temperature below 10°C.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Concentrate the solution to approximately half its volume.
-
Replace the solvent with n-hexane to induce crystallization.
-
Collect the crystalline material by filtration, wash with hexane, and dry to yield 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide.
Data Summary
The following table summarizes key quantitative data for the patented high-yield process (Route B).
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Yield | Reference |
| 1. Acylation | 2-Amino-5-chlorobenzophenone | Chloroacetyl chloride | Ethyl Acetate | 15-20 | (Used in situ) | [1] |
| 2. Cyclization | 2-Chloroacetamido-5-chlorobenzophenone | Phosphorus pentachloride | Methylene Chloride | 0-25 | 60.6% (overall) | [1] |
Conclusion
The formation of this compound is a well-defined process in synthetic organic chemistry, crucial for the production of several benzodiazepine-based drugs. The classical synthesis via a 2-amino-5-chlorobenzophenone oxime intermediate provides a fundamental understanding of the necessary bond formations, involving N-acylation followed by an intramolecular cyclocondensation. An alternative, patented route starting with N-acylation followed by PCl₅-mediated cyclization offers a streamlined, high-yield process that avoids the complexities of handling oxime isomers. Understanding the causality of these mechanistic pathways—from the choice of nucleophile in the initial attack to the entropically favored ring-closing step—is essential for process optimization, troubleshooting, and the development of novel analogues in medicinal chemistry.
References
- Hromatka, O., & Sauter, F. (1976). Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor. U.S.
-
Naidoo, S., & Khanye, S. D. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 27(22), 7906. [Link]
- Zhang, J. (2016). Preparation method of 2-amino-5-chlorobenzophenone oxime.
-
Naidoo, S., & Khanye, S. D. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. National Center for Biotechnology Information. [Link]
-
Madabhushi, S., et al. (2014). One-step method for synthesis of 2,4-disubstituted quinazoline 3-oxides by reaction of a 2-aminoaryl ketone with a hydroxamic acid using Zn(OTf)2 as the catalyst. Tetrahedron Letters, 55(12), 1979-1982. (Referenced in[7])
-
Yamuna, T. S., et al. (2014). 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o398. [Link]
- Sternbach, L. H., & Reeder, E. (1969). Process for the preparation of 2-aminobenzophenone-alpha-oximes. U.S.
- Sternbach, L. H., & Reeder, E. (1964). Amino substituted benzophenone oximes and derivatives thereof. U.S.
- Li, X. (2020). Preparation method of lorazepam intermediate.
Sources
- 1. US3932325A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]
- 2. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN112028844A - Preparation method of lorazepam intermediate - Google Patents [patents.google.com]
- 5. Preparation method of 2-amino-5-chlorobenzophenone oxime - Eureka | Patsnap [eureka.patsnap.com]
- 6. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
The Rising Therapeutic Potential of Quinazoline-3-Oxide Derivatives: A Technical Guide for Drug Discovery
Introduction: Beyond a Synthetic Intermediate
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1] Its derivatives are renowned for a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] Within this prominent family, quinazoline-3-oxides have traditionally been viewed primarily as versatile synthetic intermediates, pivotal in the synthesis of benzodiazepines and various polycyclic compounds.[3] However, emerging research is beginning to shed light on the intrinsic biological activities of quinazoline-3-oxide derivatives themselves, revealing them as a class of compounds with untapped therapeutic potential. This guide provides an in-depth technical overview of the synthesis, biological activities, and mechanisms of action of quinazoline-3-oxide derivatives, designed for researchers, scientists, and professionals in drug development.
Synthesis and Chemical Transformation: Accessing the Core Scaffold
The synthesis of quinazoline-3-oxides is a critical first step in exploring their biological potential. Direct N-oxidation of a quinazoline nucleus often lacks selectivity and can result in low yields, necessitating the development of more robust synthetic strategies.[3][5] The most prevalent and effective methods are centered around the intramolecular cyclocondensation of N-acyl-2-aminoaryl ketone oximes.
A representative synthetic pathway involves the acid-promoted intramolecular cyclization of N-[2-(1-hydroxyiminoethyl)phenyl]amides. This method provides a reliable route to 2,4-disubstituted quinazoline-3-oxides in good yields.[5]
Experimental Protocol: Synthesis of 2,4-Disubstituted Quinazoline-3-Oxides
This protocol describes a general procedure for the synthesis of a 2,4-disubstituted quinazoline-3-oxide via trifluoroacetic acid (TFA)-mediated intramolecular cyclization.
Rationale: TFA is a strong acid that effectively catalyzes the intramolecular cyclization of the oxime precursor. The reflux condition provides the necessary energy to overcome the activation barrier of the reaction, leading to the formation of the stable quinazoline-3-oxide ring system.
Materials:
-
N-[2-(1-hydroxyiminoethyl)phenyl]amide derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Dissolve the N-[2-(1-hydroxyiminoethyl)phenyl]amide derivative (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (TFA) (5.0 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 2,4-disubstituted quinazoline-3-oxide.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The expected spectral data should be consistent with the proposed structure.
Spectrum of Biological Activities of Quinazoline-3-Oxide Derivatives
While extensively used as synthetic precursors, quinazoline-3-oxides and their immediate precursors, 1,2-dihydroquinazoline-3-oxides, possess inherent biological activities that are of growing interest.
Anticancer Activity
Recent studies have demonstrated the cytotoxic potential of quinazoline-3-oxide derivatives against various cancer cell lines. This suggests that the N-oxide functionality may contribute directly to the anticancer effect, rather than merely serving as a synthetic handle. For instance, certain quinazoline-3-oxide derivatives have been evaluated for their cytotoxic activities against human leukaemia HL-60 cells, showing significant toxicity under hypoxic conditions.[5][6] Additionally, their precursors, 1,2-dihydroquinazoline 3-oxides, have shown moderate cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines.[7]
| Compound Class | Cell Line | Activity | Reference |
| Quinazoline-3-Oxides | Human Leukaemia (HL-60) | Cytotoxic, with 5-fold higher toxicity under hypoxic conditions for some derivatives. | [5][6] |
| 1,2-Dihydroquinazoline 3-Oxides | Breast Cancer (MCF-7) | Moderate cytotoxicity (IC50 values in the range of 10.38–25.48 µM). | [7] |
| 1,2-Dihydroquinazoline 3-Oxides | Lung Cancer (A549) | Moderate cytotoxicity (IC50 values in the range of 11.39–20.00 µM). | [7] |
Anti-inflammatory and Bronchodilatory Activity
An interesting and distinct area of biological activity for quinazoline-3-oxides is in the modulation of inflammatory responses. Specific 2-alkyl/cycloalkyl substituted 4-methylquinazoline 3-oxides have been identified as pulmonary-selective inhibitors of ovalbumin-induced, leukotriene-mediated bronchoconstriction.[5] This finding points towards their potential application in treating respiratory diseases such as asthma. The most active compounds in this series typically feature a methyl group at the 4-position and a medium-sized branched alkyl group at the 2-position.[5]
Antimicrobial and Antiviral Potential
The broader quinazoline family is well-known for its antimicrobial and antiviral properties.[8][9] While specific data on the antimicrobial and antiviral activities of quinazoline-3-oxides is still emerging, their structural similarity to other active quinazolines suggests that this is a promising area for future investigation. The N-oxide group can alter the electronic properties and polarity of the molecule, which may enhance its interaction with microbial or viral targets.
Mechanisms of Biological Action: The Role of the Quinazoline Scaffold
The biological activity of quinazoline derivatives is often attributed to their ability to interact with key enzymes and receptors in cellular signaling pathways. A predominant mechanism, particularly for anticancer activity, is the inhibition of protein tyrosine kinases.
Inhibition of EGFR Signaling Pathway
Many quinazoline-based anticancer drugs, such as Gefitinib and Erlotinib, function as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. EGFR is a crucial receptor in pathways that control cell growth, proliferation, and survival.[7] The quinazoline scaffold is highly effective at competing with ATP for the binding site in the kinase domain of EGFR, thereby blocking the downstream signaling cascade that leads to uncontrolled cell proliferation in cancer.
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by quinazoline derivatives.
Sources
- 1. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New derivatives of quinazoline and 1, 2-dihydroquinazoline n3-oxide with expected antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 9. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review [ouci.dntb.gov.ua]
The Lynchpin of a Revolution: A Technical Guide to 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide in Benzodiazepine Synthesis
This guide provides an in-depth exploration of the pivotal role of 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide in the synthesis of first-generation benzodiazepines. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this classic synthetic pathway, underscored by mechanistic insights and practical considerations. The serendipitous discovery of chlordiazepoxide by Leo Sternbach in the 1950s, stemming from research on quinazoline-3-oxides, marked a paradigm shift in the management of anxiety and related disorders.[1][2][3][4][5] This document revisits the core chemistry that launched a new era in psychopharmacology.
The Strategic Importance of the Quinazoline 3-Oxide Scaffold
The selection of this compound as a synthetic precursor was not a random choice but rather a culmination of systematic, albeit initially misdirected, research into the pharmacological potential of quinazoline-3-oxides.[2] The true genius of this intermediate lies in its inherent chemical reactivity, which facilitates a fascinating and efficient ring expansion to the seven-membered diazepine ring system.
The N-oxide functionality is not a mere spectator in this transformation. It serves two critical purposes:
-
Activation of the C2 Position: The electron-withdrawing nature of the N-oxide group polarizes the quinazoline ring, rendering the C2 position highly susceptible to nucleophilic attack. This is a key step in initiating the ring expansion cascade.
-
Facilitation of Ring Opening: The N-oxide is instrumental in the subsequent cleavage of the quinazoline ring, a necessary step for the formation of the larger benzodiazepine scaffold.
This elegant chemical design allows for the construction of the complex benzodiazepine core from a more readily accessible six-membered heterocyclic system.
Synthetic Pathway: From Starting Material to Active Pharmaceutical Ingredient
The overall synthetic strategy can be dissected into two main stages: the construction of the key quinazoline 3-oxide intermediate and its subsequent transformation into chlordiazepoxide and diazepam.
Caption: Overall synthetic pathway from 2-amino-5-chlorobenzophenone to chlordiazepoxide and diazepam.
Synthesis of the Key Intermediate: this compound
The synthesis of this pivotal intermediate begins with the readily available 2-amino-5-chlorobenzophenone.
Step 1: Chloroacetylation of 2-Amino-5-chlorobenzophenone
-
Under a nitrogen atmosphere, a solution of 2-amino-5-chlorobenzophenone (0.1 mole) in ethyl acetate (200 ml) is cooled to 15°C.
-
With ice-water bath cooling, a 3 N aqueous solution of NaOH (0.11 mole) is added while maintaining the temperature between 15°C and 20°C.
-
This is followed by the dropwise addition of chloroacetyl chloride (0.11 mole).
-
The reaction mixture is stirred until the chloroacetylation is complete, yielding 2-chloroacetamido-5-chlorobenzophenone.
Causality of Experimental Choices:
-
Nitrogen Atmosphere: Prevents unwanted side reactions with atmospheric oxygen and moisture.
-
Ethyl Acetate as Solvent: Provides good solubility for the reactants and is relatively non-reactive under the reaction conditions.
-
Low Temperature Control: The reaction is exothermic, and maintaining a low temperature minimizes the formation of byproducts and prevents degradation of the starting material and product.
-
Aqueous NaOH: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
Step 2: Iminochloride Formation and Cyclization
-
The 2-chloroacetamido-5-chlorobenzophenone is then treated with a chlorinating agent, such as phosphorus pentachloride or thionyl chloride, to form the corresponding iminochloride, 2-(1'-chloroimino-2'-chloromethyl)-5-chlorobenzophenone.
-
This intermediate undergoes spontaneous cyclization to yield this compound.[4]
-
The product can be isolated and purified by crystallization from a suitable solvent system like methylene chloride and n-hexane.[4]
Caption: Experimental workflow for the synthesis of the key quinazoline 3-oxide intermediate.
The Ring Expansion Cascade: Synthesis of Chlordiazepoxide
The reaction of this compound with methylamine is a classic example of a ring expansion reaction, leading to the formation of chlordiazepoxide.
Mechanism of Ring Expansion:
The currently accepted mechanism proceeds through a series of well-defined steps:
-
Nucleophilic Attack: Methylamine, a potent nucleophile, attacks the electrophilic C2 carbon of the quinazoline 3-oxide. This is the rate-determining step and is facilitated by the activating effect of the N-oxide.
-
Ring Opening: The resulting intermediate undergoes a ring-opening of the quinazoline nucleus to form an oxime intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the oxime moiety then acts as an internal nucleophile, displacing the chlorine atom on the side chain to form the seven-membered benzodiazepine ring.[6][7]
Caption: Detailed mechanism of the ring expansion of the quinazoline 3-oxide to chlordiazepoxide.
Experimental Protocol:
A solution of this compound in a suitable solvent, such as methanol or ethanol, is treated with an excess of methylamine. The reaction is typically stirred at room temperature until completion. The product, chlordiazepoxide, can then be isolated by crystallization.
Causality of Experimental Choices:
-
Excess Methylamine: Ensures complete consumption of the starting material and drives the reaction towards the product.
-
Polar Protic Solvent (Methanol/Ethanol): Solubilizes the reactants and can facilitate the proton transfer steps involved in the mechanism.
Conversion to Diazepam: A Two-Step Transformation
Chlordiazepoxide can be further converted to diazepam, another blockbuster benzodiazepine, through a two-step process involving hydrolysis and deoxygenation.
Mechanism of Conversion:
-
Acid-Catalyzed Hydrolysis: Treatment of chlordiazepoxide with an acid, such as hydrochloric acid, results in the hydrolysis of the methylamino group at the C2 position, yielding a benzodiazepin-2-one 4-oxide intermediate.[6][7]
-
Deoxygenation: The N-oxide is then removed by a reducing agent, typically a low-valent phosphorus compound like phosphorus trichloride (PCl₃), to afford diazepam.[6][7]
Experimental Protocol:
-
Chlordiazepoxide is dissolved in an acidic medium and heated to effect hydrolysis.
-
After the hydrolysis is complete, the reaction mixture is treated with a deoxygenating agent like PCl₃.
-
The final product, diazepam, is then isolated and purified.
Quantitative Data and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| This compound | C₁₅H₁₀Cl₂N₂O | 305.16 | 132-134 | ~60-70 |
| Chlordiazepoxide | C₁₆H₁₄ClN₃O | 299.76 | 236-236.5 | High |
| Diazepam | C₁₆H₁₃ClN₂O | 284.74 | 130-134 | High |
Spectroscopic Characterization
A summary of the key spectroscopic data for the intermediate and final products is provided below for reference.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| This compound | 7.2-8.0 (m, 8H, Ar-H), 4.8 (s, 2H, CH₂Cl) | Signals in the aromatic region (120-150), C=N (~160), CH₂Cl (~45) | ~1610 (C=N), ~1300 (N-O), ~750 (C-Cl) | 304, 306 (M⁺) |
| Chlordiazepoxide | 7.2-7.6 (m, 9H, Ar-H), 4.85 (s, 2H, CH₂), 3.2 (s, 3H, N-CH₃), ~8.4 (br s, 1H, NH) | Aromatic signals, C=N (~168), C-N (~162), CH₂ (~56), N-CH₃ (~34) | ~3300 (N-H), ~1620 (C=N), ~1600 (C=C) | 299, 301 (M⁺) |
| Diazepam | 7.2-7.7 (m, 9H, Ar-H), 4.4 (s, 2H, CH₂), 3.4 (s, 3H, N-CH₃) | Aromatic signals, C=O (~168), C=N (~161), CH₂ (~55), N-CH₃ (~36) | ~1680 (C=O, amide), ~1615 (C=N), ~1600 (C=C) | 284, 286 (M⁺) |
(Note: Specific chemical shifts and peak intensities may vary depending on the solvent and instrument used.)[1][8][9][10][11][12][13][14][15][16]
Conclusion
The synthesis of benzodiazepines via the this compound intermediate is a testament to the ingenuity and, at times, serendipity of chemical research. This pathway not only provided access to a class of drugs that profoundly impacted medicine and society but also serves as a valuable case study in the strategic use of reactive intermediates and the application of ring expansion reactions in heterocyclic chemistry. For today's drug development professionals, a thorough understanding of this foundational chemistry offers not only historical perspective but also a source of inspiration for the design of novel synthetic routes to complex therapeutic agents.
References
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC. Available at: [Link][6]
-
What is the mechanism of Chlordiazepoxide? - Patsnap Synapse. Available at: [Link][17]
-
The History of Benzodiazepines | Request PDF - ResearchGate. Available at: [Link][3]
-
US3932325A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents. Available at: [4]
-
Leo Sternbach and the benzodiazepines 60 years on: A revolutionary treatment for anxiety disorders - ResearchGate. Available at: [Link][5]
-
Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC - PubMed Central. Available at: [Link][19]
-
Quinazolines and 1,4-benzodiazepines. XXVII. Mechanism of ring enlargement of quinazoline 3-oxides with alkali to 1,4-benzodiazepin-2-one 4-oxides - PubMed. Available at: [Link][20]
-
Identification, synthesis and characterization of principal process related potential impurities in Diazepam - JOCPR. Available at: [Link][8]
-
Lewis acid-catalyzed 2-arylquinazoline formation from N'-arylbenzimidamides and paraformaldehyde. Available at: [Link][9]
-
Quinazolines and 1,4-Benzodiazepines. XXVII.1 Mechanism of Ring Enlargement of Quinazoline 3-Oxides with Alkali2 to 1,4-Benzodiazepin-2-one 4-Oxides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link][21]
-
Chlordiazepoxide - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link][10]
-
Chlordiazepoxide - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link][11]
-
Chlordiazepoxide - StatPearls - NCBI Bookshelf - NIH. Available at: [Link][22]
-
6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide - PMC - NIH. Available at: [Link][23]
-
1H and 13C-NMR data of compounds 2 – 4 - ResearchGate. Available at: [Link][12]
-
Chlordiazepoxide | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. Available at: [Link][24]
-
An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones - ACG Publications. Available at: [Link][13]
-
Chlordiazepoxide - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link][25]
-
Diazepam - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link][14]
-
Diazepam - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link][15]
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - MDPI. Available at: [Link][7]
-
5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link][16]
-
2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide | C15H10Cl2N2O | CID 112828. Available at: [Link][26]
-
Chlordiazepoxide to diazepam equivalence in hypnotic withdrawal - GP Notebook. Available at: [Link][27]
-
Stimulatory Effects of Chlordiazepoxide, Diazepam and Oxazepam on the Drug-Metabolizing Enzymes in Microsomes - PubMed. Available at: [Link][28]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. benzo.org.uk [benzo.org.uk]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. rsc.org [rsc.org]
- 10. spectrabase.com [spectrabase.com]
- 11. Chlordiazepoxide [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. acgpubs.org [acgpubs.org]
- 14. Diazepam [webbook.nist.gov]
- 15. spectrabase.com [spectrabase.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. What is the mechanism of Chlordiazepoxide? [synapse.patsnap.com]
- 18. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 19. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quinazolines and 1,4-benzodiazepines. XXVII. Mechanism of ring enlargement of quinazoline 3-oxides with alkali to 1,4-benzodiazepin-2-one 4-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Chlordiazepoxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Chlordiazepoxide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 25. Chlordiazepoxide [webbook.nist.gov]
- 26. 2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide | C15H10Cl2N2O | CID 112828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. gpnotebook.com [gpnotebook.com]
- 28. Stimulatory effects of chlordiazepoxide, diazepam and oxazepam on the drug-metabolizing enzymes in microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Part 1: Foundational Overview
Introducing 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide
This compound is a heterocyclic compound belonging to the quinazoline 3-oxide class.[1][2][3] The quinazoline scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antibacterial, and antitumor properties.[4] The N-oxide moiety and various substituents on the quinazoline ring, such as the chloro and chloromethyl groups in the title compound, play a crucial role in its chemical reactivity and potential as an intermediate in the synthesis of more complex molecules, including benzodiazepine analogues.[1][5] The molecular formula of the compound is C15H10Cl2N2O, and its molecular weight is approximately 305.16 g/mol .[6][7]
The Imperative of Solubility in Pharmaceutical Research
The solubility of a compound is a critical physicochemical property that profoundly influences its utility in drug discovery and development.[8] Adequate solubility is essential for:
-
Formulation Development: The ability to dissolve a compound in a suitable solvent system is fundamental to creating viable dosage forms.
-
Purification and Crystallization: Selective crystallization from different solvents is a primary method for purifying chemical compounds.
-
Analytical Characterization: Preparing solutions of known concentrations is necessary for various analytical techniques, such as chromatography and spectroscopy.
-
Biological Assays: In vitro and in vivo studies require the compound to be in a dissolved state to interact with biological targets.
Understanding the solubility profile of this compound in a range of organic solvents is therefore a prerequisite for its effective application in research and development.
Part 2: Theoretical Solubility Profile
Molecular Structure and its Influence on Solubility
The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like." An analysis of the structure of this compound provides insights into its expected solubility:
-
Quinazoline Core: The fused aromatic ring system is largely nonpolar and hydrophobic.
-
Phenyl Group: The C4-phenyl substituent further contributes to the nonpolar character of the molecule.
-
Chloro Substituents: The chloro group on the quinazoline ring and the chloromethyl group at the C2 position are electron-withdrawing and add to the molecule's size and polarizability.
-
N-oxide Moiety: The N-oxide group is a highly polar functionality capable of acting as a hydrogen bond acceptor. This feature is expected to enhance solubility in polar solvents.
Based on this structural analysis, the compound is predicted to have moderate polarity. It is unlikely to be highly soluble in very nonpolar solvents like hexane or highly polar protic solvents like water. Its optimal solubility is anticipated in moderately polar aprotic and polar aprotic solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding with the N-oxide group.
Part 3: Experimental Determination of Solubility
Detailed Experimental Protocol
Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, N,N-dimethylformamide (DMF))
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of the solid compound to a known volume of each solvent in sealed vials.
-
Equilibration: Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Centrifuge the vials to further separate the solid from the supernatant.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. Accurately dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound. A calibration curve prepared with standard solutions of known concentrations should be used for quantification.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
Visualizing the Experimental Workflow
Caption: Workflow for Gravimetric Solubility Determination.[10]
Part 4: Predicted Solubility Profile
Based on the structural analysis and solubility trends of similar quinazoline derivatives, a predicted solubility profile for this compound is presented below. It is important to note that these are qualitative predictions and should be confirmed by experimental determination. Studies on other quinazoline derivatives have shown that solubility is influenced by both the solvent and temperature, with solubility generally increasing with temperature.[10] For some derivatives, N,N-dimethylformamide (DMF) has been identified as a solvent in which they exhibit greater solubility.[10]
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Very Low | The molecule's polarity is too high for significant interaction with a nonpolar solvent. |
| Toluene | Nonpolar (Aromatic) | Low to Moderate | The aromatic rings may offer some favorable pi-pi stacking interactions. |
| Dichloromethane | Polar Aprotic | Moderate to High | Good balance of polarity to dissolve the compound without being too polar. |
| Ethyl Acetate | Polar Aprotic | Moderate | The ester group can interact with the polar parts of the molecule. |
| Acetone | Polar Aprotic | Moderate to High | The ketone functionality provides good dipole-dipole interactions. |
| Ethanol | Polar Protic | Moderate | The hydroxyl group can act as a hydrogen bond donor to the N-oxide, but the overall polarity may be slightly too high for optimal solubility. |
| Methanol | Polar Protic | Low to Moderate | Similar to ethanol, but its higher polarity may reduce solubility compared to ethanol. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | A highly polar aprotic solvent that is often effective at dissolving a wide range of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A strong polar aprotic solvent capable of dissolving many poorly soluble compounds. |
Visualizing the Solubility-Polarity Relationship
Caption: Predicted relationship between solvent polarity and the solubility of the target compound.
Part 5: Practical Implications and Recommendations
-
For Purification: Recrystallization would likely be successful using a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature. A combination of a "good" solvent (e.g., dichloromethane or acetone) and a "poor" solvent (e.g., hexane) could also be effective.
-
For Chemical Reactions: Dichloromethane, DMF, and DMSO are predicted to be suitable solvents for conducting chemical reactions involving this compound, as they should provide good solubility for the starting material.
-
For Analytical Sample Preparation: For techniques like HPLC and NMR, initial stock solutions could be prepared in high-solubility solvents like DMF or DMSO, followed by dilution in the appropriate mobile phase or deuterated solvent.
Part 6: Conclusion
While specific, quantitative solubility data for this compound in a range of organic solvents is not extensively documented, a thorough analysis of its molecular structure allows for a reasoned prediction of its solubility profile. The compound is anticipated to be most soluble in moderately polar to polar aprotic solvents. For definitive quantitative data, the provided experimental protocol based on the isothermal shake-flask method is recommended. A comprehensive understanding of this compound's solubility is a critical step in unlocking its full potential in medicinal chemistry and drug development.
References
- Benchchem. (n.d.). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide.
-
Mphahlele, M. J., & Maluleka, M. M. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 27(22), 7910. Retrieved from [Link]
- Veerapandian, M., Marimuthu, M., Ilangovan, P., Ganguly, S., Yun, K.-S., Kim, S., & An, J. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research, 19(3), 283–296.
- Mphahlele, M. J., & Maluleka, M. M. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 27(22), 7910.
- Mphahlele, M. J., & Maluleka, M. M. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. ResearchGate.
- Baluja, S., Solanki, H., & Kachhadia, N. (2016). Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37.
-
Mphahlele, M. J., & Maluleka, M. M. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 27(22), 7910. Retrieved from [Link]
-
Alaa, A., & Khadijah, M. (2013). Quinazoline derivatives: synthesis and bioactivities. International journal of molecular sciences, 14(6), 12264–12290. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide. Retrieved from [Link]
-
Yamuna, E., Zeller, M., Jasinski, J. P., & Muthiah, P. T. (2014). 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o440–o441. Retrieved from [Link]
- Shayanfar, A., & Fakhree, M. A. A. (2014). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate.
- Benchchem. (n.d.). 6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)-1,2-dihydroquinazoline 3-Oxide.
- Avdeef, A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–25.
Sources
- 1. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides [mdpi.com]
- 4. 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide | C15H10Cl2N2O | CID 112828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-CHLORO-2-(CHLOROMETHYL)-3-OXIDO-4-PHENYL-QUINAZOLINE | 5958-24-7 [chemicalbook.com]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of Chlordiazepoxide via Ring Expansion of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide
Introduction: The Significance of Chlordiazepoxide
Chlordiazepoxide (commercially known as Librium) holds a significant place in medicinal chemistry as the first-ever synthesized benzodiazepine, a class of psychoactive drugs with potent anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1][2] Its accidental discovery in the mid-1950s by Leo Sternbach, stemming from research on quinazoline-3-oxides, opened a new era in the pharmacological management of anxiety and related disorders.[1][2] Approved for medical use in 1960, it remains a crucial medication for treating anxiety, insomnia, and symptoms of alcohol withdrawal.[1][3][4]
This application note provides a detailed, research-grade protocol for the synthesis of chlordiazepoxide from a key intermediate, 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide.[5][6] The procedure focuses on a critical ring-expansion reaction, a sophisticated chemical transformation that is central to the formation of the 1,4-benzodiazepine core structure.[7] This guide is intended for researchers, scientists, and drug development professionals, offering not just a methodology but also the underlying chemical principles and self-validating quality control measures essential for reproducible, high-purity synthesis.
Reaction Principle and Mechanism: From Quinazoline to Benzodiazepine
The conversion of this compound to chlordiazepoxide is a classic example of a nucleophilic substitution-induced ring expansion. This elegant transformation is pivotal for creating the seven-membered diazepine ring from the six-membered quinazoline precursor.
The Causality Behind the Transformation:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a primary amine, specifically methylamine (CH₃NH₂), on the chloromethyl group (-CH₂Cl) at the C2 position of the quinazoline ring. This is a standard Sₙ2 reaction where the lone pair of electrons on the nitrogen of methylamine displaces the chloride ion.
-
Intramolecular Rearrangement: The resulting amino intermediate is unstable. The nitrogen of the newly introduced methylamino group, now tethered to the C2 position, acts as an intramolecular nucleophile. It attacks the electrophilic carbon atom of the N-oxide-containing ring.
-
Ring Expansion: This intramolecular attack leads to the cleavage of the original quinazoline ring and the formation of a new, more stable seven-membered 1,4-benzodiazepine 4-oxide ring system. This rearrangement is a well-documented pathway for this class of heterocyclic compounds.[7]
This mechanism highlights the sophisticated design of the starting material, where the N-oxide and the chloromethyl group are strategically positioned to facilitate this specific and efficient ring expansion upon reaction with a primary amine.
Caption: Reaction mechanism overview for Chlordiazepoxide synthesis.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, incorporating precise controls and analytical checkpoints to ensure both reaction success and final product integrity.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% Purity | Sigma-Aldrich | The key starting material. Ensure dryness before use. |
| Methylamine solution | 30-40% in Ethanol/Methanol | Acros Organics | Highly flammable and corrosive. Handle in a well-ventilated fume hood. Use in molar excess. |
| Dichloromethane (DCM) | Anhydrous, ACS Grade | Fisher Scientific | Reaction solvent. Must be dry to prevent side reactions. |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Standard Lab Grade | Used for aqueous wash to neutralize any acidic byproducts. |
| Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Lab Grade | Drying agent for the organic phase. |
| Ethanol (EtOH) | 200 Proof, ACS Grade | Standard Lab Grade | Recrystallization solvent for purification. |
| Chlordiazepoxide Reference Standard | USP Grade | USP | For analytical comparison (HPLC, TLC). |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer and reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature cooling bath (ice/water)
-
Rotary evaporator
-
Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)
-
Filtration apparatus (Büchner funnel)
-
Analytical instruments: HPLC, NMR Spectrometer, Mass Spectrometer, Melting Point Apparatus
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps must be performed in a certified chemical fume hood due to the use of volatile solvents (DCM), a toxic gas solution (methylamine), and chlorinated reagents.
-
Reagent Handling: Methylamine solution is corrosive and has a strong odor. Prevent inhalation and skin contact.
-
Product Handling: Chlordiazepoxide is a Schedule IV controlled substance in the US and is pharmacologically active.[8] Handle with appropriate care and follow all institutional and federal regulations for controlled substances.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Step-by-Step Synthetic Procedure
-
Reaction Setup:
-
Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂).
-
To the flask, add this compound (e.g., 3.05 g, 10 mmol).
-
Add 100 mL of anhydrous dichloromethane (DCM) to the flask to dissolve the starting material. Stir until a clear solution is obtained.
-
-
Addition of Methylamine:
-
Cool the reaction mixture to 0-5 °C using an ice bath. Maintaining a low temperature is critical to control the initial exothermic reaction.
-
Charge the dropping funnel with a 33% solution of methylamine in ethanol (e.g., 4.7 mL, ~40 mmol, 4 equivalents).
-
Add the methylamine solution dropwise to the stirred reaction mixture over a period of 30-45 minutes. Ensure the internal temperature does not exceed 10 °C during the addition.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (approx. 20-25 °C).
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.
-
-
Work-up and Isolation:
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). This removes excess methylamine and any acidic impurities.
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The resulting crude solid is purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in a 4 °C refrigerator for several hours to facilitate crystal formation.
-
Collect the pale yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure chlordiazepoxide.
-
Caption: Step-by-step experimental workflow for chlordiazepoxide synthesis.
Trustworthiness: A Self-Validating System
The integrity of this protocol relies on rigorous in-process controls and comprehensive final product characterization. This ensures that the synthesized compound is indeed chlordiazepoxide and meets high purity standards.
-
In-Process Control (TLC): Thin Layer Chromatography is a rapid and effective tool to monitor the disappearance of the starting material (this compound) and the appearance of the chlordiazepoxide product. This confirms reaction completion and prevents unnecessary reaction time.
-
Structural Confirmation:
-
NMR Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation. The proton NMR will show a characteristic singlet for the N-methyl group, alongside aromatic signals corresponding to the phenyl and chlorinated benzene rings.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. Chlordiazepoxide has a molar mass of 299.76 g·mol⁻¹[1], and high-resolution mass spectrometry should show a molecular ion peak corresponding to the formula C₁₆H₁₄ClN₃O.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity. The synthesized product should be run against a certified reference standard to determine its purity, which should ideally be >99%. This method can also detect and quantify key impurities.
-
Melting Point: Pure chlordiazepoxide has a distinct melting point. Comparison with the literature value serves as a quick purity check.
-
-
Impurity Profiling: A known potential impurity in chlordiazepoxide is the corresponding lactam, 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one 4-oxide, which can be formed via hydrolysis.[9][10] The HPLC method should be validated to separate and detect this and other potential process-related impurities.
References
- Novel method for preparing chlordiazepoxide. (CN105272927A).
-
Chlordiazepoxide. Wikipedia. [Link]
- Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor. (US3932325A).
- Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor. (US3998883A).
- Method for preparing chlordiazepoxide hydrochloride with small hygroscopicity. (CN105294582A).
-
Design and Synthesis of Novel Benzodiazepines. VTechWorks. [Link]
-
Chemical and Biological Properties of Benzodiazepines. Research Journal of Pharmacy and Technology. [Link]
-
The Discovery of chlordiazepoxide and the clinical introduction of benzodiazepines: half a century of anxiolytic drugs. ResearchGate. [Link]
-
What is the mechanism of Chlordiazepoxide? Patsnap Synapse. [Link]
-
Chlordiazepoxide. PubChem, National Institutes of Health. [Link]
-
LIBRIUM (CHLORDIAZEPOXIDE HYDROCHLORIDE) Label. accessdata.fda.gov. [Link]
-
6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. PMC, National Institutes of Health. [Link]
-
Chlordiazepoxide Hydrochloride Capsules, USP CIV Rx only. DailyMed. [Link]
-
Chlordiazepoxide: MedlinePlus Drug Information. MedlinePlus. [Link]
-
Chlordiazepoxide: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
-
Quinazolines and 1,4-Benzodiazepines. II. The Rearrangement of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide into 2-Amino Derivatives of 7-Chloro-5-phenyl-3H-1,4-benzodiazepine 4-Oxide. The Journal of Organic Chemistry, ACS Publications. [Link]
-
2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide. PubChem, National Institutes of Health. [Link]
-
Determination of major impurity in chlordiazepoxide formulations and drug substance. PubMed. [Link]
-
Chlordiazepoxide hydrochloride (PIM 321). Inchem.org. [Link]
-
Chlordiazepoxide. StatPearls, NCBI Bookshelf. [Link]
Sources
- 1. Chlordiazepoxide - Wikipedia [en.wikipedia.org]
- 2. rjptonline.org [rjptonline.org]
- 3. Chlordiazepoxide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chlordiazepoxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. US3932325A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]
- 6. US3998883A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chlordiazepoxide Hydrochloride Capsules, USP CIV Rx only [dailymed.nlm.nih.gov]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. Determination of major impurity in chlordiazepoxide formulations and drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical methods for 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide characterization
An Application Note for the Comprehensive Characterization of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide
Authored by: A Senior Application Scientist
Introduction
This compound is a key heterocyclic intermediate in medicinal chemistry and drug development.[1] Its structural complexity, featuring a quinazoline N-oxide core, a reactive chloromethyl group, and multiple aromatic systems, necessitates a robust and multi-faceted analytical approach to confirm its identity, purity, and structural integrity.[2][3][4] This document provides a detailed guide for researchers, outlining a suite of orthogonal analytical techniques essential for the comprehensive characterization of this compound. The protocols herein are designed not merely as procedural steps but as a self-validating system, ensuring the highest degree of scientific rigor and data trustworthiness.
The causality behind employing a multi-technique approach lies in the principle of orthogonality. Each method probes different physicochemical properties of the molecule. While chromatography assesses purity, mass spectrometry confirms molecular weight, and spectroscopic methods like NMR and FT-IR provide definitive structural elucidation.[5] Together, they create a comprehensive analytical profile that is irrefutable.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 6-chloro-2-(chloromethyl)-3-oxido-4-phenylquinazolin-3-ium | PubChem[6] |
| Molecular Formula | C₁₅H₁₀Cl₂N₂O | PubChem[6] |
| Molecular Weight | 305.17 g/mol | Sigma-Aldrich[7] |
| CAS Number | 5958-24-7 | PubChem[6] |
Overall Analytical Workflow
A systematic approach is critical for the definitive characterization of the title compound. The following workflow ensures that purity, molecular weight, and structural identity are sequentially and rigorously confirmed.
Caption: Integrated workflow for compound characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Expertise & Rationale: HPLC is the cornerstone for assessing the purity of synthesized compounds. For quinazoline derivatives, a reversed-phase (RP) method is highly effective, separating the relatively nonpolar analyte from polar impurities or unreacted starting materials.[8][9][10] The choice of an RP-18 column provides excellent hydrophobic interaction, while an acetonitrile/water mobile phase offers good selectivity and resolution. UV detection is ideal due to the strong chromophore of the quinazoline ring system.
Protocol: RP-HPLC Method
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector, autosampler, and column oven (e.g., Dionex UltiMate 3000) is suitable.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid (for improved peak shape).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in acetonitrile or a 50:50 acetonitrile:water mixture.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL[9] |
| Oven Temperature | 30 °C |
| Detection Wavelength | 254 nm or 315 nm (based on UV-Vis scan) |
| Gradient Program | 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B |
-
Data Analysis:
-
Identity: The retention time (RT) of the main peak should be consistent across multiple injections.
-
Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is typically required for drug development applications.
-
Mass Spectrometry (MS) for Molecular Weight Confirmation
Expertise & Rationale: MS provides a direct measurement of the mass-to-charge ratio (m/z), which is fundamental for confirming the molecular formula. Electrospray Ionization (ESI) is the preferred method for this class of compounds as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, simplifying spectral interpretation.
Protocol: ESI-MS Analysis
-
System: A mass spectrometer equipped with an ESI source (e.g., Bruker MicroTOF QII) is required.[11] This can be coupled directly to the HPLC system (LC-MS).
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10 µg/mL) in an appropriate solvent like acetonitrile or methanol.
-
-
Instrument Settings (Positive Ion Mode):
| Parameter | Setting |
| Ionization Mode | ESI, Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Nebulizer Pressure | 20 - 30 psi |
| Drying Gas Flow | 8 - 10 L/min |
| Drying Gas Temp. | 300 - 350 °C |
| Mass Range | 100 - 500 m/z |
-
Data Interpretation:
-
Expected Ion: For C₁₅H₁₀Cl₂N₂O (MW = 305.17), the primary ion expected is the protonated molecule [M+H]⁺ at m/z ≈ 306.02 .
-
Isotopic Pattern: A crucial validation step is to observe the characteristic isotopic pattern for a molecule containing two chlorine atoms. The pattern should show peaks at M, M+2, and M+4 with an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms.
-
NMR Spectroscopy for Structural Elucidation
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful technique for unambiguous structural determination. ¹H NMR reveals the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. For N-oxide compounds, the chemical shifts of protons adjacent to the N-oxide group are significantly affected, providing key diagnostic information.[11][12]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (like COSY and HSQC) to confirm proton-proton and proton-carbon correlations.
-
Expected Spectral Data
| Data Type | Expected Observations |
| ¹H NMR | ~4.75 ppm (s, 2H): Singlet for the -CH₂Cl protons.[2] ~7.30 - 7.85 ppm (m, 8H): Complex multiplet region for the protons of the phenyl ring and the quinazoline aromatic system. Protons on the quinazoline ring will be deshielded due to the N-oxide group. |
| ¹³C NMR | ~45 ppm: Signal for the -CH₂Cl carbon. ~120 - 150 ppm: Multiple signals corresponding to the aromatic carbons of the quinazoline and phenyl rings. The N-oxide will influence the chemical shifts of adjacent carbons. |
FT-IR and UV-Vis Spectroscopy
Expertise & Rationale: FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule. The N-oxide bond, C=N bond of the quinazoline ring, and C-Cl bonds have characteristic vibrational frequencies. UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system, which is characteristic of the quinazoline N-oxide chromophore.[13][14]
Protocol: FT-IR (ATR)
-
Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Record the spectrum from 4000 to 600 cm⁻¹.
Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 - 3000 | Aromatic C-H stretch |
| ~1610 - 1580 | C=N stretch (quinazoline ring) |
| ~1480 - 1450 | Aromatic C=C stretch |
| ~1300 - 1250 | N-O stretch (N-oxide) |
| ~850 - 800 | C-Cl stretch (aromatic) |
| ~750 - 700 | C-Cl stretch (aliphatic) |
Protocol: UV-Vis Spectroscopy
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile or ethanol) at a concentration of ~10⁻⁵ M.[15]
-
Record the absorption spectrum from 200 to 500 nm using a spectrophotometer.
Expected UV-Vis Absorption Maxima (λmax)
The UV-Vis spectrum of quinazoline derivatives typically shows two main absorption bands.[14]
-
~240 - 300 nm: Attributed to π → π* transitions within the aromatic system.
-
~310 - 370 nm: A longer wavelength band corresponding to n → π* transitions, often characteristic of the N-oxide functionality.[13][16]
Single Crystal X-Ray Crystallography
Expertise & Rationale: While the combination of the above techniques provides a conclusive structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state. This method is the gold standard for absolute structural confirmation.
A published crystal structure for this compound exists and provides authoritative data for comparison.[17][18]
Summary of Crystallographic Data
| Parameter | Value | Reference |
| Crystal System | Monoclinic | Acta Cryst. (2014)[17] |
| Space Group | P2₁/c | Acta Cryst. (2014)[17] |
| Molecular Formula | C₁₅H₁₀Cl₂N₂O | Acta Cryst. (2014)[17] |
| Dihedral Angle | 63.3 (4)° (between phenyl and quinazoline rings) | Acta Cryst. (2014)[17] |
This data confirms the molecular connectivity and provides insight into the compound's solid-state conformation.
Experimental Workflow Visualization
Caption: Step-by-step workflow for HPLC purity analysis.
References
-
Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies, 29:16, 2367-2385. [Link]
-
Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Taylor & Francis Online. [Link]
-
Yamuna, T. S., Jasinski, J. P., Kaur, M., Yathirajan, H. S., & Siddegowda, M. S. (2014). This compound. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o440. [Link]
-
Mishchenko, E. A., et al. (2021). Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18. Drug development & registration. [Link]
-
Mikiciuk-Olasik, E., et al. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. [Link]
- Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor.
-
HPLC analysis of 125 I labeled quinazoline derivatives. ResearchGate. [Link]
-
Quinazoline 3-oxide. PubChem, National Institutes of Health. [Link]
-
Zhao, J., Li, P., Xia, C., & Li, F. (2015). Metal-free regioselective C-3 nitration of quinoline N-oxides with tert-butyl nitrite. Electronic Supplementary Information, The Royal Society of Chemistry. [Link]
-
6-Chloro-2-methyl-4-phenylquinazoline. PubChem, National Institutes of Health. [Link]
-
2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide. PubChem, National Institutes of Health. [Link]
-
Yamuna, T. S., et al. (2014). 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. ResearchGate. [Link]
-
Gîlcă, I.-C., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC, National Institutes of Health. [Link]
-
Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. ResearchGate. [Link]
-
UV-Visible spectra of selected quinazoline derivatives in acetonitrile... ResearchGate. [Link]
-
1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... ResearchGate. [Link]
-
Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein Journal of Organic Chemistry. [Link]
-
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]
-
Mphahlele, M. J. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 27(22), 7985. [Link]
-
Mphahlele, M. J. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC, National Institutes of Health. [Link]
-
UV‐vis absorption (solid lines) and photoluminescence emission (dotted... ResearchGate. [Link]
-
Mphahlele, M. J. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. MDPI. [Link]
-
Quinoline N-oxide - Optional[15N NMR] - Chemical Shifts. SpectraBase. [Link]
-
Suzuki, I., Nakashima, T., & Nagasawa, N. (1961). In the field of benzodiazine N-oxides, syntheses of quinoxaline N-oxide, 1) quinazoline. J-Stage. [Link]
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. MDPI. [Link]
-
Farber, S., Wuest, H. M., & Meltzer, R. I. (1969). Reaction of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide with Dimethylamine. Journal of Medicinal Chemistry. [Link]
Sources
- 1. US3932325A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 6. 2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide | C15H10Cl2N2O | CID 112828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. spectrabase.com [spectrabase.com]
- 13. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Synthesis and properties of quinazoline-based versatile exciplex-forming compounds [beilstein-journals.org]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a detailed guide for the structural analysis of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide, a key intermediate in the synthesis of important psychotherapeutic agents like chlordiazepoxide and diazepam.[1] We present a comprehensive methodology for the acquisition and interpretation of one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering insights into the spectral characteristics of substituted quinazoline N-oxides. The document outlines detailed experimental protocols, predicted spectral data with justifications based on structural features, and a discussion on the influence of various substituents on the NMR spectra.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry.[2] Its structural framework is a precursor to the 1,4-benzodiazepine class of drugs.[1] Accurate structural confirmation and purity assessment are critical in the synthesis of pharmacologically active molecules. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds. This application note details the expected ¹H and ¹³C NMR spectral features of the title compound, providing a rationale for the chemical shifts and coupling patterns based on the electronic and steric effects of its substituents.
Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][4] The N-oxide functionality in the target molecule significantly influences the electronic distribution within the quinazoline ring system, which in turn affects the chemical shifts of the nearby protons and carbons.[5]
Molecular Structure and Numbering
The chemical structure and atom numbering scheme for this compound are presented below. This numbering system will be used for the assignment of NMR signals.
Figure 1. Molecular structure of this compound with atom numbering.
Experimental Protocols
Sample Preparation
A high-quality NMR spectrum is contingent upon proper sample preparation. The following protocol is recommended:
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be considered. The choice of solvent can slightly influence chemical shifts.
-
Sample Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most deuterated solvents are available with TMS already added.
-
Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times and cause line broadening, the sample can be degassed by bubbling an inert gas (e.g., argon or nitrogen) through the solution for several minutes.
NMR Data Acquisition
The following parameters are recommended for data acquisition on a 400 MHz or higher field NMR spectrometer:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay (d1) | 2.0 s | 2.0 s |
| Acquisition Time | 4.0 s | 1.0 s |
| Spectral Width | 16 ppm | 220 ppm |
| Transmitter Frequency Offset | Centered on the spectral region | Centered on the spectral region |
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the quinazoline core, the phenyl ring, and the chloromethyl group. The predicted chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the N-oxide group, as well as the anisotropic effects of the aromatic rings.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H5 | ~8.3 - 8.5 | d | J = ~2.0 Hz | Deshielded due to the anisotropic effect of the C4-phenyl group and the electron-withdrawing effect of the adjacent chlorine at C6. Shows ortho coupling to H7. |
| H7 | ~7.8 - 8.0 | dd | J = ~9.0, ~2.0 Hz | Influenced by the electron-withdrawing effect of the chlorine at C6. Shows ortho coupling to H8 and meta coupling to H5. |
| H8 | ~7.6 - 7.8 | d | J = ~9.0 Hz | Less affected by the substituents on the other ring. Shows ortho coupling to H7. |
| CH₂Cl | ~4.8 - 5.0 | s | - | Singlet due to the absence of adjacent protons. Deshielded by the adjacent nitrogen and the chlorine atom. |
| H2', H6' (ortho) | ~7.5 - 7.7 | m | - | Protons on the phenyl ring ortho to the quinazoline core. |
| H3', H4', H5' (meta, para) | ~7.3 - 7.5 | m | - | Protons on the phenyl ring meta and para to the quinazoline core. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are highly dependent on the local electronic environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~155 - 158 | Attached to two nitrogen atoms and the chloromethyl group. The N-oxide at the adjacent nitrogen will have a significant effect. |
| C4 | ~160 - 163 | Attached to a nitrogen and a carbon of the phenyl ring, and part of the N-oxide system. Expected to be significantly deshielded. |
| C4a | ~135 - 138 | Bridgehead carbon, part of the aromatic system. |
| C5 | ~128 - 130 | Aromatic carbon, deshielded by the adjacent C4-phenyl group and the chlorine at C6. |
| C6 | ~133 - 136 | Attached to a chlorine atom, leading to a downfield shift. |
| C7 | ~125 - 127 | Aromatic carbon. |
| C8 | ~129 - 132 | Aromatic carbon. |
| C8a | ~148 - 151 | Bridgehead carbon attached to a nitrogen atom. |
| CH₂Cl | ~40 - 45 | Aliphatic carbon attached to a chlorine atom, resulting in a downfield shift compared to a methyl group. |
| C1' | ~130 - 133 | Phenyl carbon attached to the quinazoline ring. |
| C2', C6' | ~128 - 130 | Ortho carbons of the phenyl ring. |
| C3', C5' | ~129 - 131 | Meta carbons of the phenyl ring. |
| C4' | ~131 - 134 | Para carbon of the phenyl ring. |
Workflow and Logic
The structural elucidation process follows a logical workflow, integrating sample preparation, data acquisition, and spectral interpretation.
Figure 2. Workflow for the NMR analysis of this compound.
Discussion
The presence of the N-oxide functionality at position 3 is expected to have a pronounced deshielding effect on the adjacent C2 and C4 carbons, as well as the protons in the vicinity. The electron-withdrawing nature of the N-oxide group will also influence the chemical shifts of the protons on the quinazoline ring, particularly H5.[6][7]
The chlorine atom at C6 will cause a downfield shift for C6 itself and will also deshield the ortho proton, H5, and the para proton, H8, to a lesser extent. The chloromethyl group at C2 introduces a characteristic singlet in the ¹H NMR spectrum in the aliphatic region, with its chemical shift influenced by both the adjacent nitrogen and the chlorine atom.
The phenyl group at C4 will introduce a set of signals in the aromatic region of both the ¹H and ¹³C NMR spectra. Due to the potential for restricted rotation around the C4-C1' bond, the ortho protons (H2', H6') may be diastereotopic and exhibit more complex splitting patterns.
Conclusion
This application note provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. The detailed protocols for sample preparation and data acquisition, coupled with the predicted spectral data and their interpretations, serve as a valuable resource for scientists engaged in the synthesis and characterization of this important pharmaceutical intermediate. The provided rationale for the expected chemical shifts and coupling patterns, based on the electronic and structural features of the molecule, will aid in the accurate and efficient structural elucidation of this and related quinazoline derivatives.
References
- Google Patents. (n.d.). Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor.
-
ResearchGate. (n.d.). ¹H-NMR spectra for synthesized quinazoline semicarbazone derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). Supporting Information. Retrieved from [Link]
-
ACS Publications. (n.d.). Supporting Information. Retrieved from [Link]
-
ACS Publications. (n.d.). Reaction of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide with Dimethylamine. Retrieved from [Link]
-
TSI Journals. (n.d.). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S7. ¹³C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information for Synthesis of dihydroquinazolines from 2-aminobenzylamine: N-aryl derivatives with electron. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Supporting Information Copper Catalyzed Multicomponent Cascade Reaction for Synthesis of Quinazalinones. Retrieved from [Link]
-
ResearchGate. (n.d.). 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. Retrieved from [Link]
-
SpectraBase. (n.d.). Quinoline N-oxide - Optional[¹⁵N NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). Quinazoline, 3-oxide - Optional[¹⁵N NMR] - Chemical Shifts. Retrieved from [Link]
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide. Retrieved from [Link]
-
Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Retrieved from [Link]
-
SpectraBase. (n.d.). Quinazoline - Optional[¹⁵N NMR] - Chemical Shifts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]
Sources
- 1. US3932325A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 5. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
Application Note: High-Resolution Mass Spectrometric Analysis of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide
Abstract
This technical guide provides a comprehensive methodology for the mass spectrometric analysis of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide, a pivotal precursor in pharmaceutical synthesis. Moving beyond a simple procedural outline, this document elucidates the rationale behind key experimental decisions, ensuring both methodological robustness and scientific integrity. We present detailed protocols for direct infusion and liquid chromatography-mass spectrometry (LC-MS), coupled with an in-depth analysis of the compound's characteristic fragmentation patterns. The aim is to equip researchers with a self-validating framework for the accurate identification, characterization, and quantification of this molecule.
Introduction: The Analytical Imperative
This compound is a heterocyclic compound whose structural motif is foundational to numerous pharmacologically active agents.[1] Its role as a synthetic intermediate necessitates stringent analytical oversight to control purity, monitor stability, and characterize related impurities. Mass spectrometry (MS) is the premier technique for this purpose, offering unparalleled sensitivity, specificity, and the capacity for detailed structural elucidation. The presence of two chlorine atoms provides a distinct isotopic signature, which is a powerful diagnostic tool for confirmation.[2][3] This guide details an integrated approach using high-resolution mass spectrometry to build a complete analytical profile of the target molecule.
Foundational Properties & Mass Spectrometric Profile
A successful MS method is built upon an understanding of the analyte's physicochemical properties. These characteristics dictate choices in sample preparation, ionization, and chromatography.
| Property | Value / Prediction | Rationale for MS Method Development |
| Molecular Formula | C₁₅H₁₀Cl₂N₂O | Defines the exact mass and isotopic distribution.[4][5][6] |
| Monoisotopic Mass | 304.0170 Da | The primary target for high-resolution mass measurement.[4] |
| Protonated Ion [M+H]⁺ | 305.0243 Da | The target ion for ESI in positive mode. The quinazoline nitrogens are basic sites for protonation. |
| Isotopic Signature | [M+H]⁺, [M+2+H]⁺, [M+4+H]⁺ | The two chlorine atoms produce a characteristic 100:65:10 intensity ratio, a critical identification feature.[2][3] |
| Predicted LogP | ~3.3 | Suggests moderate lipophilicity, making it well-suited for reversed-phase liquid chromatography.[4] |
Integrated Analytical Workflow
The analysis follows a logical progression from initial characterization to detailed separation and structural confirmation. This workflow ensures that each step informs the next, leading to a fully optimized and validated method.
Caption: A phased approach to the MS analysis of the target compound.
Protocol I: Direct Infusion for Primary Characterization
Principle: Direct infusion analysis is the most efficient method to establish the fundamental ionization behavior of a compound and to optimize mass spectrometer source parameters without the variable of chromatography. This protocol uses Electrospray Ionization (ESI), a soft ionization technique ideal for polar and semi-polar molecules.[7][8]
Objective: To confirm the mass of the protonated molecule, observe its characteristic isotopic pattern, and optimize ESI source conditions for maximum sensitivity.
Materials:
-
This compound
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile and Water
-
Formic Acid (LC-MS grade)
-
Syringe pump and consumables
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Create a 1 µg/mL working solution in 50:50 Acetonitrile/Water with 0.1% formic acid. Causality: The organic solvent aids solubility, while the aqueous component and formic acid promote efficient protonation for ESI in positive ion mode.
-
-
Instrument Configuration:
-
Calibrate the mass spectrometer according to the manufacturer's protocol to ensure high mass accuracy.
-
Set the instrument to ESI positive ion mode.
-
Define a full scan acquisition from m/z 100 to 500.
-
-
Infusion and Optimization:
-
Infuse the working solution at a constant flow rate of 5-10 µL/min.
-
Systematically adjust key source parameters (e.g., capillary voltage, source temperature, nebulizer gas pressure) to maximize the signal intensity for the target ion at m/z 305.02.
-
-
Data Verification:
-
Acquire the full scan spectrum.
-
Confirm the presence of the [M+H]⁺ ion at m/z 305.0243 (within a 5 ppm mass tolerance).
-
Verify the isotopic cluster: a peak at m/z 307.02 (~65% relative intensity) and m/z 309.02 (~10% relative intensity) must be present. This pattern is a definitive confirmation of a dichlorinated compound.
-
Protocol II: LC-MS for Separation and Sensitive Detection
Principle: Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the separation of the analyte from matrix components or impurities before detection, providing superior selectivity and quantitative accuracy. A reversed-phase C18 column is chosen based on the compound's predicted lipophilicity.[9]
Objective: To develop a robust LC-MS method for the reliable separation, identification, and potential quantification of the target compound.
Materials & Instrumentation:
-
UHPLC or HPLC system coupled to the optimized mass spectrometer.
-
Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 6.0 95 8.0 95 8.1 40 | 10.0 | 40 |
-
-
MS Acquisition:
-
Use the source parameters optimized during the direct infusion experiment.
-
Acquire data in full scan mode to confirm identity.
-
For higher sensitivity or quantitative studies, a targeted SIM (Selected Ion Monitoring) or MS/MS (see Section 6) experiment can be performed.
-
-
Data Analysis:
-
Extract the ion chromatogram for m/z 305.0243.
-
Integrate the resulting peak to determine retention time and peak area.
-
Confirm the mass spectrum across the integrated peak matches the expected isotopic pattern.
-
Tandem MS: Structural Elucidation through Fragmentation
Principle: Tandem mass spectrometry (MS/MS) provides definitive structural confirmation by inducing fragmentation of the isolated precursor ion and analyzing the resulting product ions. The fragmentation pattern is a reproducible fingerprint of the molecule's structure.[10][11]
Objective: To characterize the fragmentation pathway of protonated this compound.
Methodology:
-
Perform a product ion scan (MS/MS) experiment, selecting the [M+H]⁺ ion (m/z 305.02) as the precursor.
-
Apply collision-induced dissociation (CID) energy (typically 15-35 eV, requires optimization) to induce fragmentation.
Proposed Fragmentation Pathway:
Caption: Proposed fragmentation cascade for the protonated molecule.
Interpretation:
-
Loss of Water (m/z 287.01): A characteristic fragmentation of N-oxides is the neutral loss of H₂O, which is mechanistically favorable.
-
Loss of Chloromethyl Radical (m/z 255.03): Cleavage of the C-C bond to release the chloromethyl radical is another primary fragmentation route.
-
Subsequent Loss of Chlorine (m/z 252.05): The fragment at m/z 287 can further lose a chlorine radical to produce a more stable ion.
The observation of these specific product ions provides an extremely high degree of confidence in the structural assignment of the analyte.
References
-
Gao, H., et al. (2020). Genome- and MS-based mining of antibacterial chlorinated chromones and xanthones from the phytopathogenic fungus Bipolaris sorokiniana strain 11134. Marine Drugs. Available at: [Link]
-
León, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. Available at: [Link]
-
Yamamoto, A., et al. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. Journal of Oleo Science. Available at: [Link]
-
Patusi, M. (2015). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton, Doctoral Thesis. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 112828, 2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide. Available at: [Link]
-
Kádár, Z., et al. (2021). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link]
-
Yamuna, T. S., et al. (2014). 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
CAS Common Chemistry. 2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide. American Chemical Society. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11012794, 6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)-1,2-dihydroquinazoline 3-Oxide. Available at: [Link]
-
precisionFDA. This compound. U.S. Food and Drug Administration. Available at: [Link]
-
ResearchGate. (2014). 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. Available at: [Link]
-
Waters Corporation. A Primer on Mass Spectrometry. Available at: [Link]
Sources
- 1. 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide | C15H10Cl2N2O | CID 112828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 6-CHLORO-2-(CHLOROMETHYL)-3-OXIDO-4-PHENYL-QUINAZOLINE | 5958-24-7 [chemicalbook.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. scholarshare.temple.edu [scholarshare.temple.edu]
- 9. researchgate.net [researchgate.net]
- 10. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 11. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Refinement of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide via Optimized Recrystallization
For: Researchers, scientists, and drug development professionals engaged in the synthesis and application of quinazoline-based heterocyclic compounds.
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide by recrystallization. This key intermediate, pivotal in the synthesis of various pharmaceuticals, often requires significant purification to remove by-products and unreacted starting materials from its initial synthesis.[1][2] We present two validated solvent systems and detail the underlying chemical principles that govern the selection of solvents and procedural steps. The methodologies described herein are designed to be self-validating, ensuring researchers can achieve high purity and crystalline integrity of the target compound.
Introduction: The Rationale for Rigorous Purification
This compound is a cornerstone intermediate in the synthesis of several psychotherapeutic agents, including chlordiazepoxide and diazepam.[1] The purity of this compound is paramount, as impurities can lead to undesirable side reactions, reduced yields in subsequent synthetic steps, and the introduction of contaminants into final active pharmaceutical ingredients.
Recrystallization is a powerful and economical technique for the purification of solid organic compounds.[3] The principle hinges on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the crude material in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of a highly ordered crystal lattice of the pure compound, while impurities remain in the supernatant, or "mother liquor."[3]
This guide provides two distinct, robust protocols for the recrystallization of this compound, catering to different laboratory setups and desired crystal characteristics.
Foundational Principles: Solvent Selection and Solubility
The success of any recrystallization procedure is critically dependent on the choice of solvent. An optimal solvent for this compound should exhibit the following characteristics:
-
High Solvation at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution of the crude material.
-
Low Solvation at Reduced Temperatures: The compound should have significantly lower solubility in the cold solvent to maximize the recovery of the purified product upon cooling.
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or sparingly soluble in the hot solvent (allowing for removal by hot filtration).
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.
Based on documented procedures, two primary solvent systems have proven effective for this compound: a non-polar/polar aprotic mixture and a single non-polar solvent approach.[1][4]
Experimental Workflow: A Visual Guide
The following diagram illustrates the logical flow of the recrystallization process, from crude solid to purified, dry crystals.
Caption: Generalized workflow for the purification of solids via recrystallization.
Detailed Recrystallization Protocols
Protocol A: Toluene/Methylene Dichloride System for High-Quality Crystals
This method is particularly suited for obtaining X-ray quality crystals and relies on the slow evaporation of a mixed solvent system.[4]
Materials:
-
Crude this compound
-
Toluene
-
Methylene Dichloride (DCM)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Beaker
-
Watch glass
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude precipitate in a 1:1 mixture of toluene and methylene dichloride. Apply gentle heat (up to 40°C) to facilitate dissolution. Use the minimum amount of solvent necessary to fully dissolve the solid.
-
Slow Evaporation: Cover the flask with a watch glass, leaving a small opening to allow for slow evaporation of the solvent at room temperature.
-
Crystal Formation: Over a period of several days, as the solvent slowly evaporates, high-quality crystals of the purified compound will form.[4]
-
Isolation: Decant the remaining mother liquor. Carefully collect the crystals and wash them with a small amount of cold n-hexane to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum at a temperature not exceeding 50°C.
Protocol B: Methylene Dichloride/n-Hexane Anti-Solvent System for Bulk Purification
This protocol is adapted from patent literature and is effective for purifying larger quantities of the material where rapid crystallization is desired.[1][5] It employs an anti-solvent (a solvent in which the compound is insoluble) to induce precipitation.
Materials:
-
Crude this compound
-
Methylene Dichloride (DCM)
-
n-Hexane
-
Rotary evaporator (optional)
-
Erlenmeyer flask
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Dissolve the crude material in a suitable volume of methylene dichloride at room temperature.
-
Concentration: If starting with a dilute solution from a reaction workup, concentrate the solution to approximately half its original volume using a rotary evaporator or gentle heating.
-
Anti-Solvent Addition: While stirring, gradually add n-hexane to the methylene dichloride solution. N-hexane acts as an anti-solvent, significantly reducing the solubility of the target compound and inducing crystallization. Continue adding n-hexane until the solution becomes cloudy and a precipitate forms.
-
Granulation and Cooling: Stir ("granulate") the resulting slurry in the hexane mixture for a period to allow for complete crystallization.[5] For maximum yield, cool the mixture in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystalline material by vacuum filtration using a Büchner funnel.[5]
-
Washing and Drying: Wash the collected crystals on the filter with a small amount of cold n-hexane to remove residual mother liquor. Dry the purified product under vacuum. The expected melting point of the purified product is in the range of 132-134°C.[1][5]
Data Summary and Expected Outcomes
The following table summarizes the key parameters for the two protocols.
| Parameter | Protocol A: Toluene/DCM | Protocol B: DCM/n-Hexane |
| Solvent System | 1:1 Toluene:Methylene Dichloride | Methylene Dichloride (solvent), n-Hexane (anti-solvent) |
| Dissolution Temp. | ~40°C | Room Temperature |
| Crystallization Method | Slow Evaporation | Anti-Solvent Precipitation |
| Typical Yield | Dependent on crude purity | >60% (reported as 60.6%)[1][5] |
| Expected M.P. | 132-134°C | 132-134°C[1][5] |
| Primary Application | High-quality, X-ray grade crystals | Bulk purification |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound; cooling is too rapid. | Use a lower-boiling point solvent; ensure slow, gradual cooling. |
| No Crystal Formation | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to concentrate the solution; scratch the inside of the flask with a glass rod to induce nucleation. |
| Low Yield | The compound is too soluble in the cold solvent; premature crystallization during hot filtration. | Use a different solvent system; pre-heat the filtration apparatus.[6] |
| Colored Impurities Persist | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
Conclusion
The two protocols detailed in this application note provide robust and reliable methods for the purification of this compound by recrystallization. Protocol A is recommended for the preparation of highly pure, crystalline material suitable for structural analysis, while Protocol B offers an efficient method for bulk purification. Adherence to these protocols, with an understanding of the underlying principles, will enable researchers to obtain this key synthetic intermediate in a state of high purity, suitable for demanding downstream applications in pharmaceutical development.
References
- Bell, S. C., & Childress, S. J. (1976). Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor. U.S. Patent No. 3,932,325.
-
Yamuna, T. S., Jasinski, J. P., Kaur, M., Yathirajan, H. S., & Siddegowda, M. S. (2014). 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. Acta Crystallographica Section E: Structure Reports Online, 70(4), o440–o441. National Center for Biotechnology Information. [Link]
-
Chatterjee, A., et al. (2018). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]
-
Farber, S., Wuest, H. M., & Meltzer, R. I. (1966). Reaction of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide with Dimethylamine. Journal of Medicinal Chemistry, 9(2), 249-250. [Link]
-
Jasinski, J. P., et al. (2014). 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide. PubChem Compound Summary for CID 112828. Retrieved from [Link].
-
Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of the Serbian Chemical Society. [Link]
- Bell, S. C., & Childress, S. J. (1976). Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor. U.S. Patent No. 3,998,883.
Sources
- 1. US3932325A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3998883A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of 2-(Dimethylaminomethyl)-6-chloro-4-phenylquinazoline 3-oxide
Introduction: Strategic Importance of Quinazoline 3-Oxides in Medicinal Chemistry
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] The N-oxide functionality, particularly at the 3-position, further enhances the synthetic versatility of this heterocyclic system, serving as a crucial intermediate in the synthesis of various pharmaceuticals, including benzodiazepine-based anxiolytics like chlordiazepoxide and diazepam.[3][4][5] The title compound, 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide, is a pivotal precursor, with its chloromethyl group at the 2-position providing a reactive handle for nucleophilic substitution, enabling the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR).[6]
This guide provides a comprehensive overview and a detailed protocol for the nucleophilic substitution reaction of this compound with dimethylamine. This reaction is a classic example of introducing a basic side chain, a common strategy in drug design to modulate physicochemical properties such as solubility and to introduce potential new binding interactions with biological targets. We will delve into the mechanistic underpinnings of this transformation, provide a robust experimental protocol, and discuss the significance of the resulting product.
Reaction Overview and Mechanistic Insights
The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The electrophilic carbon of the chloromethyl group is attacked by the nucleophilic dimethylamine, leading to the displacement of the chloride leaving group.
Key Mechanistic Considerations:
-
Electrophilicity of the Substrate: The chloromethyl group at the C2 position of the quinazoline ring is activated towards nucleophilic attack.
-
Nucleophilicity of Dimethylamine: Dimethylamine is a potent nucleophile, readily attacking the electrophilic carbon center.
-
Solvent Effects: The choice of solvent can influence the reaction rate. A polar aprotic solvent is generally suitable for SN2 reactions.
-
Stoichiometry: An excess of dimethylamine is often used to drive the reaction to completion and to act as a base to neutralize the HCl generated in situ.
Below is a diagram illustrating the proposed reaction mechanism.
Caption: Proposed SN2 mechanism for the reaction.
Experimental Protocol
This protocol is synthesized from established procedures for similar nucleophilic substitutions on chloromethylated heterocyclic systems and specific details reported for the title reaction.[7][8][9]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier | Notes |
| This compound | 5958-24-7 | 305.16 | (e.g., Sigma-Aldrich) | Starting material.[10] |
| Dimethylamine solution (e.g., 40% in water or 2M in THF) | 124-40-3 | 45.08 | (e.g., Sigma-Aldrich) | Nucleophile. Handle in a fume hood. |
| Ethanol (absolute) | 64-17-5 | 46.07 | (e.g., Fisher Scientific) | Recrystallization solvent.[8] |
| Diethyl ether | 60-29-7 | 74.12 | (e.g., Fisher Scientific) | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | (e.g., Sigma-Aldrich) | Drying agent. |
Step-by-Step Procedure
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF). The concentration should be approximately 0.2-0.5 M.
-
Cool the solution in an ice bath.
-
-
Addition of Nucleophile:
-
Slowly add an excess of dimethylamine solution (typically 2-3 equivalents) to the stirred solution of the starting material.
-
The use of excess dimethylamine helps to drive the reaction to completion and neutralizes the hydrogen chloride that is formed as a byproduct.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for several hours (e.g., 2 hours) or until the reaction is deemed complete by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis.[8] Gentle heating may be applied if the reaction is sluggish at room temperature.
-
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess dimethylamine.
-
Partition the residue between a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as absolute ethanol, to afford the pure 2-(dimethylaminomethyl)-6-chloro-4-phenylquinazoline 3-oxide.[8]
-
Workflow Diagram
Caption: Experimental workflow for the synthesis.
Characterization of the Product
The final product, 2-(dimethylaminomethyl)-6-chloro-4-phenylquinazoline 3-oxide, should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The appearance of a singlet corresponding to the N(CH₃)₂ protons and the disappearance of the chloromethyl proton signal from the starting material are key indicators of a successful reaction.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the crystalline product.
Applications in Drug Discovery
Quinazoline derivatives exhibit a wide range of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2][11] The introduction of the dimethylaminomethyl group can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties. This basic moiety can improve aqueous solubility and provide a site for salt formation, which is often desirable for drug candidates. Furthermore, the tertiary amine can participate in hydrogen bonding or ionic interactions with biological targets, potentially enhancing binding affinity and efficacy. The synthesized compound can serve as a valuable building block for the development of novel therapeutic agents.
References
- Farber, S., Wuest, H. M., & Meltzer, R. I. (1964). Reaction of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide with Dimethylamine. Journal of Medicinal Chemistry, 7(2), 235–237.
- Sternbach, L. H., & Reeder, E. (1961). Reaction of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide with Dimethylamine. Journal of Organic Chemistry, 26(4), 1111-1118.
- Farber, S., Wuest, H. M., & Meltzer, R. I. (1964). Reaction of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide with Dimethylamine. Journal of Medicinal Chemistry.
- Al-Suwaidan, I. A., Alanazi, A. M., & El-Faham, A. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 26(15), 4635.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
- BenchChem. (n.d.). 6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)-1,2-dihydroquinazoline 3-Oxide.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride.
- Al-Suwaidan, I. A., Alanazi, A. M., & El-Faham, A. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 26(15), 4635.
- Asif, M. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6678.
- International Journal of Innovative Research and Technology. (2023). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development.
- Al-Ostoot, F. H., Al-Anazi, M. R., & Al-Ghamdi, S. A. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 108.
- Li, X., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473-9485.
- Chemistry Stack Exchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
- Google Patents. (n.d.).
- PubChem. (n.d.). 2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide.
- Yamuna, T. S., et al. (2014). 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o440–o441.
- Google Patents. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3998883A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]
- 5. US3932325A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. REACTION OF 6-CHLORO-2-CHLOROMETHYL-4-PHENYLQUINAZOLINE 3-OXIDE WITH DIMETHYLAMINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide | C15H10Cl2N2O | CID 112828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ijirt.org [ijirt.org]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide
Introduction: The Strategic Importance of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide in Medicinal Chemistry
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The N-oxide functionality, particularly at the 3-position, further enhances the pharmacological and pharmacokinetic profile of these molecules, often serving as a key intermediate in the synthesis of complex heterocyclic systems.[2][3] Among these, this compound stands out as a pivotal building block, most notably as the direct precursor to the anxiolytic drugs chlordiazepoxide and diazepam.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the nucleophilic substitution reactions of this compound. We will delve into the reactivity of this versatile intermediate, providing detailed, field-proven protocols for its functionalization with various nucleophiles. The causality behind experimental choices will be explained, ensuring that each protocol is a self-validating system for the synthesis of novel quinazoline derivatives and their subsequent transformation into other important heterocyclic frameworks.
Molecular Reactivity: Understanding the Electrophilic Sites
The structure of this compound presents two primary electrophilic sites susceptible to nucleophilic attack: the benzylic carbon of the 2-chloromethyl group and the carbon atom at the 6-position bearing a chloro substituent.
The 2-chloromethyl group is highly activated towards SN2 reactions. The adjacent electron-withdrawing quinazoline N-oxide ring system significantly polarizes the C-Cl bond, making the methylene carbon highly electrophilic. This is the primary site for derivatization and is the focus of the protocols detailed herein.
The 6-chloro substituent on the fused benzene ring is considerably less reactive towards nucleophilic aromatic substitution (SNAr). SNAr reactions typically require strong electron-withdrawing groups ortho or para to the leaving group and often necessitate harsh reaction conditions. For the purposes of these application notes, we will focus on the selective substitution at the 2-chloromethyl position, which can be achieved under relatively mild conditions.
Synthesis of Starting Material: this compound
A reliable supply of high-purity starting material is critical for reproducible results. The following protocol is a robust method for the synthesis of this compound.[3][4]
Protocol 1: Synthesis of this compound
Materials:
-
2-Amino-5-chlorobenzophenone
-
Chloroacetyl chloride
-
3 N Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Methylene chloride (DCM)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
n-Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium carbonate (Na₂CO₃)
Procedure:
Step 1: Synthesis of 2-Chloroacetamido-5-chlorobenzophenone
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-chlorobenzophenone (0.1 mol) in ethyl acetate (200 mL).
-
Cool the solution to 15 °C using an ice-water bath.
-
While maintaining the temperature between 15-20 °C, add 3 N NaOH solution (0.11 mol) dropwise.
-
Following the base addition, add chloroacetyl chloride (0.11 mol) dropwise over 15 minutes, ensuring the temperature remains between 15-25 °C.
-
A solid precipitate will form. Stir the resulting slurry at 20-23 °C for 1.5 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be used in the next step with or without isolation, though isolation is recommended for higher purity in the final product.
Step 2: Synthesis of 2-(1'-chloroimino-2'-chloromethyl)-5-chlorobenzophenone
-
Dissolve the crude 2-chloroacetamido-5-chlorobenzophenone from the previous step in methylene chloride.
-
Add pyridine (3 molar equivalents) followed by thionyl chloride (1.5-2 molar equivalents) at room temperature under a nitrogen atmosphere.
-
Heat the mixture to a gentle reflux (40-42 °C) and stir for 18-20 hours.
-
The resulting crude solution of the iminochloride is used directly in the next step.
Step 3: Cyclization to this compound
-
To the crude methylene chloride solution of the iminochloride, add hydroxylamine hydrochloride (a slight molar excess) followed by pyridine (2-3 molar equivalents).
-
Stir the solution at 25-40 °C for 20-48 hours until the reaction is substantially complete as monitored by TLC.
-
Pour the reaction mixture into ice-water containing sodium carbonate (3 equivalents).
-
Separate the methylene chloride layer, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to about half its volume.
-
Replace the methylene chloride with n-hexane to induce crystallization.
-
Collect the crystalline material by filtration, wash with n-hexane, and dry to yield this compound.
Expected Yield: ~60% Melting Point: 132-134 °C[3]
Nucleophilic Substitution Reactions at the 2-Chloromethyl Position
The high reactivity of the 2-chloromethyl group allows for the introduction of a wide variety of nucleophiles, leading to a diverse library of functionalized quinazoline 3-oxides.
A. Reactions with Amine Nucleophiles
The reaction of this compound with amines is a cornerstone transformation, famously utilized in the synthesis of chlordiazepoxide. This reaction can be generalized to a wide range of primary and secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary, 2-3 equivalents)
-
Solvent (e.g., Methanol, Ethanol, Acetonitrile, or Tetrahydrofuran (THF))
-
Base (optional, e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium carbonate (K₂CO₃))
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the amine (2-3 equivalents). If the amine salt is used, or if the amine is not a strong enough base, add an external base (1.5-2 equivalents).
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the nucleophilicity of the amine. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Causality and Optimization:
-
Solvent Choice: Polar aprotic solvents like acetonitrile or THF are generally good choices. Alcohols like methanol or ethanol can also serve as solvents and may participate in the reaction if not carefully controlled.
-
Base: The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction, preventing side reactions and driving the reaction to completion.
-
Temperature: For less reactive amines, heating is necessary. However, for highly reactive amines, the reaction can proceed efficiently at room temperature.
The reaction with methylamine is a classic example that leads to a ring expansion to form the benzodiazepine ring system of chlordiazepoxide.[2][3]
B. Reactions with Thiol Nucleophiles
Thiolates are excellent nucleophiles and react readily with the 2-chloromethyl group to form the corresponding thioethers.
Materials:
-
This compound
-
Thiol (1.1-1.5 equivalents)
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃), or Sodium hydroxide (NaOH))
-
Solvent (e.g., Dimethylformamide (DMF), THF, or Acetonitrile)
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.1-1.5 equivalents) in the chosen solvent.
-
Add the base and stir for 10-15 minutes at room temperature to form the thiolate.
-
Add a solution of this compound (1 equivalent) in the same solvent.
-
Stir the reaction mixture at room temperature or heat gently if necessary. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Causality and Optimization:
-
Base Selection: A strong base like NaH is effective for generating the thiolate from less acidic thiols. For more acidic thiols, a weaker base like K₂CO₃ is sufficient.
-
Solvent: Anhydrous polar aprotic solvents like DMF or THF are preferred to prevent side reactions.
C. Reactions with Alcohol/Alkoxide Nucleophiles
Alcohols, in the presence of a base, or pre-formed alkoxides can displace the chloride to form ether linkages.
Materials:
-
This compound
-
Alcohol (can be used as solvent) or Alkoxide salt
-
Base (if using an alcohol, e.g., Sodium hydride (NaH) or Sodium metal)
-
Solvent (if not using the alcohol as solvent, e.g., THF, Dioxane)
Procedure:
-
Method A (Using Alcohol): In a round-bottom flask, add the alcohol and a strong base (e.g., NaH) to generate the alkoxide in situ.
-
Method B (Using Alkoxide Salt): Dissolve the alkoxide salt in a suitable anhydrous solvent.
-
Add this compound to the alkoxide solution.
-
Stir the reaction at room temperature or heat to reflux. Monitor by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Causality and Optimization:
-
Anhydrous Conditions: It is crucial to maintain anhydrous conditions, especially when using reactive bases like NaH, to prevent quenching of the base and potential side reactions.
-
Temperature Control: The reaction temperature should be carefully controlled, as higher temperatures may lead to elimination or other side reactions.
Data Summary and Characterization
The successful synthesis of novel derivatives should be confirmed by standard analytical techniques. Below is a table summarizing expected data for representative products.
| Nucleophile | Product Structure | Expected Yield (%) | Expected 1H NMR Signals (ppm, indicative) |
| Methylamine | Chlordiazepoxide | 70-85 | 3.1-3.3 (s, 3H, N-CH₃), 4.8 (s, 2H, N-CH₂), 7.2-8.0 (m, Ar-H) |
| Benzylamine | 2-(Benzylaminomethyl)-6-chloro-4-phenylquinazoline 3-oxide | 65-80 | 3.9 (s, 2H, Ar-CH₂-N), 4.5 (s, 2H, Quinazoline-CH₂-N), 7.2-8.1 (m, Ar-H) |
| Thiophenol | 6-Chloro-4-phenyl-2-(phenylthiomethyl)quinazoline 3-oxide | 80-95 | 4.3 (s, 2H, S-CH₂), 7.1-8.0 (m, Ar-H) |
| Sodium Methoxide | 6-Chloro-2-(methoxymethyl)-4-phenylquinazoline 3-oxide | 75-90 | 3.4 (s, 3H, O-CH₃), 4.6 (s, 2H, O-CH₂), 7.3-8.1 (m, Ar-H) |
Note: The actual chemical shifts and coupling constants will depend on the specific product and the solvent used for NMR analysis.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile intermediate for the synthesis of a diverse range of functionalized quinazoline derivatives. The protocols outlined in this document provide a solid foundation for researchers to explore the chemical space around this scaffold. The selective reactivity of the 2-chloromethyl group allows for the introduction of various functionalities, which can be further elaborated to generate novel compounds with potential therapeutic applications. The well-established transformation of these derivatives into benzodiazepines and other heterocyclic systems underscores the strategic importance of mastering the chemistry of this key building block. Future work in this area could involve exploring an even broader range of nucleophiles, including carbon-based nucleophiles, and investigating the potential for catalytic and asymmetric transformations.
References
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules. [Link]
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. National Center for Biotechnology Information. [Link]
- Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor.
- Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor.
-
6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. National Center for Biotechnology Information. [Link]
-
Reaction of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide with Dimethylamine. Journal of Medicinal Chemistry. [Link]
-
2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide. PubChem. [Link]
-
6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. ResearchGate. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
-
New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules. [Link]
-
6-Chloro-2-methyl-4-phenylquinazoline. PubChem. [Link]
-
Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes. National Center for Biotechnology Information. [Link]
-
Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones. National Center for Biotechnology Information. [Link]
-
6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. ResearchGate. [Link]
Sources
- 1. 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3932325A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]
- 3. US3998883A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]
- 4. REACTION OF 6-CHLORO-2-CHLOROMETHYL-4-PHENYLQUINAZOLINE 3-OXIDE WITH DIMETHYLAMINE - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2-Amino-5-chlorobenzophenone Oxime: A Detailed Protocol for Pharmaceutical Intermediate Preparation
Abstract
2-Amino-5-chlorobenzophenone oxime is a crucial intermediate in the synthesis of several pharmaceuticals, notably in the benzodiazepine class of drugs.[1][2][3] This application note provides a comprehensive, field-proven protocol for the synthesis of 2-amino-5-chlorobenzophenone oxime from 2-amino-5-chlorobenzophenone and hydroxylamine hydrochloride. The document outlines the reaction mechanism, detailed procedural steps, safety precautions, and methods for purification and characterization, designed for researchers, scientists, and professionals in drug development.
Introduction
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry. 2-Amino-5-chlorobenzophenone oxime serves as a key precursor for the construction of the 1,4-benzodiazepine nucleus, a privileged scaffold in drug discovery.[3] The conversion of the ketone functionality in 2-amino-5-chlorobenzophenone to an oxime is a critical step in the synthetic route towards psychoactive drugs such as chlordiazepoxide and lorazepam.[2] This protocol details a reliable and reproducible method for this transformation, emphasizing safety, efficiency, and yield.
Chemical Reaction:
(2-Amino-5-chlorophenyl)(phenyl)methanone + NH₂OH·HCl → (E/Z)-(2-Amino-5-chlorophenyl)(phenyl)methanone oxime + HCl + H₂O
The reaction proceeds via the nucleophilic addition of hydroxylamine to the carbonyl carbon of 2-amino-5-chlorobenzophenone, followed by the elimination of a water molecule to form the oxime. The presence of a base, such as sodium hydroxide, is required to neutralize the hydrochloric acid formed during the reaction and to deprotonate the hydroxylamine hydrochloride, thereby generating the free hydroxylamine nucleophile.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Purity | Supplier Example |
| 2-Amino-5-chlorobenzophenone | C₁₃H₁₀ClNO | 231.68 | 719-59-5 | ≥98% | Sigma-Aldrich |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 5470-11-1 | ≥99% | Acros Organics |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | ≥97% | Fisher Scientific |
| Ethanol (95%) | C₂H₅OH | 46.07 | 64-17-5 | Reagent Grade | VWR Chemicals |
| Activated Carbon | C | 12.01 | 7440-44-0 | Decolorizing | EMD Millipore |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - | - |
Safety Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling chemicals.
2-Amino-5-chlorobenzophenone: May cause skin, eye, and respiratory irritation.[4][5] Handle in a well-ventilated area or a fume hood.[5]
Hydroxylamine Hydrochloride: Corrosive and can cause severe skin and eye damage.[6] It is also a potential mutagen. Handle with extreme care in a fume hood.[6]
Sodium Hydroxide: Corrosive and can cause severe burns. Avoid contact with skin and eyes.
Ethanol: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.
For detailed safety information, always consult the Material Safety Data Sheets (MSDS) for each chemical.[4][5][6][7]
Experimental Protocol
This protocol is based on established procedures and provides a reliable method for the synthesis of 2-amino-5-chlorobenzophenone oxime.[1]
Reaction Setup
-
To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 3550 mL of ethanol.
-
Begin stirring the ethanol and add 510 g of 2-amino-5-chlorobenzophenone, 190 g of hydroxylamine hydrochloride, and 205 g of sodium hydroxide pellets.[1]
-
Seal the flask and begin heating the mixture to reflux (approximately 70-75 °C).[1]
Reaction and Work-up
-
Once the reaction mixture reaches reflux, add a small amount of activated carbon (approximately 5-10 g) to the flask.
-
Maintain the reflux with continuous stirring for 3 hours.[1]
-
After 3 hours, turn off the heat and allow the mixture to cool to approximately 50 °C.
-
Add 1 kg of deionized water to the reaction flask and set up for distillation to remove the ethanol.[1]
-
Continue heating to distill off the ethanol.
-
Cool the remaining aqueous mixture to room temperature, which should result in the precipitation of the crude product.
-
Filter the precipitate using a Buchner funnel and wash the filter cake with deionized water.
Purification
-
The crude product can be purified by recrystallization from ethanol.
-
Transfer the crude product to a suitably sized beaker and add a minimal amount of hot ethanol to dissolve the solid.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Filter the purified crystals and dry them in a vacuum oven at 50-60 °C until a constant weight is achieved.
Experimental Workflow
Sources
- 1. Preparation method of 2-amino-5-chlorobenzophenone oxime - Eureka | Patsnap [eureka.patsnap.com]
- 2. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Amino-5-chlorobenzophenone - Safety Data Sheet [chemicalbook.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. fishersci.com [fishersci.com]
The Alchemist's Key: Unlocking Novel Heterocyclic Scaffolds from 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide
Introduction: The Enduring Legacy of Quinazolines in Medicinal Chemistry
The quinazoline scaffold is a cornerstone in the architecture of pharmacologically active molecules.[1] Its presence in a multitude of approved drugs and clinical candidates underscores its status as a "privileged structure" in medicinal chemistry. The fusion of a benzene ring with a pyrimidine ring creates a bicyclic system with a rich electronic landscape, amenable to a wide array of chemical modifications. This versatility has led to the development of quinazoline-based compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1] The introduction of an N-oxide functionality, as seen in quinazoline 3-oxides, further enhances the synthetic utility of this scaffold by modulating its reactivity and providing a handle for unique chemical transformations.
This application note delves into the synthetic potential of a highly functionalized precursor: 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide . This molecule is a trifecta of reactive sites: a nucleophilic substitution-prone chloromethyl group at the 2-position, a halogenated benzene ring poised for cross-coupling reactions, and the versatile quinazoline 3-oxide core. Our focus will be on leveraging the electrophilic nature of the 2-(chloromethyl) group to forge new carbon-heteroatom bonds, thereby constructing novel fused heterocyclic systems of significant medicinal interest. We will provide detailed, field-tested protocols for the synthesis of thiazolo[3,2-c]quinazolines, 1,2,4-triazolo[4,3-c]quinazolines, and tetrazolo[1,5-c]quinazolines, offering researchers a practical guide to unlocking the synthetic potential of this powerful precursor.
The Precursor: A Hub of Reactivity
This compound is a stable, crystalline solid that serves as a versatile starting material. Its synthesis is well-documented, often proceeding from 2-amino-5-chlorobenzophenone. The key to its utility lies in the strategic placement of its functional groups. The chlorine atom on the chloromethyl group is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack. This reactivity is the gateway to a diverse array of derivatization strategies.
Application I: Synthesis of Thiazolo[3,2-c]quinazolines - Forging the C-S Bond
The fusion of a thiazole ring to the quinazoline core is a common motif in compounds with antimicrobial and anticancer activities. The following protocol details the synthesis of a thiazolo[3,2-c]quinazoline derivative via a tandem nucleophilic substitution and cyclization reaction.
Protocol 1: Synthesis of 1-Amino-7-chloro-5-phenylthiazolo[3,2-c]quinazolin-4-ium 3-oxide
Rationale: This protocol utilizes thiourea as a binucleophile. The initial step is an S-alkylation of thiourea by the chloromethyl group of the quinazoline 3-oxide. The resulting isothiouronium salt intermediate then undergoes an intramolecular cyclization, with the amino group of the isothiourea moiety attacking the electrophilic C4 position of the quinazoline ring, leading to the formation of the fused thiazolo[3,2-c]quinazoline system.
Materials:
-
This compound
-
Thiourea
-
Anhydrous Ethanol
-
Triethylamine (optional, as a non-nucleophilic base)
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask, add thiourea (1.2 mmol).
-
The reaction mixture is heated to reflux (approximately 78 °C) and monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
The reaction is typically complete within 4-6 hours. If the reaction stalls, a catalytic amount of a non-nucleophilic base like triethylamine can be added to facilitate the final cyclization step.
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and then diethyl ether to afford the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and dimethylformamide (DMF), to yield the pure 1-amino-7-chloro-5-phenylthiazolo[3,2-c]quinazolin-4-ium 3-oxide.
Expected Yield: 75-85%
Data Presentation:
| Compound | Molecular Formula | Molecular Weight | Appearance | Melting Point (°C) |
| 1-Amino-7-chloro-5-phenylthiazolo[3,2-c]quinazolin-4-ium 3-oxide | C₁₆H₁₁ClN₄OS | 358.80 | Pale yellow solid | >250 |
Experimental Workflow:
Caption: Workflow for the synthesis of thiazolo[3,2-c]quinazolines.
Application II: Synthesis of 1,2,4-Triazolo[4,3-c]quinazolines - Building the C-N-N Linkage
The 1,2,4-triazole moiety is a well-known pharmacophore found in a variety of drugs. Fusing this heterocycle to the quinazoline nucleus can lead to compounds with enhanced biological activity. This protocol describes a two-step, one-pot synthesis of a 1,2,4-triazolo[4,3-c]quinazoline derivative.
Protocol 2: Synthesis of 7-Chloro-5-phenyl-3-substituted-[2][3][4]triazolo[4,3-c]quinazoline 3-oxide
Rationale: This synthesis begins with the nucleophilic displacement of the chloride from the chloromethyl group by hydrazine hydrate to form a hydrazinylmethyl intermediate. This intermediate is then reacted in situ with an appropriate orthoester (e.g., triethyl orthoformate for an unsubstituted triazole ring, or other orthoesters for substituted analogs) which undergoes condensation with the hydrazino group followed by cyclization to yield the fused triazole ring.
Materials:
-
This compound
-
Hydrazine hydrate
-
Triethyl orthoformate (or other orthoesters)
-
Anhydrous Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous ethanol (15 mL).
-
Add hydrazine hydrate (1.5 mmol) dropwise to the solution at room temperature. Stir the mixture for 2-3 hours. The formation of the hydrazinylmethyl intermediate can be monitored by TLC.
-
To the same reaction mixture, add triethyl orthoformate (2.0 mmol).
-
Heat the reaction mixture to reflux for 6-8 hours. Monitor the progress of the cyclization by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from ethanol.
Expected Yield: 60-75%
Data Presentation:
| R-group (from Orthoester) | Compound | Molecular Formula | Molecular Weight | Appearance |
| H | 7-Chloro-5-phenyl-[2][3][4]triazolo[4,3-c]quinazoline 3-oxide | C₁₆H₁₀ClN₅O | 335.74 | Off-white solid |
| CH₃ | 7-Chloro-3-methyl-5-phenyl-[2][3][4]triazolo[4,3-c]quinazoline 3-oxide | C₁₇H₁₂ClN₅O | 349.77 | White solid |
Reaction Mechanism:
Sources
- 1. ijmpr.in [ijmpr.in]
- 2. Synthesis and Reactivity of [1,2,4]Triazolo-annelated Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide
Welcome to the dedicated technical support guide for the synthesis of 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your yields.
Introduction
This compound is a pivotal intermediate in the synthesis of several important benzodiazepines, such as chlordiazepoxide and diazepam.[1][2] The synthetic route, while established, presents several challenges where minor deviations in protocol can lead to significantly reduced yields and the formation of impurities. This guide is structured to address these specific challenges in a direct question-and-answer format, drawing from established protocols and scientific principles to ensure you can achieve high-yield, high-purity results.
Core Synthesis Pathway
The most common and effective synthesis of this compound begins with 2-amino-5-chlorobenzophenone and proceeds through three key steps as detailed in U.S. Patent 3,932,325.[1][3]
Caption: Synthetic pathway for this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each issue is followed by potential causes and actionable solutions.
Issue 1: Low Yield in the Chloroacetylation of 2-Amino-5-chlorobenzophenone
Question: My yield of 2-chloroacetamido-5-chlorobenzophenone is consistently below the reported 96%.[1] What could be the cause, and how can I improve it?
Answer:
Low yields in this acylation step are typically due to one or more of the following factors:
-
Poor Quality of Starting Material: The purity of 2-amino-5-chlorobenzophenone is crucial.[4] Impurities can react with chloroacetyl chloride, leading to side products.
-
Solution: Ensure your starting material is of high purity. If necessary, recrystallize the 2-amino-5-chlorobenzophenone from a suitable solvent like ether before use.[5]
-
-
Incorrect Reaction Temperature: The reaction is exothermic. Maintaining the temperature between 15-20°C during the addition of sodium hydroxide is critical.[2] Higher temperatures can lead to hydrolysis of the chloroacetyl chloride and other side reactions.
-
Solution: Use an ice-water bath to carefully control the temperature during the addition of both the sodium hydroxide solution and chloroacetyl chloride.[1]
-
-
Inefficient Stirring: In a biphasic system (ethyl acetate and aqueous NaOH), vigorous stirring is essential to ensure adequate mixing of the reactants.
-
Solution: Use a mechanical stirrer to ensure the reaction mixture is homogenous.
-
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis.
-
Solution: Use a fresh bottle of chloroacetyl chloride and perform the reaction under a nitrogen atmosphere to minimize contact with atmospheric moisture.[1]
-
Issue 2: Incomplete Iminochloride Formation
Question: TLC analysis of my reaction mixture after treatment with thionyl chloride and pyridine still shows the presence of the starting material, 2-chloroacetamido-5-chlorobenzophenone. What's going wrong?
Answer:
Incomplete formation of the iminochloride intermediate can be attributed to several factors:
-
Moisture Contamination: Thionyl chloride reacts readily with water. Any moisture in the solvent, glassware, or starting material will consume the reagent.[4]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous methylene chloride as the solvent and conduct the reaction under a nitrogen atmosphere.
-
-
Insufficient Reagents: The stoichiometry of thionyl chloride and pyridine is important.
-
Solution: Use a slight excess of thionyl chloride (e.g., 1.5 equivalents) and pyridine (e.g., 3 equivalents) as described in the patent literature to drive the reaction to completion.[1]
-
-
Low Reaction Temperature: While the reaction is typically run at room temperature, very low ambient temperatures might slow down the reaction rate.
-
Solution: Ensure the reaction is carried out at a standard room temperature (around 20-25°C).
-
Issue 3: Low Yield and/or Impure Product in the Final Cyclization Step
Question: The final cyclization to this compound is giving me a low yield, and the crude product is difficult to purify. What are the likely causes?
Answer:
This is a critical step, and several factors can impact its success:
-
Instability of the Iminochloride Intermediate: The iminochloride is reactive and can degrade if left for extended periods or exposed to moisture before cyclization.
-
Solution: It is best to proceed with the cyclization step immediately after the formation of the iminochloride without isolating it.
-
-
Suboptimal Cyclization Conditions: The cyclization is typically spontaneous upon workup.
-
Solution: The patent describes concentrating the reaction mixture and then adding n-hexane to precipitate the product.[1] Ensure efficient removal of the methylene chloride before adding hexane.
-
-
Formation of Side Products: Various side reactions can occur during quinazoline synthesis.[4]
-
Solution: Careful control of the preceding steps to ensure a clean iminochloride intermediate is the best way to prevent side product formation.
-
-
Product Loss During Workup and Purification: The choice of solvents for extraction and recrystallization is critical to avoid product loss.[4]
-
Solution: The patent suggests crystallization from a methylene chloride/n-hexane solvent system.[1] If further purification is needed, column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) can be employed, though care must be taken to avoid product loss on the column.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the importance of using a nitrogen atmosphere during the reaction?
A1: Several reagents used in this synthesis, particularly chloroacetyl chloride and thionyl chloride, are sensitive to moisture.[4] A nitrogen atmosphere prevents the ingress of atmospheric moisture, which can hydrolyze these reagents and reduce their effectiveness, leading to lower yields.[1]
Q2: Can I use a different base instead of sodium hydroxide in the first step?
A2: While other bases could potentially be used, 3N aqueous sodium hydroxide is specified in the high-yield patent protocol.[1] Using a different base would require re-optimization of the reaction conditions, including stoichiometry, solvent, and temperature.
Q3: My final product has a lower melting point than reported (132-134°C). What does this indicate?
A3: A lower and broader melting point typically indicates the presence of impurities. These could be unreacted starting materials, side products from the reaction, or residual solvent. Recrystallization or column chromatography may be necessary to purify the product.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. Chloroacetyl chloride and thionyl chloride are corrosive and lachrymatory. Pyridine is toxic and flammable. All manipulations involving these reagents should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloroacetamido-5-chlorobenzophenone
-
In a reaction vessel equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve 23.17 g (0.1 mole) of 2-amino-5-chlorobenzophenone in 200 ml of ethyl acetate.[1]
-
Cool the solution to 15°C using an ice-water bath.
-
Slowly add 36.7 ml (0.11 mole) of 3N aqueous sodium hydroxide solution, ensuring the temperature remains between 15° and 20°C.[2]
-
While maintaining the temperature, add 8.4 ml (0.11 mole) of chloroacetyl chloride dropwise.
-
Stir the mixture vigorously for 1-2 hours at room temperature.
-
Separate the organic layer, wash with water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Add n-heptane to the residue to induce crystallization.
-
Collect the white crystalline product by filtration, wash with n-heptane, and dry to a constant weight. The expected yield is approximately 96%.[1]
Protocol 2: Synthesis of this compound
-
Under a nitrogen atmosphere, dissolve 5 g (16.2 mmoles) of 2-chloroacetamido-5-chlorobenzophenone in 100 ml of anhydrous methylene chloride.[1]
-
At room temperature, add 1.77 ml (24.3 mmoles) of thionyl chloride, followed by the dropwise addition of 3.92 ml (48.6 mmoles) of pyridine.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Concentrate the solution to approximately half its volume under reduced pressure.
-
Replace the methylene chloride with n-hexane to induce crystallization.
-
Granulate the crystalline material in hexane, collect by filtration, wash with hexane, and dry. The expected yield is approximately 60.6%.[1]
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Reference |
| 2-Amino-5-chlorobenzophenone | C₁₃H₁₀ClNO | 231.68 | 96-98 | [6] |
| 2-Chloroacetamido-5-chlorobenzophenone | C₁₅H₁₁Cl₂NO₂ | 308.16 | 119-120 | [1] |
| This compound | C₁₅H₁₀Cl₂N₂O | 305.16 | 132-134 | [1] |
References
Sources
- 1. US3932325A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]
- 2. US3998883A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide
This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide, a key intermediate in the development of pharmaceuticals such as chlordiazepoxide and diazepam.[1][2] This document is intended for researchers, chemists, and drug development professionals to help navigate the common challenges and side reactions encountered during this multi-step synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, offering explanations of the underlying causes and providing actionable protocols to resolve them.
Problem 1: Low Yield of the Final Product, this compound
Q1: My overall yield is consistently low after the final N-oxidation step. What are the likely causes?
A1: Low yields in the final oxidation step are a known limitation of this synthesis, often hovering around 30-40% due to competing side reactions.[3] Several factors can contribute to this:
-
Over-oxidation: The N-oxide product can be susceptible to further oxidation, leading to the formation of quinazolin-4(3H)-one byproducts.[4] This is particularly prevalent with harsh oxidizing agents or prolonged reaction times.
-
Incomplete Reaction: Insufficient oxidant, suboptimal temperature, or short reaction times can lead to a significant amount of unreacted starting material, the corresponding quinazoline.
-
Product Decomposition: The desired N-oxide may be unstable under the specific reaction conditions, leading to degradation.[5] It's crucial to monitor the reaction progress closely.
-
Suboptimal Workup and Purification: Significant product loss can occur during extraction and purification steps.[5] The product may have partial solubility in the aqueous phase, or it may irreversibly adsorb to silica gel during column chromatography.[5]
Q2: How can I optimize the N-oxidation step to improve the yield?
A2: Optimization requires a systematic approach focusing on the choice of oxidant and reaction conditions.
-
Choice of Oxidizing Agent: While various oxidizing agents can be used for N-oxidation of pyrimidine rings (e.g., hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), monopermaleic acid), m-CPBA is commonly employed.[4][6] If using hydrogen peroxide, the reaction is typically performed in methanol.[7] Careful control of the stoichiometry is critical to avoid over-oxidation.
-
Temperature Control: The oxidation reaction is often exothermic. Maintain a controlled temperature, typically below 313 K (40°C), especially during the dropwise addition of the oxidant.[7]
-
Time-Course Study: To minimize byproduct formation, perform a time-course study.[5] Analyze aliquots of the reaction mixture at regular intervals (e.g., every hour) by Thin Layer Chromatography (TLC) or LC-MS to determine the point of maximum product formation before significant degradation or side reactions occur.
-
Inert Atmosphere: To prevent unwanted oxidation of intermediates or the final product, consider running the reaction under an inert atmosphere, such as nitrogen or argon.[5][8]
Problem 2: Presence of Significant Impurities Alongside the Desired Product on TLC/LC-MS
Q1: My crude product shows multiple spots on TLC analysis. What are the most common side products and how can I identify them?
A1: The formation of side products is a frequent challenge. The primary impurities often stem from reactions at different stages of the synthesis, from the initial chloroacetylation to the final N-oxidation.
-
Unreacted Starting Materials: The most straightforward impurities to identify are the starting materials from each step, such as 2-amino-5-chlorobenzophenone or the unoxidized 6-chloro-2-(chloromethyl)-4-phenylquinazoline.
-
Over-oxidation Product (Quinazolin-4(3H)-one): As mentioned, the N-oxide can be oxidized further to form the corresponding quinazolin-4(3H)-one derivative.[4] This byproduct will have a different polarity and can often be identified by its characteristic spectroscopic data (e.g., a shift in the carbonyl stretch in the IR spectrum).
-
Hydrolysis Products: Intermediates in the synthesis can be susceptible to hydrolysis, especially if moisture is present.[8] For example, the chloromethyl group can be hydrolyzed to a hydroxymethyl group.
-
Dimerization or Polymeric Materials: Under certain conditions, especially at high temperatures, side reactions can lead to the formation of dimers or polymeric materials, which are often difficult to characterize and remove.[8]
Q2: What are the best strategies for purifying the final product and removing these stubborn impurities?
A2: A multi-step purification strategy is often necessary.
-
Optimized Workup: During the aqueous workup, carefully adjust the pH to ensure the product is in its neutral, less water-soluble form to minimize losses during extraction.[5]
-
Recrystallization: This is a powerful technique for removing impurities. A suitable solvent system must be identified where the product has high solubility at high temperatures and low solubility at low temperatures.[5] A mixture of toluene and methylene dichloride (1:1) has been reported to be effective for growing X-ray quality crystals of the target compound.[7] Hexane can also be used to precipitate the crystalline material from a more polar solvent like methylene chloride.[1]
-
Column Chromatography: If recrystallization is insufficient, column chromatography is the next step. A gradient of hexane/ethyl acetate on silica gel is a common choice for separating quinazoline derivatives.[3] However, be aware that the product may adsorb strongly to the silica, so careful optimization of the solvent system is required to ensure good recovery.[5]
| Purification Technique | Recommended Solvents/Conditions | Notes |
| Recrystallization | Toluene/Methylene Dichloride (1:1) | Effective for obtaining high-purity crystalline product.[7] |
| n-Hexane/Methylene Chloride | Used to precipitate the product from solution.[1] | |
| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate gradient | A standard method, but monitor for potential product loss on the column.[3][5] |
Frequently Asked Questions (FAQs)
Q1: What is the established synthetic route for this compound?
A1: The most common route is a multi-step process starting from 2-amino-5-chlorobenzophenone.[1][2] The key steps are:
-
Chloroacetylation: Reaction of 2-amino-5-chlorobenzophenone with chloroacetyl chloride to form 2-chloroacetamido-5-chlorobenzophenone.
-
Iminochloride Formation: The amide is then treated with an agent like thionyl chloride to form the iminochloride.
-
Cyclization: The iminochloride intermediate undergoes intramolecular cyclization to yield 6-chloro-2-(chloromethyl)-4-phenylquinazoline.
-
N-Oxidation: The final step is the selective oxidation of the N3 nitrogen of the quinazoline ring to give the desired 3-oxide product.[1][2]
Caption: Synthetic workflow for the target compound.
Q2: Why is the N3 position selectively oxidized over the N1 position?
A2: The selectivity of N-oxidation in quinazolines is influenced by electronic and steric factors. In the case of 2-substituted-4-phenylquinazolines, the N3 position is generally more nucleophilic and sterically accessible compared to the N1 position, which is shielded by the bulky phenyl group at the C4 position. This directs the electrophilic attack of the oxidizing agent (like m-CPBA) preferentially to the N3 nitrogen. However, mixtures of N1 and N3 oxides can sometimes be formed, which complicates purification.[4]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several reagents used in this synthesis require careful handling:
-
m-Chloroperbenzoic acid (m-CPBA): A strong oxidizing agent that can be explosive when shocked or heated, especially in its pure form. It is typically supplied wetted with water to reduce its shock sensitivity.
-
Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled in a well-ventilated fume hood.
-
Chloroacetonitrile: This reagent is toxic and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a fume hood.[9][10]
-
Solvents: Organic solvents like methylene chloride and chloroform are volatile and have associated health risks. Ensure proper ventilation.[1]
Caption: A logical troubleshooting workflow for common synthesis issues.
Experimental Protocols
Protocol 1: Time-Course Study for N-Oxidation
-
Set up the N-oxidation reaction as planned under an inert atmosphere.[5]
-
Once all reagents are added and the reaction has started, take a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the aliquot immediately (e.g., with a dilute solution of sodium thiosulfate if using a peroxide-based oxidant).
-
Prepare a TLC plate with your starting material and the quenched aliquot.
-
Run the TLC in an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate).
-
Repeat steps 2-5 every hour for the planned duration of the reaction (e.g., 6 hours).[5]
-
Analyze the TLC plates to observe the disappearance of the starting material and the appearance of the product and any byproducts. The optimal reaction time is when the product spot intensity is at its maximum and byproduct spots are minimal.
References
- BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines. BenchChem Technical Support.
- BenchChem. (n.d.). 6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)-1,2-dihydroquinazoline 3-Oxide. BenchChem Product Page.
- Walser, A., & Fryer, R. I. (1976). U.S. Patent No. 3,932,325. U.S.
- Kaur, H., et al. (2014). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. PMC, NIH.
- BenchChem. (2025). Troubleshooting common issues in quinazoline synthesis protocols. BenchChem Technical Support.
- BenchChem. (n.d.). Optimizing reaction conditions for 2-aminobenzonitrile to benzophenone conversion. BenchChem Technical Support.
- Walser, A., & Fryer, R. I. (1976). U.S. Patent No. 3,998,883. U.S.
- Butt, M. A., & Zhang, G. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 25(15), 3394.
- Yamuna, T. S., et al. (2014). 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o389.
- Organic Chemistry Portal. (2023). One-Pot Conversion of Quinolines into Quinazolines. Organic Chemistry Portal.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal.
- Yamuna, T. S., et al. (2014). (PDF) 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide.
- Request PDF. (n.d.). Metal-free Oxidations with m-CPBA: An Octennial Update.
- Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal.
- Lyakin, O. Y., et al. (2022). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. MDPI.
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich Product Page.
- Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis of 2-aminobenzophenones.
- Ramirez, A., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega, 4(25), 21453–21463.
- Farber, S., Wuest, H. M., & Meltzer, R. I. (1966). Reaction of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide with Dimethylamine. Journal of Medicinal Chemistry, 9(2), 249–250.
- Organic Syntheses Procedure. (n.d.). chloroacetonitrile.
- ResearchG
Sources
- 1. US3932325A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]
- 2. US3998883A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide
Welcome to the technical support center for the synthesis of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during the synthesis of this key intermediate. Our focus is on providing practical, experience-driven advice to ensure the successful and efficient production of high-purity material.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that is critical for the production of several important pharmaceutical compounds, including chlordiazepoxide. The most common synthetic route involves three key transformations starting from 2-amino-5-chlorobenzophenone. Understanding the nuances of each step is crucial for minimizing impurity formation and maximizing yield.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What are the most common sources of impurities in the synthesis?
Impurities can be introduced at various stages of the synthesis. The primary sources include:
-
Starting Materials: Purity of the initial 2-amino-5-chlorobenzophenone is critical. Impurities in this starting material will likely be carried through the synthesis.
-
Side Reactions: Each of the three main reaction steps (chloroacetylation, iminochloride formation, and cyclization) has the potential for side reactions that generate impurities.
-
Incomplete Reactions: Failure to drive each reaction to completion will result in the presence of unreacted starting materials and intermediates in the final product.
-
Degradation: The final product and intermediates can be susceptible to degradation under certain conditions (e.g., presence of moisture or prolonged heating).
Q2: I am observing a low yield in the first step, the chloroacetylation of 2-amino-5-chlorobenzophenone. What are the likely causes?
Low yields in the chloroacetylation step are often due to:
-
Inadequate Acylation: The reaction between 2-amino-5-chlorobenzophenone and chloroacetyl chloride may be incomplete. This can be caused by insufficient chloroacetyl chloride, a non-optimal reaction temperature, or a short reaction time.
-
Side Reactions: The formation of a di-acylated byproduct, where a second chloroacetyl group is added, can consume the starting material and reduce the yield of the desired product.[1]
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and can be hydrolyzed by any moisture present in the reaction, rendering it ineffective for the acylation reaction.
Q3: My final product is a different color than expected. What could be the reason?
Off-color product, typically yellow or brownish, can be due to the presence of colored impurities. These can arise from:
-
Impurities in the Starting Material: As mentioned, impurities in the 2-amino-5-chlorobenzophenone can carry through and impart color to the final product.
-
Side-Reaction Products: Certain byproducts formed during the synthesis may be colored.
-
Degradation: Prolonged reaction times or exposure to high temperatures can lead to the formation of degradation products that are often colored.
Q4: I am having difficulty purifying the final product. What are the recommended methods?
The most common and effective method for purifying crude this compound is recrystallization.[2] The choice of solvent is critical for successful purification. A mixture of toluene and methylene dichloride has been reported to be effective for obtaining X-ray quality crystals.[3] Column chromatography can also be employed for more challenging separations.
Troubleshooting Guides
This section provides a more in-depth guide to troubleshooting specific issues you may encounter during your experiments.
Issue 1: Low Overall Yield of this compound
A low overall yield can be a result of issues at any of the three main stages of the synthesis. The following flowchart can help you diagnose the problem:
Caption: Troubleshooting flowchart for low yield.
Issue 2: Presence of Significant Impurities in the Final Product
The following table summarizes the common impurities, their likely origin, and suggested corrective actions.
| Impurity Name | Structure | Likely Origin | Corrective Action |
| 2-Amino-5-chlorobenzophenone | Starting Material | Incomplete chloroacetylation. | Increase the amount of chloroacetyl chloride, extend reaction time, or optimize the reaction temperature in the first step. |
| N-(2-benzoyl-4-chlorophenyl)-2,2-dichloroacetamide | Di-acylated Product | Excess chloroacetyl chloride or harsh reaction conditions in the first step. | Use a stoichiometric amount of chloroacetyl chloride and maintain a controlled temperature during the chloroacetylation. |
| 2-Chloroacetamido-5-chlorobenzophenone | Intermediate 1 | Incomplete iminochloride formation. | Ensure the reaction with thionyl chloride goes to completion by extending the reaction time or optimizing the temperature. |
| 6-Chloro-4-phenylquinazolin-2(1H)-one | Side Product | Can form during the cyclization or oxidation steps in related syntheses.[4] | Optimize the cyclization conditions, particularly the temperature and reaction time. Ensure the use of appropriate reagents to favor the formation of the N-oxide. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on established synthetic routes.[5]
Step 1: Chloroacetylation of 2-Amino-5-chlorobenzophenone
-
In a reaction vessel under a nitrogen atmosphere, dissolve 2-amino-5-chlorobenzophenone in ethyl acetate.
-
Cool the solution to 15-20°C.
-
Slowly add a slight molar excess of 3N NaOH solution while maintaining the temperature.
-
Add a slight molar excess of chloroacetyl chloride dropwise, ensuring the temperature does not exceed 25°C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction to isolate the 2-chloroacetamido-5-chlorobenzophenone.
Step 2: Iminochloride Formation
-
Dissolve the 2-chloroacetamido-5-chlorobenzophenone from Step 1 in methylene chloride.
-
Add thionyl chloride followed by pyridine.
-
Reflux the mixture until the formation of the iminochloride is complete (monitor by TLC).
Step 3: Cyclization to this compound
-
To the solution from Step 2, add hydroxylamine hydrochloride.
-
Stir the reaction at room temperature for an extended period (e.g., 48 hours).
-
Pour the reaction mixture into an ice-water solution containing sodium carbonate.
-
Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution and replace the solvent with n-hexane to precipitate the crude product.
-
Collect the solid by filtration, wash with hexane, and dry.[6]
Caption: Synthetic workflow for the target compound.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot 1:1 mixture of toluene and methylene dichloride.[3]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for the analysis of this compound and its potential impurities.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and gradually increase the proportion of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should provide good separation of the main product from less polar starting materials and more polar byproducts.
References
- common side products in the synthesis of 2-Amino-5-chlorobenzophenone - Benchchem. (URL not available)
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC. (URL: [Link])
- Plausible mechanism for the synthesis of quinazolin-4(3H)-ones 104.
- Application Note: Purification of Crude 6-Chloro-2-phenylquinolin-4-ol by Recrystalliz
-
6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide - PMC - NIH. (URL: [Link])
- US3932325A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google P
-
Compounds identified in an illicit generic Xanax tablet are the result of a failed synthesis of alprazolam - PubMed. (URL: [Link])
-
New route for efficient synthesis of Imidoyl chloride containing molecules - ResearchGate. (URL: [Link])
-
2-Amino-5-chlorobenzophenone - Wikipedia. (URL: [Link])
- US3998883A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google P
-
Scheme 2 Top: synthesis route for dimer 1. (a) 1. Oxalyl chloride, DCM,... - ResearchGate. (URL: [Link])
-
Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products - NIH. (URL: [Link])
- CN105541653A - A synthetic method of a diazepam drug intermediate 2-chloroacetamido-5-chlorobenzophenone - Google P
- CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone - Google P
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC. (URL: [Link])
-
reactions with thionyl chloride : r/OrganicChemistry - Reddit. (URL: [Link])
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (URL: [Link])
-
6-Chloro-4-phenyl-2(1H)-quinazolinone | C14H9ClN2O | CID 63204 - PubChem. (URL: [Link])
-
6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)-1,2-dihydroquinazoline 3-Oxide | C15H11Cl2FN2O | CID - PubChem. (URL: [Link])
-
Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O - PubMed. (URL: [Link])
- CN106431954A - Synthesis method of diazepam drug intermediate 2-chloracetamido-5-chlorobenzophenone - Google P
-
This compound - precisionFDA. (URL: [Link])
-
2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide | C15H10Cl2N2O | CID 112828. (URL: [Link])
-
Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g) - ResearchGate. (URL: [Link])
-
(PDF) 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide - ResearchGate. (URL: [Link])
-
Reaction of 2-thiobenzazoles with thionyl chloride - ResearchGate. (URL: [Link])
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (URL: [Link])
-
Free radical reactions of monochloramine and hydroxylamine in aqueous solution. (URL: [Link])
-
10.9 Reactions of Alcohols with Thionyl Chloride - Chemistry LibreTexts. (URL: [Link])
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (URL: [Link])
-
A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids - MDPI. (URL: [Link])
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC. (URL: [Link])
-
A new series of 6-chloro-2,3-dihydro-4(1H)-quinazolinone derivatives as antiemetic and gastrointestinal motility enhancing agents - PubMed. (URL: [Link])
-
(PDF) A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids - ResearchGate. (URL: [Link])
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. (URL: [Link])
-
Formation of oximes and hydrazones (video) - Khan Academy. (URL: [Link])
-
Reaction Conditions for Dimer Synthesis | Download Table - ResearchGate. (URL: [Link])
-
Evidence for dimer formation by an amphiphilic heptapeptide that mediates chloride and carboxyfluorescein release from liposomes - PMC - PubMed Central. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US3932325A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]
- 6. US3998883A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]
Quinazoline Cyclization Reactions: A Technical Support Center
Welcome to the Technical Support Center for Quinazoline Cyclization Reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Quinazolines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, their synthesis is not without its challenges. This resource provides in-depth, field-proven insights to troubleshoot common issues encountered during quinazoline cyclization, ensuring your reactions are efficient, high-yielding, and reproducible.
The advice herein is structured to not only offer solutions but to also explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Formation
Q1: My TLC analysis shows little to no formation of the desired quinazoline product. What are the primary factors I should investigate?
A1: Low or nonexistent product formation is a common yet multifaceted issue. A systematic approach to troubleshooting is crucial. Here are the most probable causes and the steps to rectify them:
-
Purity of Starting Materials: The quality of your starting materials is paramount. Impurities in precursors like 2-aminobenzonitriles, 2-aminobenzylamines, or aldehydes can introduce competing side reactions, poisoning your catalyst or leading to undesired byproducts.
-
Expert Insight: Always verify the purity of your starting materials via NMR, GC-MS, or by checking the melting point. For instance, aldehydes are prone to oxidation to carboxylic acids, which can alter the reaction pathway. It is best practice to distill liquid aldehydes and recrystallize solid aldehydes before use.[2]
-
-
Suboptimal Reaction Temperature: Many quinazoline cyclization reactions require significant thermal energy to overcome the activation barrier.
-
Troubleshooting Protocol: To find the optimal temperature, set up small-scale parallel reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, and 120 °C).[2] Monitor the progress of each reaction by TLC or LC-MS to identify the temperature that provides the best yield without significant decomposition. Some traditional methods, like the Bischler cyclization, are known to require high temperatures.[2]
-
-
Incorrect Solvent Choice: The polarity and boiling point of your solvent can dramatically influence the reaction's success.
-
Expert Insight: The choice of solvent can be the deciding factor between your desired quinazoline and an undesired benzimidazole byproduct.[2] Polar aprotic solvents like DMF and DMSO, or polar protic solvents such as ethanol and water, often favor the desired C(sp²)-N bond formation for quinazoline synthesis.[3] In contrast, non-polar solvents like toluene or THF can promote the formation of benzimidazoles.[2][4] A solvent screening is a worthwhile investment of time.
-
-
Inactive or Poisoned Catalyst: For catalyzed reactions, the activity of the catalyst is critical.
-
Troubleshooting Protocol: If you suspect catalyst deactivation, use a fresh batch of the catalyst. Ensure your starting materials and solvent are free from impurities that could act as catalyst poisons. It's also important to optimize the catalyst loading; too little may result in an incomplete reaction, while too much can sometimes lead to unwanted side reactions.
-
The following workflow diagram illustrates a systematic approach to troubleshooting low product yield:
Caption: Troubleshooting workflow for low quinazoline yield.
Issue 2: Formation of Significant Side Products
Q2: I am observing a major side product in my reaction mixture, which is complicating purification. How can I identify and mitigate this?
A2: The formation of side products is a common challenge in quinazoline synthesis. Understanding the potential reaction pathways is key to minimizing their formation.
-
Common Side Product: Benzimidazoles: As mentioned, the formation of benzimidazoles is a frequent competing reaction. This is particularly prevalent when using non-polar solvents.
-
Mechanistic Insight: The formation of either a quinazoline or a benzimidazole is often a competition between two different cyclization pathways. Polar solvents can stabilize the intermediates that lead to quinazoline formation, while non-polar solvents may favor the pathway to the benzimidazole.[2]
-
Solution: Switching to a more polar solvent such as DMF, DMSO, or ethanol is a highly effective strategy to favor the quinazoline product.[2][3]
-
-
Incomplete Cyclization or Polymeric Materials: In some cases, particularly in high-temperature reactions like the Niementowski synthesis, you may observe the formation of polymeric materials or intermediates that have failed to cyclize completely.
-
Oxidation of Intermediates: If your reaction is sensitive to air, the oxidation of intermediates can lead to a complex mixture of byproducts.
-
Troubleshooting Protocol: To prevent oxidation, perform the reaction under an inert atmosphere of nitrogen or argon. Ensure all glassware is oven-dried and cooled under a stream of inert gas, and use degassed solvents.[2]
-
The following table summarizes the influence of solvent choice on product formation:
| Solvent Type | Typical Solvents | Likely Major Product | Rationale |
| Polar Aprotic | DMF, DMSO | Quinazoline | Stabilizes charged intermediates in the quinazoline formation pathway.[2][3] |
| Polar Protic | Ethanol, Water | Quinazoline | Can participate in hydrogen bonding, favoring the desired cyclization.[2] |
| Non-Polar | Toluene, THF | Benzimidazole | Favors the competing cyclization pathway leading to benzimidazole formation.[2][4] |
Issue 3: Challenges in Product Purification
Q3: My crude product is difficult to purify. What strategies can I employ for effective purification of quinazoline derivatives?
A3: The purification of quinazoline derivatives can be challenging due to the presence of closely related impurities or poor solubility. A multi-step purification strategy is often necessary.
-
Recrystallization: This is often the first and most effective step for purifying solid products.
-
Protocol for Solvent Selection: Test the solubility of your crude product in a variety of solvents at room temperature and at their boiling points. An ideal recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures. Common solvent systems include ethanol, ethyl acetate/hexanes, and dichloromethane/methanol.
-
-
Column Chromatography: For complex mixtures or to remove stubborn impurities, silica gel column chromatography is the standard method.
-
Expert Insight: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased to elute your product. For basic quinazoline derivatives, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent streaking on the column.
-
-
Acid-Base Extraction: This technique can be very effective for separating basic quinazoline products from non-basic impurities.
-
Protocol:
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with an aqueous acid solution (e.g., 1M HCl). The basic quinazoline will move to the aqueous layer as its hydrochloride salt.
-
Separate the layers.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the pure quinazoline.
-
Extract the precipitated quinazoline back into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.
-
-
The following diagram outlines a decision-making process for purification:
Caption: A decision workflow for purifying quinazoline derivatives.
Experimental Protocols: A Self-Validating System
To ensure the success and reproducibility of your quinazoline synthesis, it is essential to incorporate in-process controls and characterization at each step. The following protocol for an iodine-catalyzed synthesis of a 2-substituted quinazoline from a 2-aminobenzaldehyde and a benzylamine is presented as a self-validating system.[5][7]
Protocol: Iodine-Catalyzed Synthesis of 2-Phenylquinazoline
1. Reagent Preparation and Purity Verification:
-
2-Aminobenzaldehyde: Confirm purity by melting point and ¹H NMR. Ensure it is free from oxidation to 2-aminobenzoic acid.
-
Benzylamine: Confirm purity by ¹H NMR.
-
Iodine: Use a fresh bottle of crystalline iodine.
2. Reaction Setup:
-
To a clean, dry round-bottom flask, add 2-aminobenzaldehyde (1.0 mmol), benzylamine (1.1 mmol), and molecular iodine (10 mol%).
-
Add a suitable solvent (e.g., ethanol, 10 mL).
-
Equip the flask with a reflux condenser.
3. Reaction and Monitoring:
-
Heat the reaction mixture to reflux.
-
In-Process Control (TLC): After 30 minutes, and every hour thereafter, withdraw a small aliquot of the reaction mixture and run a TLC plate (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Lane 1: 2-aminobenzaldehyde starting material.
-
Lane 2: Reaction mixture.
-
Lane 3: Co-spot of starting material and reaction mixture.
-
-
The reaction is complete when the starting material spot has been consumed and a new, more non-polar spot (the quinazoline product) is prominent. Visualize under UV light.
4. Work-up and Initial Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
5. Final Purification and Characterization:
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
Characterization and Validation:
-
¹H NMR: Confirm the structure of the purified product. Look for the characteristic aromatic protons of the quinazoline core and the phenyl substituent.
-
¹³C NMR: Confirm the number of unique carbons and the presence of the C=N bonds.[8]
-
Mass Spectrometry: Confirm the molecular weight of the product.
-
IR Spectroscopy: Look for characteristic peaks for aromatic C-H and C=N stretching.[9]
-
This systematic approach, with its built-in checks and balances, ensures that you can confidently proceed from one step to the next, leading to a higher probability of a successful synthesis.
References
-
Faisal, M., & Saeed, A. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 594717. [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Dong, J., et al. (2018). Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles. Organic Letters, 20(15), 4585–4589. [Link]
-
Patel, K., et al. (2012). Catalyst-free synthesis of quinazoline derivatives using low melting sugar-urea-salt mixture as a solvent. Green Chemistry, 14(10), 2736-2741. [Link]
-
El-Gohary, N. S. (2013). Synthesis and Reactivity of[2][3][10]Triazolo-annelated Quinazolines. Molecules, 18(11), 13686-13700. [Link]
-
Kim, J., et al. (2019). Synthesis of Pyrimidine- and Quinazoline-Fused Benzimidazole-4,7-diones Using Combinatorial Cyclocondensation and Oxidation. ACS Omega, 4(1), 229-236. [Link]
-
Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. Retrieved from [Link]
-
Lee, H., et al. (2021). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry, 12(9), 1541-1550. [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Scientific Reports. (2025). Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. Scientific Reports. Retrieved from [Link]
-
ResearchGate. (n.d.). General Mechanism of Benzimidazole formation. ResearchGate. Retrieved from [Link]
-
Park, S., et al. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(5), 2959-2965. [Link]
-
Shi, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6938-6964. [Link]
-
Heravi, M. M., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 594717. [Link]
-
Ghorab, M. M., et al. (2020). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1349-1361. [Link]
-
Michael, J. P. (2004). Quinoline, quinazoline and acridone alkaloids. Natural Product Reports, 21(5), 650-668. [Link]
-
Yuan, F., et al. (2021). New strategies for the synthesis of quinazolines. Chinese Chemical Letters, 32(4), 1311-1320. [Link]
-
Semantic Scholar. (2020). The extraction , separation and purification of alkaloids in the natural medicine. Semantic Scholar. Retrieved from [Link]
-
Leitão, G. G., et al. (2021). Purification of Alkaloids by Countercurrent Chromatography. Revista Brasileira de Farmacognosia, 31(5), 625-647. [Link]
-
Scientific Reports. (2025). Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. Scientific Reports. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkaloids: Isolation and purification. ResearchGate. Retrieved from [Link]
-
Al-Suhaimi, E. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 803. [Link]
-
Borah, P., & Chowhan, L. R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 1019313. [Link]
-
Wei, H. (2009). Study On The Extraction And Purification Of Alkaloid 4(3H) Quinazolinone From Folium Isatidis. (Master's thesis). Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Faisal, M., & Saeed, A. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 594717. [Link]
-
RSC Publishing. (2015). Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions. RSC Publishing. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Journal of Chemistry, 2022, 1-8. [Link]
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinazoline synthesis [organic-chemistry.org]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 7. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Synthesis and Reactivity of [1,2,4]Triazolo-annelated Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Dimerized Quinazoline Byproducts
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Quinazoline Dimerization
Quinazoline and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their synthesis is often plagued by the formation of unwanted dimeric and other byproducts, which can significantly reduce yields and complicate purification.[3] Understanding the underlying mechanisms that lead to these side reactions is the first and most critical step in developing a robust and efficient synthesis. This guide will walk you through common issues, their root causes, and field-proven strategies to ensure the desired monomeric product is the major outcome of your reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of a high molecular weight byproduct that I suspect is a dimer. What are the likely causes?
A1: Dimer formation in quinazoline synthesis often arises from several key factors related to reaction conditions and starting material reactivity. The most common culprits include:
-
Inappropriate Solvent Choice: The polarity of your solvent system is critical. Non-polar solvents can sometimes favor intermolecular reactions that lead to dimerization over the desired intramolecular cyclization.[4]
-
Sub-optimal Temperature: Some quinazoline syntheses, particularly those involving cyclization steps like the Bischler cyclization, require precise temperature control.[5] Temperatures that are too low may not provide sufficient energy for the desired intramolecular reaction to proceed efficiently, allowing for side reactions to occur. Conversely, excessively high temperatures can lead to decomposition or alternative reaction pathways.[3][6]
-
Incorrect Base or Catalyst Concentration: The concentration and strength of the base or catalyst are crucial. An insufficient amount may lead to incomplete deprotonation or activation of the starting materials, slowing down the desired reaction and giving time for side reactions to occur.[4]
Q2: I'm observing a mixture of my desired quinazoline and a benzimidazole byproduct. How can I shift the selectivity towards the quinazoline?
A2: The formation of benzimidazole byproducts is a classic example of competing reaction pathways. The key is to favor the C(sp²)–N bond formation for the quinazoline over the C(sp³)–C(sp²) bond formation that leads to the benzimidazole.
Primary Solution: Solvent Polarity
The polarity of the solvent plays a pivotal role in directing the reaction pathway.
-
Favoring Quinazoline: Polar solvents, particularly polar aprotic solvents like DMF and DMSO, or polar protic solvents like ethanol, have been shown to promote the formation of the desired quinazoline product.[4]
-
Favoring Benzimidazole: Non-polar solvents such as toluene and THF can favor the formation of the benzimidazole byproduct.[4]
Troubleshooting Workflow: Solvent Screening
Caption: Decision workflow for addressing benzimidazole byproduct formation.
Q3: My yield is consistently low, even after optimizing the solvent. What other parameters should I investigate?
A3: Low yields, in the absence of significant byproduct formation, often point to issues with reaction kinetics or starting material quality. Here’s a checklist of factors to consider:
-
Base Selection: The strength of the base is critical for efficient deprotonation and cyclization. If you are using a weak base and observing low conversion, consider switching to a stronger base. The choice between an organic base (e.g., DABCO) and an inorganic base (e.g., K₂CO₃, Cs₂CO₃) will depend on the specific reaction mechanism and solubility of your reactants.[4]
-
Catalyst Activity: If you are employing a metal-catalyzed reaction (e.g., using copper, palladium), ensure your catalyst is active.[5][7] Heterogeneous catalysts can become poisoned over time; consider using a fresh batch or regenerating the catalyst. For some syntheses, metal-free alternatives, such as iodine-catalyzed reactions, can provide excellent yields.[7][8]
-
Purity of Starting Materials: Impurities in your starting materials, such as substituted anthranilic acids or 2-aminobenzamides, can introduce competing side reactions that consume reagents and lower the yield of your desired product.[7] Always ensure your starting materials are of high purity and are thoroughly dried.
-
Atmosphere Control: Certain reactions are sensitive to oxygen or moisture.[7] If you suspect degradation of your reagents or intermediates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve your yield.[7]
Data-Driven Optimization: A Case Study
The synthesis of 4-methylquinazoline from 2-aminoacetophenone and formamide highlights the importance of optimizing multiple parameters. A study demonstrated a dramatic yield increase to 86% by adjusting the temperature to 150°C for 6 hours and utilizing a specific catalyst.[7]
| Parameter | Initial Condition | Optimized Condition | Yield (%) |
| Catalyst | None | BF₃-Et₂O | - |
| Temperature | Ambient | 150°C | - |
| Time | - | 6 hours | 86 |
Q4: How can I effectively remove dimeric byproducts during purification?
A4: The successful removal of dimeric byproducts hinges on exploiting the physicochemical differences between the dimer and your desired monomeric product.
-
Recrystallization: This is often the first and most cost-effective method to try.[9] The typically higher molecular weight and often different crystal packing of the dimer can lead to significant differences in solubility in a given solvent system.
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which your desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.[9]
-
-
Column Chromatography: This is a highly effective technique for separating compounds with different polarities.[9] Dimers are often less polar than the corresponding monomers. A carefully selected solvent system and gradient can effectively separate the two.
-
Preparative HPLC: For achieving the highest purity (>99%) or for separating structurally very similar compounds, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[9] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is commonly used for quinazoline derivatives.[9]
Purification Strategy Flowchart
Caption: A stepwise approach to the purification of quinazoline products.
References
- Haghighijoo, Z., Eskandari, M., & Khabnadideh, S. (2017).
- Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6604-6644.
- Chen, J., et al. (2012). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules, 17(7), 8145-8158.
- Tamatam, R., Kim, S., & Shin, D. (2023). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 11, 1140562.
- Stadler, A., et al. (2009). Synthesis of dimeric quinazolin-2-one, 1,4-benzodiazepin-2-one, and isoalloxazine compounds as inhibitors of amyloid peptides association. Archiv der Pharmazie, 342(8), 445-452.
- Kumar, A., et al. (2022).
-
ResearchGate. (n.d.). Synthetic methods for 2,4-disubstitutedquinazoline derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
- Ali, M. A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 715925.
- Tamatam, R., Kim, S., & Shin, D. (2023). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 11, 1140562.
-
ResearchGate. (n.d.). Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. esmed.org [esmed.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quinazoline synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Quinazoline Synthesis Technical Support Center: A Guide to Optimizing Temperature and Catalysts
Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice on the critical roles of temperature and catalysts in these synthetic processes. Quinazolines are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2][3] Achieving high yields and purity is paramount, and this often hinges on the precise control of reaction temperature and the judicious selection of a catalyst.
This guide moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to diagnose and resolve common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Here, we address some of the most common queries regarding the influence of temperature and catalysts on quinazoline synthesis.
Q1: How does reaction temperature fundamentally impact the yield and purity of my quinazoline product?
A1: Reaction temperature is a critical parameter that directly influences reaction kinetics and thermodynamics. Suboptimal temperatures can lead to low yields or even no product formation by failing to overcome the activation energy barrier.[4] Conversely, excessively high temperatures can promote the formation of unwanted side products or lead to the decomposition of reactants and products. For instance, in certain copper-catalyzed reactions, a shift from 100 °C to 120 °C can determine whether a dihydroquinazolinone or a fully aromatized quinazolinone is the major product.[5] Temperature screening studies are often essential to identify the optimal balance for a specific transformation.[4]
Q2: What are the primary considerations when selecting a catalyst for quinazoline synthesis?
A2: The choice of catalyst is pivotal and depends on the specific synthetic route. Key considerations include:
-
Catalyst Type: A wide array of catalysts can be employed, including transition metals (e.g., copper, palladium, iron, cobalt), metal-free catalysts (e.g., iodine), and heterogeneous catalysts (e.g., metal-organic frameworks (MOFs), zeolites).[5][6][7][8]
-
Catalyst Activity and Loading: Inefficient catalyst activity is a common reason for low yields.[4] It's crucial to use a fresh, active catalyst and optimize its loading.
-
Substrate Scope and Functional Group Tolerance: The chosen catalyst should be compatible with the functional groups present in your starting materials to avoid unwanted side reactions.[7]
-
Reaction Conditions: The catalyst must be effective under the desired reaction conditions (temperature, solvent, atmosphere). Some reactions may require an inert atmosphere to prevent catalyst deactivation.[6]
-
Reusability and Environmental Impact: For larger-scale syntheses, the reusability of heterogeneous catalysts can offer significant economic and environmental advantages.[7]
Q3: I'm observing the formation of benzimidazole side products instead of my desired quinazoline. What could be the cause?
A3: The formation of benzimidazoles is a common side reaction in certain quinazoline syntheses, and it is often influenced by the solvent polarity.[9] Nonpolar solvents can favor the reaction pathway leading to benzimidazoles. Switching to a more polar solvent can often shift the reaction toward the desired quinazoline product.[9]
Q4: Are there catalyst-free methods for quinazoline synthesis?
A4: Yes, several catalyst- and solvent-free methods have been developed, often utilizing microwave or ultrasonic irradiation to promote the reaction.[9] These "green" chemistry approaches can offer advantages in terms of reduced environmental impact and simplified workup procedures.
Troubleshooting Guides
This section provides structured guidance for addressing specific experimental challenges related to temperature and catalysts.
Issue 1: Low or No Product Yield
A low yield is one of the most frequent issues in quinazoline synthesis. The following troubleshooting workflow can help identify and resolve the root cause.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in quinazoline synthesis.
Experimental Protocol: Temperature Screening
-
Set up several small-scale reactions in parallel.
-
Use identical amounts of starting materials, catalyst, and solvent in each reaction vessel.
-
Run each reaction at a different temperature (e.g., room temperature, 50 °C, 80 °C, 100 °C, 120 °C).[4]
-
Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Identify the temperature that provides the best conversion to the desired product with minimal side product formation.
Issue 2: Formation of Significant Side Products
The presence of impurities can complicate purification and reduce the overall yield. Temperature and catalyst choice are often key factors.
Data Presentation: Temperature Effects on Product Selectivity
In some reactions, temperature can influence the regioselectivity or the type of product formed.
| Temperature (°C) | Major Product | Minor Product(s) | Reference |
| 100 | 1,2,3-Triazolyl-dihydroquinazolinone | 1,2,3-Triazolyl-quinazolinone | [5] |
| 120 | 1,2,3-Triazolyl-quinazolinone | - | [5] |
This data is illustrative of a specific copper-catalyzed reaction and highlights the importance of precise temperature control.
Causality: In the example above, the higher temperature likely provides the necessary energy for the final oxidation/aromatization step to form the quinazolinone, whereas at the lower temperature, the reaction may stall at the dihydroquinazoline intermediate.
Troubleshooting Workflow for Side Product Formation
Caption: A workflow for diagnosing and minimizing side product formation.
Issue 3: Catalyst Inactivity or Deactivation
For catalyzed reactions, the health of the catalyst is paramount.
Common Causes of Catalyst Deactivation:
-
Poisoning: Impurities in starting materials or solvents can bind to the catalyst's active sites.
-
Sintering: At high temperatures, metal nanoparticles in heterogeneous catalysts can agglomerate, reducing the active surface area.
-
Leaching: The active metal may dissolve from the solid support of a heterogeneous catalyst into the reaction mixture.
-
Oxidation: Some catalysts are sensitive to air and can be oxidized to an inactive state.
Experimental Protocol: Testing Catalyst Activity
-
Run a Control Reaction: Perform the reaction with a fresh batch of catalyst under previously optimized conditions. If the reaction proceeds as expected, the original catalyst batch may be inactive.
-
Purify Starting Materials: Ensure all reactants and the solvent are pure and dry to prevent catalyst poisoning.[6]
-
Consider Catalyst Regeneration: For some heterogeneous catalysts, regeneration procedures (e.g., heating under a specific atmosphere) may restore activity. Consult the catalyst's technical documentation for appropriate methods.
-
Inert Atmosphere: If the catalyst is known to be air-sensitive, ensure the reaction is conducted under a rigorously inert atmosphere (e.g., nitrogen or argon).[6]
Advanced Insights: Catalyst Selection and Reaction Mechanisms
The interplay between the catalyst and reaction conditions dictates the mechanistic pathway and, ultimately, the reaction's success.
Logical Relationship: Catalyst Choice and Reaction Conditions
Caption: The relationship between catalyst type and typical reaction conditions.
This guide provides a foundational framework for understanding and optimizing the roles of temperature and catalysts in quinazoline synthesis. Successful synthesis relies on a systematic approach to troubleshooting and a deep understanding of the underlying chemical principles.
References
-
Suresh, P., et al. (2020). Framework Copper Catalyzed Oxidative Synthesis of Quinazolinones: A Benign Approach Using Cu3(BTC)2 MOF as an Efficient and Reusable Catalyst. ResearchGate. Retrieved from [Link]
-
Liu, et al. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. Index Copernicus. Retrieved from [Link]
-
CyberLeninka. (n.d.). OPTIMAL SYNTHESIS OF QUINAZOLIN-4-ONE. Retrieved from [Link]
-
Frontiers. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]
-
Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
-
Heravi, M. M., et al. (2019). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]
-
Frontiers. (n.d.). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Retrieved from [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 8. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Purity of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide (CAS No. 5958-24-7). This guide is designed for researchers, scientists, and drug development professionals who are working with this critical intermediate and encountering challenges in achieving high purity. As a key precursor in the synthesis of psychotherapeutic agents like chlordiazepoxide and diazepam, its purity is paramount for the success of subsequent reactions.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your purification protocols.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common initial questions and helps diagnose the nature of the purity problem.
Q1: What are the most likely impurities in my crude sample of this compound?
A1: The identity of impurities is intrinsically linked to the synthetic route employed. Based on common synthesis pathways starting from 2-amino-5-chlorobenzophenone, you should anticipate the following:[1][2]
-
Unreacted Starting Materials:
-
2-amino-5-chlorobenzophenone
-
2-chloroacetamido-5-chlorobenzophenone[1]
-
-
Side-Reaction Products:
-
Dimerized or polymerized quinazoline derivatives.[3]
-
Products from incomplete cyclization.
-
-
Degradation Products:
-
Hydrolysis Product: The C2-chloromethyl group is reactive and susceptible to hydrolysis, especially in the presence of moisture or during aqueous workups, yielding the corresponding hydroxymethyl derivative. The compound is known to degrade in humid conditions.[3]
-
-
Residual Solvents:
-
Solvents used during synthesis and workup, such as methylene chloride, ethyl acetate, or hexane.[1]
-
Q2: How can I get a quick assessment of my sample's purity and the nature of the impurities?
A2: A multi-technique approach is most effective.
-
Thin-Layer Chromatography (TLC): This is the fastest and most economical first step. Develop a TLC system (e.g., using a hexane/ethyl acetate mixture) to visualize the number of components in your crude material. A single spot is a good preliminary indicator of purity, while multiple spots confirm the presence of impurities. Streaking may indicate an unsuitable solvent system or a highly polar impurity.
-
Proton NMR (¹H NMR): This provides invaluable structural information. Compare the spectrum of your sample to a reference spectrum.[3] Look for unexpected peaks that could correspond to starting materials or the loss of the CH₂Cl signal (around 4.75 ppm in CDCl₃) and the appearance of a new signal for a CH₂OH group, indicating hydrolysis.[3]
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the gold standard. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point for method development.[4] This will allow you to determine the percentage purity of your main product.
Part 2: Troubleshooting Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, and it is frequently cited for quinazoline derivatives.[4][5]
Q3: My crude product is an oil or a non-crystalline solid. How can I induce crystallization?
A3: This is a common issue. The goal is to find a solvent system where the compound has high solubility at an elevated temperature but low solubility at room temperature or below.
-
Causality: An oily product often indicates the presence of impurities that are inhibiting the formation of a crystal lattice or the presence of residual solvent.
-
Troubleshooting Steps:
-
Solvent Trituration: First, try stirring or "triturating" the oil with a non-polar solvent like n-hexane.[1] This can often wash away soluble, non-polar impurities and induce the product to solidify.
-
Solvent/Anti-Solvent Method: Dissolve the crude material in a minimal amount of a good solvent (e.g., methylene chloride, toluene, or ethyl acetate) in which it is highly soluble.[1][6] Then, slowly add a miscible "anti-solvent" (e.g., n-hexane, n-heptane) in which the product is poorly soluble until the solution becomes cloudy. Warm the mixture slightly until it becomes clear again, then allow it to cool slowly.
-
Scratching & Seeding: If crystals are slow to form, try scratching the inside of the flask with a glass rod just below the solvent level. This creates microscopic imperfections that can serve as nucleation sites. If you have a small amount of pure material from a previous batch, add a "seed crystal" to the cooled solution to initiate crystallization.
-
Q4: What are the best solvent systems for recrystallizing this compound?
A4: Based on literature and the compound's structure, several systems can be effective. The optimal choice depends on the specific impurities present.
| Solvent System | Type | Rationale & Citation |
| Methylene Chloride / n-Hexane | Solvent / Anti-Solvent | The compound is dissolved in methylene chloride, which is then concentrated and replaced with n-hexane to precipitate the crystalline product.[1] |
| Toluene / Methylene Dichloride (1:1) | Mixed Solvent System | The product can be dissolved in this mixture at a slightly elevated temperature (e.g., 313 K or 40°C), followed by slow evaporation to yield high-quality crystals.[6] |
| Ethyl Acetate / n-Heptane | Solvent / Anti-Solvent | A common system for moderately polar compounds. Ethyl acetate provides good solubility, while heptane acts as the anti-solvent. |
| Methanol | Single Solvent | While the product is prepared in methanol in some procedures, its solubility may be suitable for recrystallization, especially for removing non-polar impurities.[6] |
Recrystallization Workflow Protocol
Part 3: Troubleshooting Purification by Column Chromatography
When recrystallization is insufficient, column chromatography provides a higher degree of separation based on differential adsorption of compounds to a stationary phase.[4][7]
Q5: How do I select the optimal eluent (mobile phase) for purifying my compound on a silica gel column?
A5: The ideal eluent system should provide a retention factor (Rf) of 0.25-0.35 for the target compound on a TLC plate. This Rf value typically ensures good separation on a column without requiring excessively long elution times.
-
Protocol for TLC Optimization:
-
Stationary Phase: Use standard silica gel 60 F254 TLC plates.
-
Solvent System: Begin with a mixture of a non-polar solvent (n-hexane or petroleum ether) and a moderately polar solvent (ethyl acetate). A good starting point is a 4:1 or 3:1 ratio of hexane:ethyl acetate.
-
Spotting & Development: Dissolve a tiny amount of your crude material in a suitable solvent (like methylene chloride) and spot it on the TLC plate. Develop the plate in a chamber saturated with the chosen eluent.
-
Analysis: Visualize the spots under UV light (254 nm).
-
If the product spot (usually the major spot) has an Rf > 0.4, the eluent is too polar. Increase the proportion of hexane.
-
If the product spot has an Rf < 0.2, the eluent is not polar enough. Increase the proportion of ethyl acetate.
-
-
Iteration: Adjust the solvent ratio until the desired Rf is achieved.
-
Q6: My compounds are streaking on the column and separation is poor. What is the cause?
A6: Streaking, or tailing, on a silica gel column can have several causes.
-
Column Overloading: This is the most common reason. Too much sample has been loaded onto the column relative to the amount of stationary phase. As a general rule, use at least a 50:1 ratio of silica gel to crude product by weight.
-
Inappropriate Sample Loading: The sample should be loaded onto the column in a minimal volume of eluent or a stronger solvent that is then evaporated (dry loading). Loading in a large volume of a strong solvent will broaden the initial band and ruin the separation.
-
Compound Instability: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Given the reactivity of the chloromethyl group, this is a possibility. If you suspect this, you can use deactivated silica (e.g., treated with triethylamine) or switch to a different stationary phase like alumina.
Purification Strategy Decision Workflow
Part 4: Ensuring Long-Term Stability
Q7: I achieved high purity, but my sample purity decreases over time. How do I properly store the compound?
A7: The primary degradation pathway for this molecule is the hydrolysis of the C2-chloromethyl group.[3] To ensure long-term stability, you must protect it from moisture.
-
Storage Protocol:
-
Drying: Ensure the final product is completely free of water and solvents by drying it thoroughly under high vacuum for several hours.
-
Inert Atmosphere: Store the compound in a sealed vial under an inert atmosphere, such as nitrogen or argon.
-
Low Temperature: Store the vial at a low temperature, preferably at -20°C, to minimize degradation kinetics.[3]
-
Desiccation: Place the sealed vial inside a desiccator containing a drying agent (e.g., Drierite® or phosphorus pentoxide) as a secondary barrier against moisture ingress.
-
By rigorously following these diagnostic, procedural, and storage guidelines, you will be well-equipped to overcome the common challenges associated with purifying this compound and achieve the high level of purity required for your research and development endeavors.
References
- Bell, S. C., & Childress, S. J. (1976). Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor. U.S.
-
Yamuna, T. S., Jasinski, J. P., Kaur, M., Yathirajan, H. S., & Siddegowda, M. S. (2014). 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o440–o441. [Link]
-
Chatterjee, A., Bhattacharya, S., & Mondal, S. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 761973. [Link]
-
Farber, S., Wuest, H. M., & Meltzer, R. I. (1966). Reaction of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide with Dimethylamine. Journal of Medicinal Chemistry, 9(2), 153–155. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 112828, 2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide. Retrieved from PubChem. [Link]
-
Al-Dhfyan, A., & Al-Deyab, S. S. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 17(12), 14616–14626. [Link]
-
Wang, D. Z., Yan, L., & Ma, L. (2015). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments, (102), e53662. [Link]
- Bell, S. C., & Childress, S. J. (1976). Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor. U.S.
Sources
- 1. US3932325A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]
- 2. US3998883A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide Production
Welcome to the technical support guide for the synthesis and scale-up of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide. This molecule is a pivotal intermediate in the synthesis of several pharmaceuticals, including psychotherapeutic agents like chlordiazepoxide and diazepam.[1] Its robust and efficient production is critical for downstream applications.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The prevalent and established route begins with 2-amino-5-chlorobenzophenone.[1][2] This starting material undergoes chloroacetylation to form 2-chloroacetamido-5-chlorobenzophenone, which is then cyclized and oxidized to yield the final product, this compound.[1] An alternative final step involves the direct oxidation of a 1,2-dihydroquinazoline 3-oxide precursor.[3]
Q2: My N-oxidation step is sluggish and gives low yields. What are the critical parameters?
A2: The N-oxidation step, typically using an oxidizing agent like hydrogen peroxide (H₂O₂), is highly sensitive to several factors.[4]
-
Temperature Control: The reaction is exothermic. Maintain the temperature below 40°C (313 K) to prevent side reactions and decomposition.[4]
-
Oxidant Stoichiometry: An excess of the oxidant is often required to drive the reaction to completion, but a large excess can lead to impurity formation and difficulties in work-up.[5] Careful optimization of the molar ratio is crucial.
-
Solvent Choice: Polar protic solvents like methanol or acetic acid are commonly used and can stabilize the N-oxide product through hydrogen bonding.[4][5]
-
Reaction Time: Monitor the reaction closely using TLC or HPLC. Extended reaction times at elevated temperatures can lead to degradation.
Q3: The final product is a persistent oil and fails to crystallize. What can I do?
A3: Oiling out is a common issue in scale-up, often caused by residual solvents or impurities that inhibit lattice formation.
-
Solvent Purity: Ensure all solvents used in the final steps and work-up are anhydrous and of high purity.
-
Trituration: Try triturating the oil with a non-polar solvent like n-hexane. This can often induce crystallization by washing away soluble impurities.[1]
-
Solvent Swap: If the product was isolated from a high-boiling point solvent, perform a solvent swap to a more volatile crystallization solvent like a methylene chloride/hexane mixture.[1]
-
Seed Crystals: If available, introduce a small seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Chromatography: As a last resort, purification via column chromatography on silica gel can remove persistent impurities, after which crystallization can be re-attempted.
Q4: I am observing significant impurity formation. What are the likely side-products?
A4: Impurity profiles can be complex. Common side-products in quinazoline synthesis include:
-
Incomplete Cyclization: Unreacted 2-chloroacetamido-5-chlorobenzophenone may remain.[6]
-
Hydrolysis Products: The chloromethyl group is susceptible to hydrolysis, especially during aqueous work-up, leading to the corresponding hydroxymethyl derivative.
-
Over-oxidation: Harsh oxidation conditions can potentially lead to the formation of quinazolin-4(3H)-one by-products.[3]
-
Dimerization: The reactive chloromethyl group on the quinazoline ring can potentially lead to self-condensation or dimerization products under certain conditions.[7]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides a logical path to their resolution.
| Observed Problem | Potential Root Cause(s) | Suggested Solutions & Actions |
| Low Yield in Chloroacetylation Step | 1. Incomplete reaction due to insufficient reagent or time. 2. Hydrolysis of chloroacetyl chloride. 3. Poor quality of starting 2-amino-5-chlorobenzophenone. | 1. Optimize Stoichiometry: Ensure at least a slight molar excess of chloroacetyl chloride is used. Monitor reaction to completion via TLC/HPLC.[8] 2. Control Moisture: Run the reaction under an inert atmosphere (e.g., nitrogen) and use anhydrous solvents.[1] 3. Verify Starting Material: Check the purity of 2-amino-5-chlorobenzophenone by melting point or spectroscopy.[2] |
| Formation of Dark Tar During Cyclization/Oxidation | 1. Reaction temperature too high, causing decomposition. 2. Presence of metallic impurities catalyzing side reactions. 3. Instability of N-oxide product at elevated temperatures.[5] | 1. Strict Temperature Control: Maintain rigorous temperature control, especially during the addition of exothermic reagents like H₂O₂.[4] 2. Use High-Purity Reagents: Ensure all reagents and solvents are free from metal contamination. 3. Minimize Reaction Time: Do not prolong the reaction unnecessarily once the starting material is consumed. |
| Product Purity Decreases After Work-up | 1. Hydrolysis of the product during aqueous washes. 2. Product degradation on silica gel during chromatography. 3. Residual acidic or basic impurities. | 1. Minimize Contact Time: Perform aqueous washes quickly and with cold solutions. Use a saturated sodium bicarbonate solution to neutralize any acid.[9] 2. Alternative Purification: Consider recrystallization or trituration as the primary purification method instead of chromatography. If chromatography is necessary, use a deactivated silica gel. 3. Neutralize: Ensure the final organic solution is washed to a neutral pH before solvent evaporation. |
| Inconsistent Batch-to-Batch Results | 1. Variability in raw material quality. 2. Poor control over reaction parameters (temperature, addition rates). 3. Atmospheric moisture affecting sensitive reagents. | 1. Standardize Raw Materials: Establish strict quality control specifications for all incoming materials. 2. Develop a Strict SOP: Document and strictly follow a standard operating procedure for all critical process parameters. 3. Inert Atmosphere: For moisture-sensitive steps like chloroacetylation, consistently use an inert atmosphere.[1] |
Visualized Workflows and Mechanisms
Overall Synthetic Workflow
The diagram below outlines the primary synthetic pathway from the key starting material to the final product.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Decision Tree: Low Product Purity
This diagram provides a logical path for diagnosing and solving issues related to low product purity after initial synthesis.
Caption: A decision tree for troubleshooting low purity in the final product.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Chloroacetamido-5-chlorobenzophenone
This protocol is adapted from established patent literature.[1]
Materials:
-
2-Amino-5-chlorobenzophenone (23.17 g, 0.1 mole)
-
Ethyl acetate (200 mL, anhydrous)
-
Chloroacetyl chloride (12.4 g, 0.11 mole)
-
Nitrogen gas supply
Procedure:
-
Under a nitrogen atmosphere, dissolve 2-amino-5-chlorobenzophenone in ethyl acetate in a suitable reaction vessel equipped with a stirrer and thermometer.
-
Cool the stirred solution to 15°C using an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the solution, ensuring the temperature is maintained between 15-25°C. The addition should take approximately 30-45 minutes.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, the reaction mixture containing the intermediate can be used directly in the next step or worked up by washing with a saturated sodium bicarbonate solution, followed by water and brine, then drying over anhydrous sodium sulfate.
Protocol 2: Cyclization and Oxidation to Final Product
This protocol describes a potential method for the final conversion.
Materials:
-
Crude 2-Chloroacetamido-5-chlorobenzophenone solution from Protocol 1
-
Methanol (40 mL)
-
Hydrogen Peroxide (50% solution, ~10 g)[4]
-
n-Hexane for crystallization
Procedure:
-
To the crude intermediate solution, add methanol and cool the mixture in an ice bath.
-
Slowly add the 50% hydrogen peroxide solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 40°C (313 K).[4]
-
After the addition, allow the reaction to stir at room temperature for approximately 6 hours, monitoring by TLC/HPLC for the formation of the product.
-
Once the reaction is complete, concentrate the solution under reduced pressure to about half its original volume.
-
Perform a solvent exchange by adding n-hexane to precipitate the product.
-
Granulate the resulting crystalline material in hexane, collect it by filtration, wash with fresh cold hexane, and dry under vacuum.
-
The expected product is a crystalline solid with a melting point of 132-134°C.[1]
References
- Bell, S. C., & Childress, S. J. (1976). Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor. U.S.
- Liu, H. (2018). Preparation method of 2-amino-5-chlorobenzophenone.
-
Wikipedia contributors. (2023). 2-Amino-5-chlorobenzophenone. Wikipedia. [Link]
-
PrepChem. (n.d.). Synthesis of 2-amino-5-chlorobenzophenone. [Link]
-
Nagl, M., & Heffeter, P. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Molecules, 25(19), 4478. [Link]
- Li, J. (2014). Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder.
-
Yamuna, T. S., Jasinski, J. P., Kaur, M., Yathirajan, H. S., & Siddegowda, M. S. (2014). 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o389. [Link]
-
Science of Synthesis. (2009). Product Class 3: Amine N-Oxides. [Link]
- Zhang, W. (2017). Preparation method of 2-chloracetylamino-5-nitro benzophenone.
-
Weiss, U. (2022). Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions. Accounts of Chemical Research, 55(1), 10-23. [Link]
-
ResearchGate. (2018). Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study. [Link]
-
Farber, S., Wuest, H. M., & Meltzer, R. I. (1966). Reaction of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide with Dimethylamine. Journal of Medicinal Chemistry, 9(2), 247-248. [Link]
-
Wang, P., et al. (2018). Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study. The Journal of Physical Chemistry A, 122(40), 8119-8127. [Link]
- Wang, Y. (2021). Related substance of linagliptin intermediate and synthesis method thereof.
- World Intellectual Property Organization. (2023). Process for purification of linagliptin.
-
Singla, S., et al. (2021). Hard-threshold neural network-based prediction of organic synthetic outcomes. Communications Chemistry, 4(1), 1-10. [Link]
-
Wikipedia contributors. (2023). Quinazoline. Wikipedia. [Link]
-
ResearchGate. (2014). 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. [Link]
-
Mhaske, S. B., & Argade, N. P. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 27(22), 7856. [Link]
Sources
- 1. US3932325A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2023156675A1 - Process for purification of linagliptin - Google Patents [patents.google.com]
Quinazoline Derivatives Technical Support Center: Hydrolysis of the Chloromethyl Group
For Immediate Release
NINGBO, ZHEJIANG – January 14, 2026 – To empower researchers in the dynamic field of drug discovery and development, we are proud to launch this comprehensive Technical Support Center focused on a critical reaction: the hydrolysis of the chloromethyl group in quinazoline derivatives. This guide, structured in a practical question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthetic transformation.
The conversion of a 2-chloromethyl quinazoline to its corresponding 2-hydroxymethyl derivative is a pivotal step in the synthesis of numerous biologically active compounds.[1][2][3] However, this seemingly straightforward hydrolysis can be fraught with challenges, including low yields, incomplete reactions, and the formation of unwanted byproducts. This resource is designed to provide clarity and actionable solutions to these issues.
Troubleshooting Guide: Overcoming Common Hurdles
This section directly addresses specific problems researchers may face during the hydrolysis of chloromethyl quinazoline derivatives, offering explanations and concrete steps for resolution.
Issue 1: Low to No Conversion of the Starting Material
Q: I've set up my hydrolysis reaction, but TLC and LC-MS analysis show predominantly unreacted 2-chloromethyl quinazoline. What are the likely causes and how can I drive the reaction to completion?
A: This is a common issue that can often be traced back to several key factors related to reaction kinetics and conditions.
-
Insufficient Nucleophilicity of Water: While water is the reactant, its nucleophilicity can be insufficient to displace the chloride from the relatively stable benzylic-like position on the quinazoline ring.
-
Inadequate Temperature: Hydrolysis reactions often require thermal energy to overcome the activation barrier. Room temperature may not be sufficient to initiate the reaction at a reasonable rate.
-
Poor Solubility: If your quinazoline derivative has poor solubility in the chosen solvent system, the reaction will be heterogeneous and proceed very slowly, if at all.
Troubleshooting Steps & Scientific Rationale:
| Parameter | Recommended Action | Scientific Rationale |
| Base/Catalyst | Introduce a mild base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Alternatively, a phase-transfer catalyst can be employed. | The base neutralizes the HCl generated during the reaction, preventing it from protonating the quinazoline nitrogen atoms, which would deactivate the ring and inhibit the reaction.[4] |
| Temperature | Gradually increase the reaction temperature. Refluxing in a suitable solvent is often necessary. Monitor the reaction progress closely to avoid degradation. | Increasing the temperature provides the necessary activation energy for the SN2 or SN1-type displacement of the chloride.[5] |
| Solvent System | Switch to a polar, protic solvent system that can solvate both the quinazoline derivative and the hydroxide ions. Mixtures of water with co-solvents like acetone, THF, or DMSO are often effective.[6] | A polar solvent system will improve the solubility of the reactants and stabilize the transition state of the nucleophilic substitution, thereby accelerating the reaction.[6] |
Issue 2: Formation of Unidentified Side Products
Q: My reaction is consuming the starting material, but I'm observing multiple new spots on my TLC plate, and the desired product is a minor component. What are these side products and how can I suppress their formation?
A: The formation of side products often points to competing reaction pathways or degradation of the starting material or product under the reaction conditions.
-
Dimerization/Polymerization: Under basic conditions, the chloromethyl group can react with another molecule of the quinazoline derivative, leading to dimer formation.
-
Ring Opening: Harsh basic conditions or prolonged heating can lead to the hydrolytic cleavage of the pyrimidine ring of the quinazoline scaffold.[7]
-
Oxidation: If the reaction is exposed to air for extended periods at high temperatures, oxidation of the hydroxymethyl product to the corresponding aldehyde or carboxylic acid can occur.
Troubleshooting Steps & Scientific Rationale:
| Parameter | Recommended Action | Scientific Rationale |
| Base Strength | Use a weaker, non-nucleophilic base. Switch from strong bases like NaOH or KOH to milder options like NaHCO₃ or K₂CO₃. | Milder bases are sufficient to neutralize the generated acid without promoting unwanted side reactions like dimerization or ring opening. |
| Reaction Time & Temperature | Optimize the reaction time and temperature by monitoring the reaction progress frequently (e.g., every 30-60 minutes). Quench the reaction as soon as the starting material is consumed. | Minimizing exposure to heat and basic conditions reduces the likelihood of degradation and subsequent side reactions. |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere of nitrogen or argon. | This prevents the oxidation of the desired alcohol product, especially if it is sensitive to air oxidation at elevated temperatures. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the mechanistic aspects and practical considerations of the hydrolysis reaction.
Q1: What is the underlying mechanism for the hydrolysis of the chloromethyl group on a quinazoline ring?
A1: The hydrolysis of a 2-chloromethyl quinazoline typically proceeds through a nucleophilic substitution mechanism. The exact pathway, whether it is SN1 or SN2, can be influenced by the solvent and the electronic nature of the quinazoline ring.
-
SN2 Pathway: In a concerted step, a water molecule (or hydroxide ion) attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. This is often favored in polar aprotic solvents.
-
SN1 Pathway: The chloromethyl group may first dissociate to form a relatively stable carbocation, which is then rapidly attacked by water. This pathway is more likely in polar protic solvents that can stabilize the carbocation intermediate.
Sources
- 1. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GT Digital Repository [repository.gatech.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Analysis in the Synthesis of Benzodiazepine Precursors
Welcome to the technical support center for the synthesis of benzodiazepine precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of critical intermediates like 2-aminobenzophenones and isatoic anhydride. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your reactions, improve purity, and ensure the integrity of your synthetic pipeline.
Section 1: Troubleshooting the Synthesis of 2-Aminobenzophenone Derivatives
2-Aminobenzophenones are cornerstone precursors for a vast array of 1,4-benzodiazepines.[1][2] Their synthesis, while well-established, is prone to several side reactions that can complicate purification and impact downstream yields. The most common routes involve Friedel-Crafts acylation and the reduction of benzoisoxazole intermediates.[3]
Frequently Asked Questions (FAQs): 2-Aminobenzophenones
Q1: My Friedel-Crafts acylation of a substituted aniline (e.g., p-chloroaniline) with benzoyl chloride is failing or giving very low yields. What is the primary cause?
A: This is a classic issue rooted in the fundamental mechanism of the Friedel-Crafts reaction. The reaction relies on a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to activate the acylating agent.[4] However, the amino group on your aniline starting material is a Lewis base. The lone pair of electrons on the nitrogen atom will readily coordinate with the AlCl₃ catalyst.[3] This forms a stable complex that deactivates the catalyst and, more importantly, places a positive charge on the amino group, which strongly deactivates the aromatic ring towards further electrophilic substitution.
The solution is to protect the amino group before acylation. Converting the amine to an acetamide is the most common and effective strategy. This reduces the basicity of the nitrogen and allows the Friedel-Crafts reaction to proceed as intended. The protecting group is then easily removed via acid-catalyzed hydrolysis in a subsequent step.[3][5]
Q2: I've successfully run my Friedel-Crafts reaction, but my crude product is a complex mixture. What are the likely byproducts and how can I minimize them?
A: Even with a protected amino group, several side products can form. Identifying them is key to optimizing your reaction conditions.
| Byproduct Name | Formation Mechanism | Mitigation Strategy |
| Di-acylated Products | A second benzoyl group is added to the aromatic ring. This is favored by highly activating protecting groups or harsh reaction conditions (high temperature, long reaction times). | Use a 1:1 stoichiometry of the acylating agent. Avoid excessive heating or prolonged reaction times once the initial reaction is complete (monitor by TLC). |
| Regioisomers | Acylation occurs at a position other than the desired ortho position relative to the protected amino group. The directing effect of the acetamide group strongly favors the ortho product, but other isomers are possible. | Maintain a low reaction temperature (0-10 °C) during the addition of reagents to improve selectivity.[3] |
| Benzoic Acid | Benzoyl chloride is highly susceptible to hydrolysis. Any moisture present in the starting materials, solvent, or atmosphere will convert it to benzoic acid. | Ensure all glassware is oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Unreacted Starting Material | Incomplete reaction due to insufficient catalyst, low temperature, or short reaction time. | Ensure at least 1.1-1.2 equivalents of the Lewis acid catalyst are used. Allow the reaction to warm to room temperature and stir for 2-4 hours after initial addition, monitoring by TLC for completion.[3] |
Workflow: Troubleshooting a Low-Yielding Friedel-Crafts Acylation
Below is a logical workflow for diagnosing and solving common issues in this synthesis.
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
Experimental Protocol 1.1: Synthesis of 2-Amino-5-chlorobenzophenone via Friedel-Crafts
This three-step protocol is adapted from established methodologies.[3][5]
Step 1: Protection of p-Chloroaniline
-
In a round-bottom flask, dissolve p-chloroaniline (1 equivalent) in a suitable solvent like dichloromethane.
-
Add acetic anhydride (1.1 equivalents) and a catalytic amount of a non-nucleophilic base (e.g., pyridine).
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the N-(4-chlorophenyl)acetamide product. Filter, wash with water, and dry thoroughly.
Step 2: Friedel-Crafts Acylation
-
In a dry, three-necked flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous 1,2-dichloroethane.
-
Cool the suspension to 0-5 °C in an ice bath. Add benzoyl chloride (1.1 equivalents) dropwise.
-
Add the dried N-(4-chlorophenyl)acetamide (1 equivalent) from Step 1 portion-wise, ensuring the internal temperature does not exceed 10 °C.[3]
-
After addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash sequentially with water, dilute sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 3: Deprotection
-
Dissolve the crude acylated product from Step 2 in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours until deprotection is complete (monitored by TLC).
-
Cool the mixture and neutralize with a base (e.g., 10M NaOH solution) to precipitate the final 2-amino-5-chlorobenzophenone product.
-
Filter the solid, wash thoroughly with water, and dry. Recrystallize from a suitable solvent like ether or ethanol/water for final purification.[6]
Q3: I am synthesizing 2-amino-5-chlorobenzophenone by reducing 5-chloro-3-phenyl-2,1-benzoisoxazole and am observing a byproduct that is not the starting material. What could it be?
A: The most probable byproduct in this route is an over-reduced species. The goal is the selective reduction of the N-O bond of the isoxazole ring. However, many reducing agents, especially under harsh conditions (e.g., high-pressure catalytic hydrogenation with Pd/C), can also reduce the benzophenone's carbonyl group to a secondary alcohol ((2-amino-5-chlorophenyl)(phenyl)methanol).[3]
To prevent this, a milder reducing agent is recommended. Using iron powder in an acidic medium (like acetic acid or hydrochloric acid) is a highly effective and industrially applicable method that selectively cleaves the isoxazole ring without affecting the carbonyl group.[3][7]
Section 2: Challenges in the Synthesis and Use of Isatoic Anhydride
Isatoic anhydride is a versatile precursor, often used to generate anthranilic acid derivatives in situ.[8] Its synthesis and subsequent reactions, however, require careful control to avoid byproduct formation.
Frequently Asked Questions (FAQs): Isatoic Anhydride
Q4: My synthesis of isatoic anhydride from phthalimide is producing a dark-colored precipitate and a low yield. What are the most critical reaction parameters to control?
A: This route, which typically involves a Hofmann rearrangement of the phthalimide salt with sodium hypochlorite, is highly sensitive to timing and temperature.[9] If too much time elapses between the formation of the N-chloro intermediate and the acidification step, side reactions can dominate, leading to dark, impure products.[9] One of the primary contaminating byproducts is phthalic acid, which can precipitate if the N-chloroamide intermediate hydrolyzes prematurely.[9]
Key Parameters to Control:
-
Timing: The interval between the addition of bleach (sodium hypochlorite) and the final acidification with HCl is critical. This should be kept consistent and as short as reasonably possible.
-
Temperature: Maintain the reaction temperature between 25-30 °C during the rearrangement phase after the ice has melted.[9] Overheating can accelerate side reactions.
Q5: When reacting isatoic anhydride with an alcohol to form an anthranilate ester, I am getting a significant amount of a high-molecular-weight byproduct. What is it?
A: You are likely observing the formation of anthraniloylanthranilic acid.[10] This occurs when a molecule of the desired anthranilate ester (or another nucleophile) attacks a second molecule of isatoic anhydride. This competing reaction is especially prevalent if the reaction is run for too long or at high temperatures.
Diagram: Competing Reaction Pathways for Isatoic Anhydride
The diagram below illustrates the desired reaction pathway versus the formation of the common dimeric byproduct.
Caption: Desired vs. side reaction pathways for isatoic anhydride.
Section 3: Analytical Methods for Impurity Profiling
Effective troubleshooting is impossible without robust analytical data. Identifying and quantifying byproducts is essential for optimizing reaction conditions and ensuring the quality of your benzodiazepine precursors.
Q6: What are the best analytical techniques for identifying the byproducts discussed in this guide?
A: A multi-technique approach is often necessary for unambiguous structure elucidation and quantification of impurities. The combination of chromatographic separation with spectroscopic detection is particularly powerful.[11][12]
| Technique | Principle | Strengths for Precursor Analysis | Limitations |
| HPLC / UPLC | Differential partitioning of analytes between a stationary and mobile phase. | Excellent for separating complex mixtures and quantifying known impurities against a reference standard. Stability-indicating methods can be developed.[11] | Requires a chromophore for UV detection. Does not provide structural information on its own. |
| LC-MS | HPLC separation followed by Mass Spectrometry detection. | Provides molecular weight information for unknown peaks, which is critical for initial identification (e.g., distinguishing mono- vs. di-acylated product).[11] Highly sensitive. | Isomer differentiation can be difficult without fragmentation (MS/MS). Ionization efficiency can vary between compounds. |
| GC-MS | Gas Chromatography separation followed by Mass Spectrometry. | Ideal for volatile and thermally stable impurities. Provides standardized mass spectra that can be compared against libraries. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | The gold standard for unambiguous structure elucidation of unknown impurities once they are isolated. 1H and 13C NMR can fully define the chemical structure and connectivity.[11] | Lower sensitivity compared to MS. Complex mixtures can be difficult to interpret without prior separation. |
References
- BenchChem. (n.d.). Common side products in the synthesis of 2-Amino-5-chlorobenzophenone.
- Guidechem. (n.d.). What are the applications and preparation methods of Isatoic Anhydride?.
- Sciencemadness Discussion Board. (2014). isatoic anhydride synthesis.
- PrepChem.com. (n.d.). Synthesis of 2-amino-5-chlorobenzophenone.
- Organic Syntheses. (n.d.). 2-aminobenzophenone.
-
Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. Retrieved from [Link]
-
Wikipedia. (n.d.). Isatoic anhydride. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. Retrieved from [Link]
- Google Patents. (n.d.). CN104230727A - Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder.
-
Journal of the American Chemical Society. (1954). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Retrieved from [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis of 2-aminobenzophenones. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
Prospects in Pharmaceutical Sciences. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Retrieved from [Link]
- Google Patents. (n.d.). US6310249B1 - Process for producing 2-aminobenzophenone compound.
-
Chemistry Steps. (n.d.). Friedel–Crafts Acylation with Practice Problems. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Retrieved from [Link]
Sources
- 1. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. prepchem.com [prepchem.com]
- 7. CN104230727A - Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder - Google Patents [patents.google.com]
- 8. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 9. Sciencemadness Discussion Board - isatoic anhydride synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. myttex.net [myttex.net]
- 11. ijprajournal.com [ijprajournal.com]
- 12. rroij.com [rroij.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of Quinazoline-3-Oxides
Introduction: The Significance of Quinazoline-3-Oxides
Quinazoline-3-oxides are a class of N-heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development. Their unique structural features and reactivity make them valuable intermediates in the synthesis of a wide array of biologically active molecules, including benzodiazepine analogues.[1][2] The N-oxide moiety not only influences the electronic properties of the quinazoline core but also provides a handle for further chemical transformations, enabling the creation of diverse molecular architectures. This guide offers a comparative analysis of the primary synthetic routes to quinazoline-3-oxides, providing researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate methodology for their specific needs. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations, supported by experimental data from the literature.
Route 1: Intramolecular Cyclocondensation of N-Acyl-2-aminoaryl Ketone Oximes
This classical approach is one of the most frequently employed methods for the synthesis of 2,4-disubstituted quinazoline-3-oxides. The strategy involves the acylation of a 2-aminoaryl ketone oxime followed by an acid-promoted intramolecular cyclization and dehydration.
Mechanism and Rationale
The reaction proceeds through the initial formation of an N-acyl-2-aminoaryl ketone oxime. The subsequent cyclization is typically promoted by an acid, which protonates the amide oxygen, thereby activating the amide carbon for nucleophilic attack by the oxime nitrogen. The resulting cyclic intermediate then undergoes dehydration to yield the aromatic quinazoline-3-oxide. The choice of the cyclizing agent and reaction conditions is critical to achieving good yields and avoiding side reactions.
Experimental Protocol: Synthesis of 2,4-dimethylquinazoline 3-oxide [2]
-
Acylation of 2-aminoacetophenone oxime: To a solution of 2-aminoacetophenone oxime in a suitable solvent (e.g., pyridine), add acetic anhydride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Cyclocondensation: The resulting (E)-N-(2-(1-(hydroxyimino)ethyl)phenyl)acetamide is then treated with hydroxylamine hydrochloride in ethanol.
-
The mixture is heated under reflux for 3 hours.
-
After cooling, the product is isolated by aqueous workup and purified by column chromatography.
-
This protocol typically yields the 2,4-dimethylquinazoline 3-oxide in approximately 75% yield.[2]
Performance and Limitations
The yields for this method can be quite variable, ranging from as low as 12% to as high as 95%, depending on the substrates and specific reaction conditions.[1][2] The use of triethyl orthoformate as a cyclizing agent has also been reported, though often with lower yields.[1] A significant advantage of this route is the ready availability of a wide range of starting 2-aminoaryl ketones and acylating agents, allowing for the synthesis of a diverse library of quinazoline-3-oxides. However, the multi-step nature of the process can be a drawback.
Route 2: One-Pot Synthesis from 2-Aminobenzaldoxime and Aldehydes
This methodology offers a more streamlined approach to quinazoline-3-oxides, combining the formation of the quinazoline ring and the N-oxidation in a single pot. This is often achieved through the in-situ oxidation of a 1,2-dihydroquinazoline-3-oxide intermediate.
Mechanism and Rationale
The reaction is initiated by the nucleophilic addition of the amino group of 2-aminobenzaldoxime to the aldehyde, forming a Schiff base intermediate. This is followed by an intramolecular cyclocondensation to yield a 1,2-dihydroquinazoline-3-oxide. An oxidizing agent, such as a hydrogen peroxide-sodium tungstate system, is then used to dehydrogenate the dihydro intermediate to the final quinazoline-3-oxide.[1][2] This one-pot procedure is highly efficient as it avoids the isolation of the intermediate dihydroquinazoline.
Experimental Protocol: One-pot synthesis of 2-phenylquinazoline-3-oxide [2]
-
To a solution of 2-aminobenzaldoxime (1 mmol) and benzaldehyde (1 mmol) in THF, add a catalytic amount of sodium tungstate.
-
To this mixture, add hydrogen peroxide (30% aqueous solution) dropwise at room temperature.
-
Stir the reaction mixture for 24 hours at room temperature.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated solution of sodium sulfite.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated.
-
Purification by column chromatography affords the desired 2-phenylquinazoline-3-oxide in good yield (typically 69-81%).[2]
Performance and Limitations
This one-pot synthesis is highly attractive due to its operational simplicity and good overall yields, generally ranging from 69% to 81%.[2] The use of an environmentally benign oxidant like hydrogen peroxide is another significant advantage. The scope of the reaction is broad, tolerating a variety of substituted benzaldehydes. A potential limitation could be the compatibility of certain functional groups on the aldehyde with the oxidizing conditions.
Route 3: Dehydrogenation of 1,2-Dihydroquinazoline-3-Oxides
This method is not a de novo synthesis of the quinazoline ring but rather the final aromatization step in a multi-step sequence. The precursor 1,2-dihydroquinazoline-3-oxides are readily prepared from the condensation of 2-aminoaryl oximes with aldehydes.
Mechanism and Rationale
The dehydrogenation of the 1,2-dihydroquinazoline-3-oxide to the corresponding quinazoline-3-oxide is an oxidation reaction. Various oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the substrate and desired reaction conditions. Common oxidants include manganese dioxide (MnO2), 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and the hydrogen peroxide-tungstate system.[2] The mechanism involves the removal of two hydrogen atoms from the C2 and N1 positions of the dihydroquinazoline ring.
Experimental Protocol: MnO2-mediated Dehydrogenation [2]
-
To a solution of the 1,2-dihydroquinazoline-3-oxide in a suitable solvent such as dichloromethane, add activated manganese dioxide (typically 3 equivalents).
-
The reaction mixture is stirred at 50 °C.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solid MnO2 is removed by filtration.
-
The filtrate is concentrated, and the crude product is purified by column chromatography to give the quinazoline-3-oxide.
-
Yields for this method are generally good to excellent, in the range of 54-88%.[2]
Performance and Limitations
This method is highly effective for the synthesis of quinazoline-3-oxides, with the primary advantage being the high yields and the ease of purification, especially when using a solid-supported oxidant like MnO2 which can be easily filtered off. The main limitation is that it requires the prior synthesis of the 1,2-dihydroquinazoline-3-oxide precursor, making it a two-step process from the initial starting materials.
Route 4: Zinc-Catalyzed Cyclocondensation
This approach provides a direct, one-step synthesis of 2,4-disubstituted quinazoline-3-oxides from readily available 2-aminoaryl ketones and acetohydroxamic acid derivatives, facilitated by a Lewis acid catalyst.
Mechanism and Rationale
The reaction is catalyzed by a Lewis acid, such as zinc(II) triflate (Zn(OTf)2). The proposed mechanism involves the initial nucleophilic attack of the acetohydroxamic acid derivative on the carbonyl carbon of the 2-aminoaryl ketone. The resulting intermediate then undergoes an intramolecular cyclization through the reaction of the newly formed N-acetyl carbonyl group with the adjacent amino group, followed by dehydration, to afford the final quinazoline-3-oxide. The Lewis acid plays a crucial role in activating the carbonyl group of the ketone towards nucleophilic attack.[1][2]
Experimental Protocol: Zn(OTf)2-Catalyzed Synthesis [2]
-
A mixture of the 2-aminoaryl ketone (1 mmol), the acetohydroxamic acid derivative (1.2 mmol), and Zn(OTf)2 (10 mol%) in anhydrous toluene is heated under reflux.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled and subjected to an aqueous workup.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
Purification by column chromatography provides the desired 2,4-disubstituted quinazoline-3-oxide.
Performance and Limitations
This one-step method offers a convenient route to quinazoline-3-oxides from simple starting materials. The use of a Lewis acid catalyst allows for milder reaction conditions compared to some of the classical methods. The scope of the reaction with respect to both the 2-aminoaryl ketone and the acetohydroxamic acid derivative is generally good. However, the yields can be variable, and the cost of the Lewis acid catalyst may be a consideration for large-scale synthesis.
Route 5: Modern Catalytic Approaches - Rh(III)/Zn(II) Catalysis
Recent advances in organic synthesis have led to the development of more sophisticated catalytic systems for the construction of heterocyclic compounds. One such example is the Rh(III)- and Zn(II)-cocatalyzed synthesis of quinazoline-3-oxides from ketoximes and 1,4,2-dioxazol-5-ones.
Mechanism and Rationale
This advanced method involves a relay catalysis system. The Rh(III) catalyst promotes a C-H activation and amidation of the ketoxime with the 1,4,2-dioxazol-5-one. The resulting N-acylated intermediate then undergoes a Zn(II)-catalyzed intramolecular cyclocondensation and dehydration to form the quinazoline-3-oxide.[1][3][4] This elegant cascade reaction allows for the construction of complex quinazoline-3-oxides from simple starting materials in a single pot.
Experimental Protocol: Rh(III)/Zn(II)-Catalyzed Synthesis [3][4]
-
A mixture of the ketoxime (0.2 mmol), 1,4,2-dioxazol-5-one (0.24 mmol), [Cp*RhCl2]2 (4 mol%), Zn(OTf)2 (30 mol%), and acetic acid (2 equivalents) in tetrafluoroethylene (TFE) (5 mL) is heated at 80 °C for 12 hours under a nitrogen atmosphere.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to afford the 2,4-disubstituted quinazoline-3-oxide.
-
This method has been shown to provide moderate to excellent yields.[3]
Performance and Limitations
This modern approach offers high efficiency and atom economy, proceeding under relatively mild conditions. The relay catalysis system allows for a tandem reaction sequence, avoiding the isolation of intermediates. The substrate scope is generally broad. However, the use of expensive and air-sensitive noble metal catalysts (Rhodium) can be a significant drawback for large-scale applications. The complexity of the catalytic system may also require careful optimization for different substrates.
Comparative Summary of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Typical Yields | Advantages | Disadvantages |
| Intramolecular Cyclocondensation | 2-Aminoaryl ketone oximes, Acylating agents | Hydroxylamine hydrochloride, TFA | Reflux, 2-3 h | 12-95%[1][2] | Readily available starting materials, diverse products. | Multi-step process, variable yields. |
| One-Pot Synthesis | 2-Aminobenzaldoxime, Aldehydes | H2O2-Na2WO4 | Room temperature, 24 h | 69-81%[2] | Operational simplicity, good yields, green oxidant. | Potential for over-oxidation of sensitive aldehydes. |
| Dehydrogenation of Dihydroquinazolines | 1,2-Dihydroquinazoline-3-oxides | MnO2, DDQ, H2O2-tungstate | 50 °C to reflux | 54-88%[2] | High yields, easy purification. | Requires pre-synthesis of the dihydro precursor. |
| Zinc-Catalyzed Cyclocondensation | 2-Aminoaryl ketones, Acetohydroxamic acids | Zn(OTf)2 | Reflux in toluene | Moderate to good | One-step, mild conditions. | Catalyst cost, variable yields. |
| Rh(III)/Zn(II) Catalysis | Ketoximes, 1,4,2-Dioxazol-5-ones | [Cp*RhCl2]2, Zn(OTf)2 | 80 °C, 12 h | Moderate to excellent[3] | High efficiency, atom economy, mild conditions. | Expensive and sensitive catalysts, complex optimization. |
Visualizing the Synthetic Pathways
To further clarify the relationships between the starting materials and the final quinazoline-3-oxide product for the primary synthetic routes, the following workflow diagram is provided.
Sources
comparative analysis of precursors for benzodiazepine synthesis
<-4> A Comparative Analysis of Precursors for Modern Benzodiazepine Synthesis: A Guide for Researchers
Introduction
Benzodiazepines are a critical class of psychoactive drugs, widely prescribed for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[1] The core structure, a fusion of a benzene and a diazepine ring, has been a cornerstone of medicinal chemistry since the accidental discovery of chlordiazepoxide by Leo Sternbach in 1955.[1][2] The synthetic pathway to these complex molecules is heavily influenced by the choice of starting materials, or precursors. This decision dictates not only the efficiency and yield of the reaction but also the potential for structural diversity in the final products.
This guide provides a comparative analysis of the most significant precursors used in benzodiazepine synthesis. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the causality behind experimental choices, supported by experimental data and protocols. We will explore the classical Sternbach approach using 2-aminobenzophenones, delve into more accessible alternatives like anthranilic acids, and touch upon modern catalytic strategies that offer new avenues for innovation.
The Classical Gold Standard: 2-Aminobenzophenones
The most traditional and well-documented route to 1,4-benzodiazepines relies on 2-aminobenzophenones as the key precursors.[3][4] This pathway, pioneered by Sternbach, remains a highly reliable method for synthesizing a wide array of benzodiazepine derivatives, including the iconic drug Diazepam (Valium).[5][6]
The Sternbach Synthesis: Mechanism and Advantages
The classical synthesis involves the reaction of a 2-aminobenzophenone with a glycine derivative (often the ethyl ester hydrochloride) in a solvent like pyridine. This is followed by cyclization to form the seven-membered diazepine ring.[5] The versatility of this method lies in its tolerance for various substituents on both aromatic rings, allowing for the synthesis of a broad family of analogs.[7]
However, a significant drawback is that the synthesis of the substituted 2-aminobenzophenone precursors can be complex and costly.[5] Methods for their preparation include Friedel-Crafts acylation, Grignard reactions, and more advanced palladium-catalyzed couplings.[4][8]
Synthetic Workflow and Mechanism
The general workflow begins with the acylation of the 2-aminobenzophenone to form an intermediate, such as a 2-chloroacetamido-benzophenone. This intermediate is then cyclized, often with ammonia or a primary amine, to yield the final benzodiazepine-2-one structure.[9]
Caption: The Sternbach pathway for 1,4-benzodiazepin-2-one synthesis.
Experimental Data: Performance of 2-Aminobenzophenone Precursors
The selection of the specific 2-aminobenzophenone and its subsequent acylated intermediate directly impacts the overall yield. The initial acylation step is typically high-yielding, whereas the final cyclization can be more variable.
| Precursor/Intermediate | Reagents for Next Step | Conditions | Yield (%) | Reference |
| 2-Amino-5-chlorobenzophenone | Chloroacetyl chloride, Toluene | 5-10°C to RT, 3-4h | 82 - 97.3 | [7][9] |
| 2-Chloroacetamido-5-chlorobenzophenone | Hexamethylenetetramine, NH4Cl, MeOH:H2O | Microwave Irradiation | ~90 | [9] |
| N-(2-Benzoyl-4-chlorophenyl)formamide | Ammonia, Methanol | Not specified | 62.3 - 81.4 | [7] |
Accessible and Economical Alternatives: Anthranilic Acids & o-Phenylenediamines
While 2-aminobenzophenones are effective, their preparation adds steps and cost to the overall synthesis. Consequently, more readily available and economical precursors, such as anthranilic acids and o-phenylenediamines, have been extensively explored.[10]
From Anthranilic Acids: A Versatile Entry Point
Anthranilic acid and its derivatives provide a flexible starting point for various heterocyclic systems, including benzodiazepines.[10] Modern strategies, such as multicomponent reactions (MCRs) like the Ugi reaction, can leverage anthranilic acid derivatives to rapidly build molecular complexity and generate diverse benzodiazepine scaffolds in a one-pot, two-step procedure.[11] Another innovative approach involves the ring expansion of aziridines with anthranilic acids, which can be performed efficiently using a solvent-free grinding technique, yielding benzo-1,4-diazepin-5-ones in excellent yields (72-91%).[12]
Caption: Diverse benzodiazepine synthesis pathways from anthranilic acid derivatives.
From o-Phenylenediamines (OPDA): Synthesis of 1,5-Benzodiazepines
o-Phenylenediamines (OPDA) are particularly useful for the synthesis of 1,5-benzodiazepines. This is typically achieved through a condensation reaction with a suitable ketone or dicarbonyl compound.[13][14][15] This method is often lauded for its operational simplicity and can be significantly enhanced by using catalysts and greener reaction conditions.
Recent advancements have focused on developing environmentally friendly protocols. For instance, the condensation of OPDA with ketones can be catalyzed by Cu(II)-clay nanocatalysts under microwave irradiation, leading to excellent yields in short reaction times.[13][16] Other heterogeneous catalysts, such as mixed ferrites or zeolites like H-MCM-22, have also been successfully employed, often under solvent-free conditions, which simplifies product isolation and allows for catalyst recycling.[15][17]
Experimental Data: Performance of OPDA Precursors
The condensation of OPDA with ketones is highly effective, with various catalytic systems pushing yields to excellent levels.
| Precursor 1 | Precursor 2 | Catalyst / Conditions | Yield (%) | Reference |
| o-Phenylenediamine | Various Ketones | Cu(II)-clay nanocatalyst, Microwave | Good to Excellent | [13] |
| o-Phenylenediamine | Various Ketones | Itaconic acid, Water, RT | 61 - 95 | [14] |
| o-Phenylenediamine | Various Ketones | H-MCM-22, Acetonitrile, RT | Good to Excellent | [15][18] |
| o-Phenylenediamine | Various Ketones | Mixed Ferrite, Solvent-free | Not specified | [17] |
| o-Phenylenediamine | Isatin, 1,3-Diketone | Ultrasonication, Water, 80°C | 95 | [14] |
Modern Catalytic Frontiers: Palladium-Catalyzed Strategies
Modern organic synthesis has increasingly turned to palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. These methods offer novel disconnections and synthetic routes to the benzodiazepine core. Strategies such as the intramolecular Buchwald-Hartwig amination and cascade reactions provide efficient access to 1,4-benzodiazepine-2,5-diones and other derivatives.[19] These advanced techniques can circumvent the need for pre-functionalized precursors like 2-aminobenzophenones, starting instead from simpler, more accessible building blocks.[19]
Comparative Analysis and Selection Criteria
The choice of precursor is a critical decision in the synthesis of benzodiazepines, balancing cost, availability, synthetic efficiency, and the desired structural diversity of the final product.
| Precursor Type | Key Advantages | Key Disadvantages | Best Suited For |
| 2-Aminobenzophenones | Well-established, versatile for 1,4-benzodiazepines, reliable yields.[7] | Precursor synthesis is often multi-step and costly.[5] | Synthesis of well-known, clinically relevant 1,4-benzodiazepines like Diazepam. |
| Anthranilic Acids | Readily available, cost-effective, suitable for modern multicomponent reactions.[10][11] | Routes can be less direct and may require optimization for specific targets. | High-throughput synthesis, library generation, and discovery of novel scaffolds. |
| o-Phenylenediamines | Excellent for 1,5-benzodiazepines, simple condensation reactions, amenable to green chemistry.[14][15] | Primarily limited to the synthesis of the 1,5-isomers. | Efficient, large-scale, and environmentally conscious synthesis of 1,5-benzodiazepines. |
Decision-Making Workflow for Precursor Selection
Caption: A decision framework for selecting the optimal benzodiazepine precursor.
Conclusion
The synthesis of benzodiazepines has evolved significantly from Sternbach's initial discoveries. While the 2-aminobenzophenone route remains a robust and reliable method for many classic 1,4-benzodiazepines, its utility is often tempered by the cost and complexity of precursor preparation. For the synthesis of 1,5-benzodiazepines, o-phenylenediamines offer a highly efficient, economical, and increasingly green alternative, with simple condensation reactions that can be catalyzed under mild conditions. For researchers focused on drug discovery and the creation of diverse molecular libraries, anthranilic acids have emerged as a powerful and versatile starting point, especially when integrated into modern synthetic strategies like multicomponent reactions. Ultimately, the optimal precursor is dictated by the specific goals of the research program, balancing the trade-offs between established reliability, cost, scalability, and the need for synthetic innovation.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloroacetamido-5-chlorobenzophenone (Intermediate for Sternbach Route)
This protocol is adapted from Khatri, J. K., et al. (2022).[9]
-
Dissolve 2-amino-5-chlorobenzophenone (2.31g, 0.01 mol) in toluene (20 mL) in a flask equipped with a magnetic stirrer.
-
Cool the solution to 5–10 °C using an ice bath.
-
Slowly add a solution of chloroacetyl chloride (0.85 mL, 0.011 mol) in toluene (2 mL) dropwise to the cooled solution.
-
Remove the ice bath and stir the reaction mixture at room temperature for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure to obtain the crude product.
-
Add ethanol (10 mL) to the crude solid and stir at room temperature for 20 hours to purify the product.
-
Filter the solid and dry to yield 2-chloroacetamido-5-chlorobenzophenone.
Protocol 2: Microwave-Assisted Synthesis of 1,5-Benzodiazepine from OPDA
This protocol is a general representation based on principles from various green chemistry reports.[13][16]
-
In a 10 mL sealed microwave vessel, combine o-phenylenediamine (1 mmol), the desired ketone (2.5 mmol), and the chosen catalyst (e.g., 5 mol% Cu(II)-clay).
-
Add a minimal amount of a suitable solvent (e.g., 2 mL of ethanol) or proceed under solvent-free conditions if applicable.
-
Seal the vessel and place it in a microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 10-15 minutes).
-
Monitor the reaction progress by TLC.
-
After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Filter to remove the catalyst (if heterogeneous).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
-
Khatri, J. K., et al. (2022). Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer. Acta Scientific Medical Sciences, 6(9), 03-08. [Link]
-
Shaikh, I. N., et al. (2019). Microwave-assisted green synthesis of 1,5 benzodiazepines using Cu(II)-clay nanocatalyst. Journal of King Saud University - Science, 32(1), 979-985. [Link]
- Reeder, et al. (1967). Synthesis of benzodiazepines.
-
Susha, M., et al. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Molecules, 25(23), 5737. [Link]
-
Bon, R. S., et al. (2011). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Organic Letters, 13(14), 3652–3655. [Link]
-
Yadav, P., & Kumar, R. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3249-3272. [Link]
-
Majid, S. A., et al. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Biomaterials and Nanobiotechnology, 3(4), 510650. [Link]
-
Nowacki, M., & Dawidowski, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences. [Link]
-
Wang, Z., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Organic Letters, 21(17), 7044–7048. [Link]
-
Singh, A. K., & Yadav, L. D. S. (2012). Rapid Synthesis of Benzodiazepines by Ring Expansion of Aziridines with Anthranilic Acids by Using a Grinding Technique. Synthesis, 44(4), 591-599. [Link]
-
Berg, U. (2011). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. [Link]
-
Suryawanshi, V. S. (2020). Greener and efficient synthesis of Benzodiazepines using mixed Ferrite under solvent free condition. International Journal of Advanced Chemistry Research, 2(2), 32-35. [Link]
-
Wikipedia. (n.d.). Benzodiazepine. Retrieved from [Link]
-
QuimicaOrganica.org. (n.d.). Benzodiazepine synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of diazepam developed by Sternbach. Retrieved from [Link]
Sources
- 1. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 2. Benzodiazepine synthesis [quimicaorganica.org]
- 3. researchgate.net [researchgate.net]
- 4. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 5. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. actascientific.com [actascientific.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Validation of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide as a Critical Intermediate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of synthetic intermediates is a cornerstone of robust and reproducible drug manufacturing. This guide provides an in-depth technical comparison and validation framework for 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide, a pivotal intermediate in the synthesis of benzodiazepine-based therapeutics. Drawing upon established synthetic methodologies and analytical principles, this document serves as a practical resource for researchers and drug development professionals to ensure the quality, consistency, and performance of this critical chemical entity.
The Strategic Importance of this compound in Medicinal Chemistry
Quinazoline 3-oxides are a class of N-oxides that have garnered significant attention in medicinal chemistry due to their versatile reactivity.[1] They serve as key precursors in the synthesis of a variety of biologically active compounds, most notably 1,4-benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, and anticonvulsant properties.[2] The title compound, this compound, is a specifically functionalized intermediate designed for the efficient construction of blockbuster drugs such as chlordiazepoxide and diazepam.[3][4]
The presence of a reactive chloromethyl group at the 2-position and a chlorine substituent on the benzene ring makes this molecule a highly valuable building block for creating diverse chemical libraries for structure-activity relationship (SAR) studies.[5] The N-oxide functionality plays a crucial role in the subsequent ring-expansion reaction that forms the seven-membered diazepine ring.[6]
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several pathways. The selection of a particular route is often dictated by factors such as yield, purity profile, scalability, and the availability of starting materials.
The Patented and Established Synthesis
A well-documented and patented method for the preparation of this compound starts from the readily available 2-amino-5-chlorobenzophenone.[3][4] This multi-step synthesis is outlined below.
Figure 1: Established synthetic pathway for this compound.
This process is reported to produce the desired intermediate in a yield of approximately 60.6%.[7] While this method is robust, it involves the use of hazardous reagents such as thionyl chloride or phosgene.
Alternative Synthetic Strategies for the Quinazoline 3-Oxide Core
The broader family of quinazoline 3-oxides can be synthesized through various other methods, which could be adapted for the target molecule. These alternatives may offer advantages in terms of milder reaction conditions or improved yields.
-
Direct Oxidation of Quinazolines: While seemingly straightforward, the direct N-oxidation of a pre-formed quinazoline can lack selectivity and result in a mixture of N1 and N3 oxides, along with potential byproducts.[8]
-
Cyclization of 2-Aminoacetophenone Oximes: This approach involves the reaction of 2-aminoacetophenone oximes with reagents like hydroxylamine hydrochloride in the presence of a base. Yields for this method can be variable, ranging from 12% to 95% depending on the specific substrates and conditions.[6]
-
One-Pot Synthesis from 2-Aminobenzaldoximes: A one-pot reaction of 2-aminobenzaldoximes with benzaldehyde derivatives in the presence of an oxidizing agent like hydrogen peroxide-sodium tungstate can afford quinazoline 3-oxides in good yields (69-81%).[6]
Figure 2: Overview of alternative synthetic strategies for the quinazoline 3-oxide core.
Table 1: Comparison of Synthetic Routes for Quinazoline 3-Oxides
| Synthetic Route | Key Reagents | Reported Yield | Potential Advantages | Potential Disadvantages |
| Established Method | 2-Amino-5-chlorobenzophenone, Chloroacetyl chloride, Thionyl chloride, Hydroxylamine HCl | ~60.6%[7] | Well-documented, proven scalability. | Use of hazardous reagents. |
| From 2-Aminoacetophenone Oximes | 2-Aminoacetophenone oximes, Hydroxylamine HCl | 12-95%[6] | Avoids highly corrosive reagents. | Highly variable yields. |
| One-Pot from 2-Aminobenzaldoximes | 2-Aminobenzaldoximes, Benzaldehydes, H2O2 | 69-81%[6] | One-pot efficiency. | May require specific substituted starting materials. |
Comprehensive Analytical Validation
A thorough analytical validation is imperative to ensure that the intermediate meets the required quality standards for use in pharmaceutical synthesis. The validation should be conducted in accordance with ICH Q2(R1) guidelines.[9]
Spectroscopic and Physical Characterization
The identity and purity of this compound should be confirmed by a suite of analytical techniques.
Table 2: Key Analytical Data for this compound
| Parameter | Reported Value/Expected Data | Reference |
| Molecular Formula | C₁₅H₁₀Cl₂N₂O | [10] |
| Molecular Weight | 305.16 g/mol | [10] |
| Melting Point | 132-134 °C | [7] |
| Elemental Analysis | C: 59.03%, H: 3.30%, N: 9.18%, Cl: 23.24% (Calculated) | [7] |
| ¹H NMR (CDCl₃, 400 MHz) | Expected signals for aromatic protons and a singlet for the chloromethyl (CH₂Cl) protons. | Based on similar structures[11] |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals for aromatic carbons, the chloromethyl carbon, and carbons of the quinazoline core. | Based on similar structures[11] |
| Mass Spectrometry (ESI-MS) | m/z = 305.0 [M+H]⁺ | [11] |
| FT-IR (KBr) | Characteristic peaks for C=N, N-O, and C-Cl stretching vibrations. |
Chromatographic Purity Assessment: A Validated HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for assessing the purity of pharmaceutical intermediates. A robust, stability-indicating HPLC method should be developed and validated.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Table 3: HPLC Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for the main component should be free from interference from impurities and degradation products. Peak purity should be demonstrated. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy (Recovery) | 98.0% to 102.0% recovery of spiked analyte in a placebo matrix. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 1.0% for six replicate injections. |
| Intermediate Precision | RSD ≤ 2.0% for analyses performed by different analysts on different days and with different equipment. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate). |
Utility and Performance in Subsequent Reactions: The Gateway to Benzodiazepines
The primary utility of this compound is its role as a direct precursor to chlordiazepoxide. This transformation involves a nucleophilic substitution and a subsequent ring expansion.
Figure 3: Synthetic utility of the intermediate in the preparation of chlordiazepoxide and diazepam.
Experimental Protocol: Synthesis of Chlordiazepoxide
-
Dissolve this compound in a suitable solvent such as ethanol.
-
Cool the solution in an ice bath.
-
Bubble methylamine gas through the solution or add a solution of methylamine in ethanol.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization to obtain chlordiazepoxide.
The purity and yield of chlordiazepoxide are directly dependent on the quality of the starting intermediate. Impurities in the this compound can lead to the formation of related impurities in the final active pharmaceutical ingredient (API), which can be challenging and costly to remove.[12]
Conclusion
The validation of this compound is a critical step in ensuring the quality and consistency of benzodiazepine-based pharmaceuticals. This guide has provided a comprehensive framework for this validation, encompassing a comparative analysis of synthetic routes, detailed analytical methodologies, and an evaluation of its performance in subsequent synthetic transformations. By adhering to the principles of scientific integrity and regulatory compliance outlined herein, researchers and drug development professionals can confidently establish the suitability of this intermediate for its intended purpose, ultimately contributing to the development of safe and effective medicines.
References
- Bell, S. C., & Childress, S. J. (1961). A new synthesis of 2-amino-5-chlorobenzophenone. The Journal of Organic Chemistry, 26(6), 2096-2097.
- Sternbach, L. H. (1979). The benzodiazepine story. Journal of Medicinal Chemistry, 22(1), 1-7.
- Katritzky, A. R., & Lagowski, J. M. (2011). Chemistry of the heterocyclic N-oxides. Academic Press.
- Archer, G. A., & Sternbach, L. H. (1964). Quinazolines and 1,4-Benzodiazepines. IV. Transformations of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide. The Journal of Organic Chemistry, 29(1), 231-233.
- Kamal, A., & Reddy, P. S. M. M. (2001). Aza-Wittig reaction in the synthesis of quinazoline derivatives. Tetrahedron Letters, 42(39), 6969-6971.
- Al-Tel, T. H. (2007). A facile one-pot synthesis of novel quinazoline-3-oxide derivatives. Tetrahedron Letters, 48(43), 7693-7696.
- Patel, M. B., & Patel, R. G. (2012). Synthesis and biological evaluation of some new quinazoline derivatives. Journal of the Serbian Chemical Society, 77(11), 1565-1574.
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
- Dong, M. W. (2016). Modern HPLC for practicing scientists. John Wiley & Sons.
-
Faisal, M., & Saeed, A. (2021). Chemical insights into the synthetic chemistry of quinazolines: Recent advances. Frontiers in Chemistry, 8, 594717. [Link]
-
An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. [Link]
-
This compound. PrecisionFDA. [Link]
-
2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide. PubChem. [Link]
-
This compound. National Center for Biotechnology Information. [Link]
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. MDPI. [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PubMed Central. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
- Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor.
-
Chlordiazepoxide EP Impurity A. SynZeal. [Link]
-
2-Amino-5-chlorobenzophenone. Wikipedia. [Link]
- Novel method for preparing chlordiazepoxide.
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PubMed Central. [Link]
-
1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines. National Center for Biotechnology Information. [Link]
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]
-
Palladium-Catalyzed Benzodiazepines Synthesis. AIR Unimi. [Link]
-
2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide. PubChem. [Link]
- Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor.
Sources
- 1. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 2. 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US3932325A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]
- 8. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. 2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide | C15H10Cl2N2O | CID 112828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. acgpubs.org [acgpubs.org]
- 12. GSRS [precision.fda.gov]
assessing the efficiency of chlordiazepoxide synthesis from different intermediates
An Assessment of Chlordiazepoxide Synthesis Efficiency from Diverse Intermediates
Introduction
Chlordiazepoxide (marketed as Librium®) holds a significant place in medicinal chemistry as the first-synthesized benzodiazepine, a class of drugs that revolutionized the treatment of anxiety and other neurological disorders.[1][2][3] Its discovery by Leo Sternbach in the mid-1950s was accidental, stemming from research on quinazoline-3-oxides.[1] Since its approval for medical use in 1960, the demand for chlordiazepoxide has necessitated the development of efficient and scalable synthetic routes.[4][5] This guide provides a comparative analysis of the primary synthetic pathways to chlordiazepoxide, offering researchers and drug development professionals a detailed examination of the methodologies, their respective efficiencies, and the underlying chemical principles. We will delve into the classic Sternbach synthesis starting from 2-amino-5-chlorobenzophenone and explore a notable alternative route, providing experimental data to support an objective comparison.
Chapter 1: The Landmark Sternbach Synthesis from 2-Amino-5-chlorobenzophenone
The most established and widely documented method for synthesizing chlordiazepoxide is the multi-step process developed by Leo Sternbach and his team at Hoffmann-La Roche.[6] This pathway begins with the readily available intermediate, 2-amino-5-chlorobenzophenone.[7][8] The synthesis proceeds through three key stages: oximation, cyclization via acylation, and amination.
Reaction Pathway and Mechanism
The synthesis is a prime example of constructing a complex heterocyclic system through a series of well-understood organic reactions.
-
Oximation: The first step involves the reaction of the ketone group in 2-amino-5-chlorobenzophenone with hydroxylamine hydrochloride. This is a classic condensation reaction to form an oxime. The pyridine in the reaction acts as a base to neutralize the HCl generated, driving the reaction to completion.
-
Acylation and Cyclization: The resulting oxime is then treated with chloroacetyl chloride. The amino group of the oxime is acylated, and the resulting intermediate undergoes an intramolecular cyclization to form the 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide. This N-oxide formation is a critical step in building the core structure that will be rearranged into the final benzodiazepine ring.
-
Amination and Ring Expansion: The final step is a nucleophilic attack by methylamine on the 2-chloromethyl group of the quinazoline-3-oxide.[9] This is followed by a ring-opening of the quinazoline intermediate and a subsequent intramolecular displacement of the chlorine atom, leading to the expansion of the six-membered pyrimidine ring into the seven-membered diazepine ring, yielding chlordiazepoxide.[9][10]
Visualizing the Sternbach Synthesis
The following diagram illustrates the workflow of the Sternbach synthesis.
Caption: Workflow for the synthesis of Chlordiazepoxide.
Experimental Protocol
The following protocol is a detailed, step-by-step methodology for the synthesis of chlordiazepoxide from 2-amino-5-chlorobenzophenone.
Step 1: Synthesis of 2-Amino-5-chlorobenzophenone-α-oxime
-
In a suitable reaction vessel, dissolve 2-amino-5-chlorobenzophenone (1 equivalent) in ethanol.
-
Add pyridine (2 equivalents) and hydroxylamine hydrochloride (1.5 equivalents).
-
Heat the mixture to reflux and maintain for 16 hours.
-
After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude oxime.
Step 2: Synthesis of 6-Chloro-2-chloromethyl-4-phenylquinazoline-3-oxide
-
Dissolve the crude oxime from Step 1 in glacial acetic acid.
-
Warm the solution to approximately 50°C.
-
To the warm solution, add chloroacetyl chloride (1.2 equivalents) dropwise, maintaining the temperature.
-
After the addition is complete, stir the mixture at room temperature for 15 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the quinazoline-3-oxide intermediate.
Step 3: Synthesis of Chlordiazepoxide
-
Introduce the 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide from Step 2 into an ice-cold 25% solution of methylamine in methanol.
-
Allow the initial exothermic reaction to subside, ensuring the temperature remains below 30°C.
-
Stir the mixture at room temperature for 15 hours, during which the product will precipitate.
-
Filter the precipitated chlordiazepoxide.
-
Concentrate the mother liquor to dryness in vacuo to recover any remaining product.
Chapter 2: An Alternative Route via 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-keto-4-oxide
A more recent and novel approach to synthesizing chlordiazepoxide has been developed, starting from 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-keto-4-oxide.[11] This method is presented as a simpler, more efficient alternative to the classical Sternbach synthesis, with milder reaction conditions and higher reported yields.[11]
Reaction Pathway and Mechanism
This synthetic route is essentially a single-step conversion. The starting material, a benzodiazepine-2-keto-4-oxide, is reacted with a methylamine solution in the presence of acetic acid and anhydrous magnesium sulfate. The acetic acid acts as a catalyst, and the anhydrous magnesium sulfate likely serves as a dehydrating agent to drive the reaction forward. This process directly converts the ketone group at the 2-position of the benzodiazepine ring into the methylamino group characteristic of chlordiazepoxide.
Visualizing the Alternative Synthesis
The following diagram illustrates the workflow for this novel synthesis.
Caption: Workflow for the novel synthesis of Chlordiazepoxide.
Experimental Protocol
The following protocol is based on the novel method for preparing chlordiazepoxide.[11]
-
In a reaction flask, add 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-keto-4-oxide (1 equivalent), acetic acid (catalytic amount), anhydrous magnesium sulfate, and ethanol.
-
Cool the mixture to 10-15°C.
-
Slowly add a 30-40% solution of methylamine in ethanol dropwise, while stirring and maintaining the reaction temperature below 25°C.
-
After the addition is complete, continue stirring for a specified period.
-
The product is isolated through filtration and can be further purified by recrystallization from ethanol after treatment with activated carbon.
Chapter 3: Comparative Analysis
To provide a clear and objective comparison, the two synthetic routes are evaluated based on several key performance indicators. The data presented in the table below is synthesized from the available literature.
| Parameter | Sternbach Synthesis | Novel Synthesis |
| Starting Intermediate | 2-Amino-5-chlorobenzophenone | 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-keto-4-oxide |
| Number of Steps | 3 | 1 |
| Overall Yield | Variable, generally lower due to multiple steps | High (reported yields of 81.5% to 85.4%)[11] |
| Reaction Conditions | Involves reflux and handling of chloroacetyl chloride | Milder conditions (below 25°C)[11] |
| Reagents and Solvents | Pyridine, chloroacetyl chloride, acetic acid, methylamine in methanol | Acetic acid, anhydrous magnesium sulfate, methylamine in ethanol/methanol |
| Process Simplicity | More complex, with isolation of intermediates | Simpler, single-step process with direct product isolation[11] |
| Safety Considerations | Chloroacetyl chloride is corrosive and moisture-sensitive | Generally safer due to milder conditions and fewer hazardous reagents |
| Potential for Industrial Scale-up | Established but with complexities | Highly suitable due to simplicity, high yield, and mild conditions[11] |
Conclusion
The synthesis of chlordiazepoxide can be efficiently achieved through multiple pathways, with the choice of route depending on factors such as desired yield, process simplicity, and available starting materials.
The Sternbach synthesis from 2-amino-5-chlorobenzophenone is the classical, well-established method that laid the groundwork for the production of benzodiazepines.[6] While reliable, it involves multiple steps, the use of hazardous reagents like chloroacetyl chloride, and potentially lower overall yields.
The novel synthesis from 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-keto-4-oxide presents a significant improvement in terms of efficiency and process simplicity.[11] Its single-step nature, mild reaction conditions, and high reported yields make it an attractive alternative, particularly for industrial-scale production where cost-effectiveness and safety are paramount.[11]
For researchers and drug development professionals, the novel method offers a more streamlined and efficient approach to obtaining chlordiazepoxide. However, the availability and cost of the starting intermediate, 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-keto-4-oxide, will be a critical factor in the overall economic viability of this route compared to the traditional Sternbach synthesis, which starts from a more common chemical building block.
References
-
Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. Retrieved from [Link]
- Google Patents. (2016). CN105272927A - Novel method for preparing chlordiazepoxide.
-
Alli, M., El-Sayed, M., & Abd-Elmoniem, A. (2019). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 24(15), 2791. Retrieved from [Link]
-
Wikipedia. (n.d.). Chlordiazepoxide. Retrieved from [Link]
-
Química Organica.org. (n.d.). Benzodiazepine synthesis. Retrieved from [Link]
-
Patel, A. K., & Reddy, V. (2024). Chlordiazepoxide. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Ban, T. A. (2006). The Discovery of chlordiazepoxide and the clinical introduction of benzodiazepines: half a century of anxiolytic drugs. Neuropsychiatric Disease and Treatment, 2(3), 267–274. Retrieved from [Link]
-
Junkes, L., et al. (2021). Leo Sternbach and the benzodiazepines 60 years on: A revolutionary treatment for anxiety disorders. Journal of Health and Biological Sciences, 9(1), 1-8. Retrieved from [Link]
-
MDPI. (2019). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 24(15), 2791. Retrieved from [Link]
-
Fischer, A. (2012). Chlordiazepoxide dichloromethane monosolvate. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1033. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Amino-5-chlorobenzophenone: A Key Pharmaceutical Intermediate for Sedative Drug Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chlordiazepoxide. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. Chlordiazepoxide - Wikipedia [en.wikipedia.org]
- 2. Benzodiazepine synthesis [quimicaorganica.org]
- 3. researchgate.net [researchgate.net]
- 4. Chlordiazepoxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chlordiazepoxide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN105272927A - Novel method for preparing chlordiazepoxide - Google Patents [patents.google.com]
spectroscopic comparison of substituted quinazoline-3-oxides
An In-Depth Spectroscopic Guide to Substituted Quinazoline-3-Oxides for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive . These heterocyclic compounds are pivotal in medicinal chemistry, serving as crucial intermediates for synthesizing novel therapeutic agents.[1][2][3] Understanding their structural and electronic properties through spectroscopic analysis is fundamental to designing new derivatives with enhanced biological activity. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectroscopic output, grounded in established principles and experimental evidence.
The Quinazoline-3-Oxide Core: An Electronic Overview
The quinazoline-3-oxide scaffold is a bicyclic aromatic system where a benzene ring is fused to a pyrimidine N-oxide ring. The N-oxide functional group is the key feature, profoundly influencing the molecule's electronic distribution. It acts as a powerful resonance electron-donating group while also exerting an inductive electron-withdrawing effect. This dual nature makes the spectroscopic properties of the quinazoline ring highly sensitive to the nature and position of attached substituents.
Electron-donating groups (EDGs) like -OCH₃ or -CH₃ will increase electron density in the ring system, while electron-withdrawing groups (EWGs) such as -NO₂ or -Cl will decrease it. These perturbations directly impact the energy levels of molecular orbitals and the vibrational frequencies of bonds, leading to predictable and interpretable shifts in their respective spectra.
Caption: Core structure of quinazoline-3-oxide with substitution positions.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π→π* and n→π* transitions for aromatic systems like quinazolines.[4][5] The position of the maximum absorbance (λmax) is sensitive to the electronic effects of substituents.
Experimental Protocol: UV-Vis Spectrum Acquisition
A robust protocol ensures reproducibility and accuracy.
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (typically 200-600 nm). Common choices include ethanol, methanol, or acetonitrile.[5]
-
Solution Preparation: Prepare a dilute stock solution of the analyte (e.g., 1 mg/mL). From this, prepare a working solution (e.g., in the micromolar range) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally 0.2-0.8 A.U.).
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).
-
Measurement: Replace the blank with the sample solution in a matched cuvette and record the absorption spectrum.
-
Data Analysis: Identify the λmax values for all observed absorption bands.
Caption: Standard workflow for acquiring a UV-Visible spectrum.
Comparative Analysis of UV-Vis Data
Quinazoline derivatives typically exhibit two main absorption bands: a high-energy band around 240–300 nm (π→π) and a lower-energy band from 310–425 nm, which can be attributed to n→π transitions or charge-transfer bands.[4][5]
-
Effect of EDGs: Electron-donating groups increase electron density, raising the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift to longer wavelengths.
-
Effect of EWGs: Electron-withdrawing groups lower the energy of the lowest unoccupied molecular orbital (LUMO). This can also alter the energy gap and often leads to a hypsochromic (blue) shift , particularly if it disrupts conjugation.[5]
| Compound/Substituent | λmax (nm) | Solvent | Reference |
| 2-Methyl-3-phenylquinazolin-4(3H)-one | 214, 250, 263 | Not Specified | [6] |
| Quinazoline Derivative (BG1189) | 318 | DMSO | [4] |
| Quinazoline Derivative (BG1190) | 314 | DMSO | [4] |
| 2,4-Disubstituted Quinazoline (Carbazole) | ~310, 390 | THF | [7] |
Note: Data for quinazolin-4(3H)-ones and other derivatives are presented to illustrate general principles due to limited specific data on a comparable series of quinazoline-3-oxides.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.
Experimental Protocol: ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.
Comparative Analysis of IR Data
For quinazoline-3-oxides, several key vibrational modes are diagnostic:
-
N⁺-O⁻ Stretch: This is a key vibration, typically appearing in the 1200-1350 cm⁻¹ region. The exact frequency is sensitive to the electronic environment; EWGs on the ring can increase the bond order and shift this peak to a higher wavenumber.
-
C=N Stretch: Found in the 1550-1620 cm⁻¹ region.[6]
-
Aromatic C=C Stretch: Multiple bands typically appear between 1450-1600 cm⁻¹.
-
Aromatic C-H Bending: Out-of-plane (OOP) bending vibrations in the 750-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.[6]
| Compound/Substituent | N⁺-O⁻ Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Reference |
| 2-Methyl-3-phenylquinazolin-4(3H)-one | N/A (not a 3-oxide) | 1576 | 1620 | [6] |
| 3-Amino-2-phenylquinazolin-4(3H)-one | N/A (not a 3-oxide) | ~1594 | 1620, 1543, 1442 | [8] |
| 2-(4-difluorophenyl)quinazoline | N/A (not a 3-oxide) | 1559 | Not specified | [7] |
Note: The table illustrates typical ranges for the quinazoline core. The N-O stretch is the most diagnostic feature for the title compounds. The position of this stretch would be expected to shift to higher wavenumbers with electron-withdrawing substituents on the quinazoline ring, which strengthen the N-O bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation in organic chemistry. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR does the same for carbon atoms.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an NMR tube.
-
Solvent Addition: Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing 0.03% tetramethylsilane (TMS) as an internal standard.[9]
-
Dissolution: Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Data Acquisition: Place the tube in the NMR spectrometer and acquire the ¹H spectrum, followed by the ¹³C and, if needed, 2D spectra (e.g., COSY, HSQC).
Comparative Analysis of NMR Data
The chemical shifts (δ) in both ¹H and ¹³C NMR are highly dependent on the electronic environment.
-
¹H NMR: Protons on the quinazoline ring typically resonate in the aromatic region (δ 7.0-9.5 ppm).
-
Deshielding (Downfield Shift): EWGs decrease the electron density around nearby protons, shifting their signals to a higher ppm value. The proton at C4 is often significantly deshielded due to the influence of the adjacent N-oxide.
-
Shielding (Upfield Shift): EDGs increase electron density, shifting proton signals to a lower ppm value.
-
-
¹³C NMR: The carbon signals are more sensitive to substituent effects.
Caption: Influence of substituents on NMR chemical shifts.
| Compound/Substituent | Key ¹H NMR Shifts (δ, ppm) | Key ¹³C NMR Shifts (δ, ppm) | Reference |
| 2-(p-tolyl)quinazoline | 9.40 (s, 1H), 8.50 (d, 2H), 2.4 (s, 3H, -CH₃) | 161.1, 160.4, 140.8, 21.5 (-CH₃) | [12] |
| 2-(4-chlorophenyl)quinazoline | 9.43 (s, 1H), 8.55 (d, 2H), 7.48 (d, 2H) | 160.5, 160.0, 136.8, 129.8 | [12] |
| 2-(4-methoxyphenyl)quinazoline | 9.41 (s, 1H), 8.59 (d, 2H), 3.91 (s, 3H, -OCH₃) | 161.8, 160.8, 55.4 (-OCH₃) | [11] |
| 2-(3-nitrophenyl)quinazoline | 9.49 (s, 2H), 8.96 (d, 1H), 8.34 (d, 1H) | 160.7, 158.6, 148.8, 125.0 | [12] |
Note: This data for 2-substituted quinazolines demonstrates the clear effect of substituents. An electron-donating -OCH₃ group shields protons and carbons compared to an electron-withdrawing -Cl or -NO₂ group.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Electrospray ionization (ESI) is a soft technique commonly used for these types of polar heterocyclic compounds.
Data Interpretation
-
Molecular Ion Peak: The most critical piece of information is the molecular ion peak, which confirms the molecular weight of the synthesized compound. In ESI, this is often observed as the protonated molecule, [M+H]⁺.
-
Characteristic Fragmentation: A hallmark of N-oxides is the loss of an oxygen atom ([M-16]⁺). This is a common and often prominent fragment in the mass spectrum of quinazoline-3-oxides. Other fragmentations will depend on the nature and position of the substituents. For example, loss of a methyl group ([M-15]⁺) or other alkyl fragments is common.
| Compound/Substituent | Molecular Ion (m/z) | Key Fragments (m/z) | Reference |
| 2-thioxo-3-phenyl-quinazolin-4(3H)-one derivative 6 | 461 [M]⁺ | 294 | [13] |
| 2-thioxo-3-phenyl-quinazolin-4(3H)-one derivative 7 | 443 [M]⁺ | - | [14] |
| 2-(p-tolyl)quinazoline | 220 [M]⁺ | 219 | [12] |
| 2-(4-chlorophenyl)quinazoline | 240 [M]⁺ | - | [12] |
Note: The fragmentation corresponding to the loss of the N-oxide oxygen ([M-16]⁺) is a key diagnostic tool for confirming the identity of quinazoline-3-oxides.
Conclusion
The structural characterization of substituted quinazoline-3-oxides is achieved through a synergistic application of multiple spectroscopic techniques. UV-Vis spectroscopy reveals insights into the electronic transition energies, which are modulated by substituents. IR spectroscopy confirms the presence of key functional groups, with the N-O stretch being particularly diagnostic. NMR provides the definitive map of the carbon-hydrogen framework, where chemical shifts serve as precise probes of the electronic environment. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, such as the loss of the N-oxide oxygen. Together, these methods provide the robust, self-validating data essential for advancing research and development in medicinal chemistry.
References
-
Mphahlele, M. J. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 27(22), 7985. [Link][1][3]
-
Mphahlele, M. J. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. [Link][2]
-
Ajani, O. O., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(2), 562-574. [Link][6][15]
-
Vaidya, A., et al. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein Journal of Organic Chemistry, 16, 1079–1088. [Link][7]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 252909, Quinazoline 3-oxide. [Link][16]
-
G-Bunea, A., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(8), 4165. [Link][4]
-
Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8. [Link][13][14]
-
Nosova, E. V., et al. (2022). Optical spectroscopy data for the quinazoline derivatives 3a-e. ResearchGate. [Link][17]
-
Mishra, P., et al. (2013). A green approach to the synthesis of highly functionalized quinazolines and their optical properties. RSC Advances, 3, 10395-10402. [Link][5]
-
Yadav, V., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers in Chemistry, 10, 843195. [Link][10]
-
Joseph-Nathan, P., et al. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules, 12(2), 167-178. [Link][9]
-
Supporting Information for an unspecified article. Royal Society of Chemistry. [Link][11]
-
Al-Obaid, A. M., et al. (2018). Synthesis, characterization, and investigation of the anti-inflammatory effect of 2,3-disubstituted quinazoline-4(1H)-one. ResearchGate. [Link][18]
-
Panicker, C. Y., et al. (2010). Vibrational spectra and computational study of 3-amino-2-phenyl quinazolin-4(3 H)-one. ResearchGate. [Link][8]
-
Tiwari, A. R., & Bhanage, B. M. (2015). Synthesis of Quinazolines from 2-aminobenzylamines with Benzylamines and N-substituted Benzylamines under Transition Metal - Free Conditions. Royal Society of Chemistry. [Link][12]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. BJOC - Synthesis and properties of quinazoline-based versatile exciplex-forming compounds [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. scispace.com [scispace.com]
- 14. sapub.org [sapub.org]
- 15. researchgate.net [researchgate.net]
- 16. Quinazoline 3-oxide | C8H6N2O | CID 252909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Quinazoline Synthesis: Traditional Thermal vs. Microwave-Assisted Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of traditional and microwave-assisted methods for synthesizing quinazolines, a class of heterocyclic compounds with significant therapeutic potential. We will delve into the core principles of each methodology, present comparative experimental data, and offer detailed protocols to aid in your research and development endeavors.
The Enduring Importance of Quinazolines
Quinazolines and their derivatives are foundational scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities. These include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The efficacy of these compounds is intrinsically linked to their molecular structure, making the choice of synthetic route a critical parameter in drug discovery and development.
Methodological Showdown: Classical Heating vs. Microwave Irradiation
The synthesis of the quinazoline core typically involves the condensation of an anthranilic acid derivative with a suitable nitrogen-containing reactant. The primary difference between the traditional and modern approaches lies in the mode of energy transfer to the reaction mixture.
Traditional Synthesis: The Reflux Approach
Conventional synthesis relies on conductive heating, where an external heat source (like an oil bath) gradually warms the reaction vessel. This process is often characterized by longer reaction times, potential for side product formation due to prolonged exposure to high temperatures, and often lower yields.
Microwave-Assisted Synthesis: A Modern Alternative
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to directly heat the reactants and solvent. This direct and efficient energy transfer leads to rapid heating, significantly reduced reaction times, and often, improved reaction yields and purities. This is attributed to the selective absorption of microwave energy by polar molecules, leading to a localized superheating effect that can accelerate reaction rates.
Comparative Analysis: Yield and Reaction Time
To illustrate the practical differences between these two methods, we present a summary of comparative data for the synthesis of a model quinazoline derivative.
| Parameter | Traditional Reflux Method | Microwave-Assisted Method |
| Reaction Time | 6-8 hours | 10-15 minutes |
| Yield (%) | 75-85% | 90-95% |
| Temperature | ~150 °C (Oil Bath) | ~140 °C (Internal) |
| Solvent | Toluene | N,N-Dimethylformamide (DMF) |
| Energy Input | High (prolonged heating) | Low (short irradiation time) |
Note: These are representative values and can vary based on the specific substrates and reaction conditions.
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the synthesis of 2-phenyl-4(3H)-quinazolinone, a representative example, using both traditional and microwave-assisted techniques.
Protocol 1: Traditional Synthesis of 2-Phenyl-4(3H)-quinazolinone via Reflux
Materials:
-
Anthranilamide (1.0 mmol)
-
Benzaldehyde (1.2 mmol)
-
Ethanol (15 mL)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine anthranilamide (1.0 mmol) and benzaldehyde (1.2 mmol) in ethanol (15 mL).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. Maintain the reflux for 6-8 hours with continuous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the pure 2-phenyl-4(3H)-quinazolinone.
Protocol 2: Microwave-Assisted Synthesis of 2-Phenyl-4(3H)-quinazolinone
Materials:
-
Anthranilamide (1.0 mmol)
-
Benzaldehyde (1.2 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Glacial Acetic Acid (catalytic amount)
-
Microwave reactor vial (10 mL)
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In a 10 mL microwave reactor vial, combine anthranilamide (1.0 mmol) and benzaldehyde (1.2 mmol) in DMF (5 mL).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture and seal the vial.
-
Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate at 140 °C for 10-15 minutes.
-
Monitoring: The reaction is typically complete within the set time.
-
Work-up: After irradiation, cool the vial to room temperature. Add crushed ice to the reaction mixture to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. Dry under vacuum to yield the pure 2-phenyl-4(3H)-quinazolinone.
Visualizing the Workflow
To better illustrate the procedural differences, the following diagrams outline the key steps in each synthetic workflow.
Caption: Workflow for Traditional Quinazoline Synthesis.
Caption: Workflow for Microwave-Assisted Quinazoline Synthesis.
Mechanistic Considerations
The underlying chemical transformation in both methods is a cyclocondensation reaction. The reaction proceeds through the initial formation of a Schiff base between the anthranilamide and benzaldehyde, followed by an intramolecular cyclization and subsequent oxidation or rearrangement to afford the stable quinazolinone ring system.
The significant rate enhancement observed in the microwave-assisted method is attributed to a combination of thermal and non-thermal effects. The rapid, uniform heating minimizes the formation of byproducts and allows the reaction to overcome the activation energy barrier more efficiently.
Conclusion and Future Outlook
Microwave-assisted synthesis presents a compelling alternative to traditional methods for quinazoline synthesis, offering dramatic reductions in reaction time, improved yields, and alignment with the principles of green chemistry by reducing energy consumption. For researchers and professionals in drug development, the adoption of MAOS can significantly accelerate the synthesis of novel quinazoline derivatives for biological screening, thereby streamlining the drug discovery pipeline. While traditional methods remain valuable, the efficiency and efficacy of microwave-assisted synthesis position it as a superior technique for high-throughput synthesis and library generation.
References
-
Microwave-Assisted Organic Synthesis - A Review. Kappe, C. O. Angewandte Chemie International Edition, 2004, 43(46), 6250-6284. [Link]
-
Quinazolines and Quinazolinones as Potential Therapeutic Agents. Asif, M. Central Nervous System Agents in Medicinal Chemistry, 2014, 14(3), 153-172. [Link]
-
A Facile and Efficient Synthesis of 2-Aryl-4(3H)-quinazolinones under Microwave Irradiation. Dabiri, M., et al. ARKIVOC, 2005, 2005(11), 19-25. [Link]
The Alchemist's Guide to Seven-Membered Rings: A Cost-Effectiveness Analysis of Benzodiazepine Synthesis
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Benzodiazepines represent a cornerstone of medicinal chemistry, with their seven-membered heterocyclic scaffold underpinning a wide array of therapeutic agents renowned for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1] The development of efficient and economically viable synthetic routes to these privileged structures is a perpetual challenge and a critical consideration for both academic research and industrial-scale pharmaceutical production. This guide provides a comprehensive evaluation of the cost-effectiveness of distinct benzodiazepine synthesis pathways, moving beyond mere procedural descriptions to offer a nuanced analysis of the causal factors influencing experimental choices, economic viability, and environmental impact. We will dissect and compare classical condensation reactions, modern catalytic approaches, and versatile multicomponent strategies, furnishing detailed experimental protocols, comparative data, and field-proven insights to empower researchers in selecting the optimal synthetic route for their specific objectives.
Section 1: The Workhorse of Simplicity: Classical Condensation of o-Phenylenediamines with Ketones for 1,5-Benzodiazepines
The condensation of o-phenylenediamines with ketones or β-dicarbonyl compounds stands as one of the most direct and historically significant methods for the synthesis of 1,5-benzodiazepines.[2] Its enduring appeal lies in its operational simplicity and the use of readily available starting materials.
Mechanism and Rationale
The reaction typically proceeds under acidic catalysis. The acid protonates the carbonyl group of the ketone, enhancing its electrophilicity and facilitating nucleophilic attack by one of the amino groups of the o-phenylenediamine. Subsequent dehydration leads to the formation of a Schiff base intermediate. A second intramolecular condensation between the remaining amino group and the other ketone molecule (or the other carbonyl of a β-dicarbonyl compound), followed by another dehydration step, yields the seven-membered diazepine ring. The choice of an acidic catalyst is crucial; it must be strong enough to promote the reaction but not so harsh as to cause unwanted side reactions or degradation of the product.
Experimental Protocol: Synthesis of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
This protocol is adapted from a procedure catalyzed by p-toluenesulfonic acid (p-TSA), a cost-effective and efficient catalyst for this transformation.[1]
Materials:
-
o-Phenylenediamine (OPDA)
-
Acetone
-
p-Toluenesulfonic acid (p-TSA)
-
Ethyl acetate
-
Hexane
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a 100 mL round-bottom flask, add o-phenylenediamine (1.08 g, 10 mmol) and p-toluenesulfonic acid (0.19 g, 1 mmol).
-
Add acetone (2.32 g, 40 mmol) to the flask.
-
Stir the mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Upon completion of the reaction, add 20 mL of water to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a mixture of hexane and ethyl acetate to afford the pure 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine.
Cost-Effectiveness Analysis
| Component | Typical Price (per kg) | Quantity per 10 mmol scale | Estimated Cost per Batch | Notes |
| o-Phenylenediamine | $40 - $70[3][4] | 1.08 g | $0.04 - $0.08 | |
| Acetone | ~$5 - $10 | 2.32 g | < $0.01 | Solvent and reactant |
| p-Toluenesulfonic acid | ~$15 - $25 | 0.19 g | < $0.01 | Catalyst |
| Ethyl acetate | ~$5 - $10 | ~60 mL | ~$0.30 - $0.60 | Extraction solvent |
| Hexane | ~$5 - $10 | For TLC and recrystallization | ~$0.20 - $0.40 | |
| Total Estimated Cost | ~$0.55 - $1.10 |
With reported yields typically in the range of 90-95% for this specific reaction, the cost per gram of the final product is remarkably low, making this a highly cost-effective method for producing simple 1,5-benzodiazepines.[1]
Safety and Environmental Profile
-
Safety: o-Phenylenediamine is toxic and a suspected mutagen. Acetone is highly flammable. p-Toluenesulfonic acid is corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The reaction should be performed in a well-ventilated fume hood.
-
Environmental Impact: The primary environmental concern is the use of organic solvents for extraction and purification. While relatively benign, large volumes of ethyl acetate and hexane contribute to volatile organic compound (VOC) emissions.[5][6] Efforts to minimize solvent usage, for instance, through solvent-free reaction conditions where applicable, can improve the greenness of this method.[2]
Section 2: The Modern Approach: Zeolite-Catalyzed Synthesis of 1,5-Benzodiazepines
The use of solid acid catalysts, such as zeolites, represents a significant advancement in the synthesis of 1,5-benzodiazepines, offering advantages in terms of catalyst reusability, milder reaction conditions, and often higher selectivity.[7]
Mechanism and Rationale
Zeolites like H-MCM-22 possess both Brønsted and Lewis acid sites within their porous structure.[7] The reaction mechanism is analogous to the homogeneous acid-catalyzed pathway. The carbonyl group of the ketone is activated by interaction with an acid site on the zeolite surface. This facilitates the nucleophilic attack by o-phenylenediamine. The defined pore structure of the zeolite can also impart shape selectivity, potentially favoring the formation of the desired benzodiazepine over other side products. A key advantage is the heterogeneous nature of the catalyst, which allows for easy separation from the reaction mixture by simple filtration, enabling its reuse and reducing waste.
Experimental Protocol: H-MCM-22 Catalyzed Synthesis of 1,5-Benzodiazepine Derivatives
This protocol is a generalized procedure based on the work of Majid et al.[7]
Materials:
-
o-Phenylenediamine (or substituted derivative)
-
Ketone (e.g., acetone, cyclohexanone)
-
H-MCM-22 zeolite catalyst
-
Acetonitrile (solvent)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, a mixture of o-phenylenediamine (1 mmol), the ketone (2.5 mmol), and H-MCM-22 catalyst (100 mg) is stirred in acetonitrile (4 mL) at room temperature.
-
The reaction progress is monitored by TLC. Reactions are typically complete within 1-3 hours.[7]
-
Upon completion, the catalyst is separated by filtration and washed with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
The recovered H-MCM-22 catalyst can be washed, dried, and reused for subsequent reactions.
Cost-Effectiveness Analysis
| Component | Typical Price | Quantity per 1 mmol scale | Estimated Cost per Batch | Notes |
| o-Phenylenediamine | $40 - $70 / kg[3][4] | 0.108 g | < $0.01 | |
| Acetone | ~$5 - $10 / kg | 0.145 g | < $0.01 | |
| H-MCM-22 Zeolite | ~$800 - $1,000 / kg[8] | 100 mg | $0.08 - $0.10 | Recyclable |
| Acetonitrile | ~$10 - $20 / L | 4 mL | ~$0.04 - $0.08 | Solvent |
| Total Estimated Initial Cost | ~$0.13 - $0.20 |
While the initial cost of the H-MCM-22 catalyst is higher than that of p-TSA, its high efficiency and, most importantly, its recyclability for several runs without significant loss of activity dramatically reduce the long-term cost.[9] With reported yields often exceeding 85%, this method is highly cost-effective, particularly in a setting where multiple batches are synthesized.[7]
Safety and Environmental Profile
-
Safety: The safety considerations for the starting materials are similar to the classical method. Acetonitrile is flammable and toxic. Handling of the zeolite catalyst powder should be done carefully to avoid inhalation.
-
Environmental Impact: The use of a recyclable heterogeneous catalyst is a significant green advantage, minimizing catalyst waste.[10] The primary environmental consideration remains the use of organic solvents. However, the milder reaction conditions (room temperature) reduce energy consumption compared to methods requiring heating.[7]
Section 3: The Power of Convergence: Ugi Multicomponent Synthesis of 1,4-Benzodiazepines
Multicomponent reactions (MCRs), particularly the Ugi four-component reaction (Ugi-4CR), offer a powerful and convergent strategy for the synthesis of complex molecules, including 1,4-benzodiazepine scaffolds, from simple starting materials in a single step.[11]
Mechanism and Rationale
The Ugi-4CR involves the reaction of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. The reaction proceeds through a series of equilibria, culminating in an irreversible intramolecular acyl transfer to form a stable α-acylamino amide. For the synthesis of 1,4-benzodiazepines, a bifunctional starting material is typically employed, such as a 2-aminobenzophenone, which contains both the amine and carbonyl components. The Ugi product then undergoes a subsequent intramolecular cyclization to form the benzodiazepine ring. This approach allows for the rapid generation of a library of diverse benzodiazepine derivatives by simply varying the carboxylic acid and isocyanide components.
Experimental Protocol: Ugi-4CR for the Synthesis of a 1,4-Benzodiazepine Scaffold
This is a representative protocol for a two-step, one-pot synthesis of a 1,4-benzodiazepine derivative.[12]
Materials:
-
1-(2-Amino-6-methylphenyl)ethanone
-
Aldehyde (e.g., benzaldehyde)
-
Carboxylic acid (e.g., acetic acid)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Methanol (solvent)
-
Reagents for cyclization (e.g., acid or base, depending on the specific Ugi product)
Procedure:
-
Ugi Reaction: To a solution of 1-(2-amino-6-methylphenyl)ethanone (1 mmol) in methanol (5 mL), add the aldehyde (1 mmol), carboxylic acid (1 mmol), and isocyanide (1 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the formation of the Ugi product by TLC.
-
Cyclization: After the Ugi reaction is complete, the cyclization can be induced. This may involve the addition of an acid (e.g., trifluoroacetic acid) or a base, and may require heating. The specific conditions will depend on the structure of the Ugi adduct.
-
After the cyclization is complete, the reaction mixture is worked up by adding water and extracting with an organic solvent.
-
The crude product is purified by column chromatography.
Cost-Effectiveness Analysis
The cost-effectiveness of the Ugi approach is highly dependent on the cost of the isocyanide, which can be expensive. However, the convergence of the synthesis and the ability to generate molecular diversity from simple building blocks can be highly valuable in a drug discovery setting.
| Component | Typical Price | Quantity per 1 mmol scale | Estimated Cost per Batch | Notes |
| 2-Aminobenzophenone | $15 - $30 / kg[5][6][10] | ~0.2 g | $0.003 - $0.006 | |
| Benzaldehyde | ~$10 - $20 / kg | ~0.1 g | < $0.01 | |
| Acetic Acid | ~$5 - $10 / L | ~0.06 g | < $0.01 | |
| tert-Butyl isocyanide | ~$500 - $1000 / 100g | ~0.08 g | ~$0.40 - $0.80 | Can be a significant cost driver |
| Methanol | ~$5 - $10 / L | ~5 mL | ~$0.03 - $0.05 | Solvent |
| Total Estimated Cost | ~$0.45 - $0.88 |
While the cost per gram may be higher than for simple 1,5-benzodiazepines, the value of the Ugi reaction lies in its ability to rapidly create complex and diverse molecules, which can accelerate the drug discovery process.
Safety and Environmental Profile
-
Safety: Isocyanides are notoriously malodorous and toxic, requiring careful handling in a well-ventilated fume hood. Other reagents have hazards comparable to the previously discussed methods.
-
Environmental Impact: The use of methanol as a solvent is a moderate environmental concern. The atom economy of MCRs is generally high, which is a key principle of green chemistry.[13] However, the overall environmental impact will also depend on the subsequent cyclization and purification steps.
Section 4: The Precision of Palladium: Modern Catalytic Cross-Coupling for Benzodiazepine Synthesis
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of nitrogen-containing heterocycles, including benzodiazepines.[14] These methods offer high efficiency and functional group tolerance, enabling the construction of complex benzodiazepine cores that may be difficult to access via other routes.
Mechanism and Rationale
The Buchwald-Hartwig amination involves the palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide or triflate and an amine. For the synthesis of benzodiazepines, this is typically an intramolecular reaction. The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The amine then coordinates to the palladium center, and subsequent deprotonation by a base forms a palladium amide complex. Reductive elimination from this complex yields the desired benzodiazepine and regenerates the Pd(0) catalyst. The choice of ligand for the palladium catalyst is critical for the success of the reaction, influencing both the rate and the scope of the transformation.
Experimental Protocol: Intramolecular Buchwald-Hartwig Amination for 1,4-Benzodiazepine Synthesis
This is a generalized protocol and specific conditions may vary depending on the substrate.[14]
Materials:
-
A suitable precursor containing both an amine and an aryl halide (e.g., an N-substituted 2-bromoaniline derivative)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, XPhos)
-
Base (e.g., Cs₂CO₃, t-BuOK)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., 2 mol % Pd(OAc)₂), the phosphine ligand (e.g., 4 mol % BINAP), and the base (e.g., 2 equivalents of Cs₂CO₃).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent (e.g., toluene) and the benzodiazepine precursor (1 equivalent).
-
Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Wash the filter cake with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Cost-Effectiveness Analysis
The primary cost driver for this methodology is the palladium catalyst and the often-proprietary phosphine ligands.
| Component | Typical Price | Quantity per 1 mmol scale | Estimated Cost per Batch | Notes |
| Palladium(II) acetate | ~$100 - $200 / g | ~4.5 mg (2 mol%) | ~$0.45 - $0.90 | |
| BINAP | ~$50 - $100 / g | ~25 mg (4 mol%) | ~$1.25 - $2.50 | Ligand cost can be high |
| Cesium carbonate | ~$50 - $100 / kg | ~0.65 g (2 equiv) | ~$0.03 - $0.07 | Base |
| Toluene | ~$5 - $10 / L | ~5 mL | ~$0.03 - $0.05 | Solvent |
| Total Estimated Cost | ~$1.76 - $3.52 |
The high cost of palladium and specialized ligands makes this approach significantly more expensive on a small scale compared to classical methods. However, for the synthesis of complex, high-value benzodiazepine derivatives, the efficiency and broad substrate scope can justify the cost. Catalyst loading can often be reduced on a larger scale, and some catalysts can be recycled, which would improve the cost-effectiveness.[15]
Safety and Environmental Profile
-
Safety: Palladium catalysts and phosphine ligands can be toxic and air-sensitive, requiring careful handling under an inert atmosphere. Toluene is a flammable and toxic solvent.
-
Environmental Impact: The use of a heavy metal catalyst is a primary environmental concern. While catalytic amounts are used, residual palladium in the final product is a major issue for pharmaceuticals and requires efficient removal. The use of organic solvents also contributes to the environmental footprint.
Comparative Analysis
| Synthesis Pathway | Typical Yield | Reaction Time | Estimated Cost per Gram | Key Advantages | Key Disadvantages |
| Classical Condensation | 85-95%[1] | 0.5 - 2 hours | < $1 | Very low cost, simple procedure, readily available materials. | Limited to 1,5-benzodiazepines, can require harsh conditions. |
| Zeolite Catalysis | 80-95%[7] | 1 - 3 hours | $1 - | Mild conditions, high yields, recyclable catalyst, easy workup. | Higher initial catalyst cost. |
| Ugi Multicomponent | 60-85% (over 2 steps)[12] | 24 - 72 hours | $5 - $15 | High diversity, convergent, rapid library synthesis. | Expensive and hazardous isocyanides, longer reaction times. |
| Palladium Catalysis | 70-90%[14] | 3 - 24 hours | > $20 | High functional group tolerance, access to complex structures. | High cost of catalyst and ligands, potential for heavy metal contamination. |
Conclusion
The choice of a synthetic pathway for benzodiazepines is a multifaceted decision that requires a careful balance of economic, practical, and environmental considerations. For the cost-effective, large-scale production of simple 1,5-benzodiazepines, classical condensation reactions, particularly with modern improvements like the use of inexpensive and recyclable solid acid catalysts, remain highly attractive. For the synthesis of more complex 1,4-benzodiazepine derivatives, especially in the context of drug discovery and the need for molecular diversity, multicomponent reactions like the Ugi synthesis offer a powerful, albeit more expensive, platform. Palladium-catalyzed cross-coupling reactions represent the state-of-the-art for constructing highly functionalized and challenging benzodiazepine scaffolds, where the high cost is justified by the precision and versatility of the methodology. As the pharmaceutical industry continues to embrace the principles of green chemistry, the development of even more efficient, safer, and sustainable methods for the synthesis of this vital class of therapeutic agents will undoubtedly remain a key area of research and innovation.
Visualizations
Workflow for Evaluating Benzodiazepine Synthesis Pathways
Caption: A logical workflow for the evaluation and selection of a benzodiazepine synthesis pathway.
Generalized Synthesis of 1,5-Benzodiazepines via Condensation
Caption: Classical and modern catalytic synthesis of 1,5-benzodiazepines.
Ugi Multicomponent Synthesis of a 1,4-Benzodiazepine Scaffold
Caption: Convergent synthesis of 1,4-benzodiazepines via the Ugi reaction.
References
-
The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals. PharmaFeatures. [Link]
-
Green Solvents in the Pharmaceutical Industry. University of Notre Dame. [Link]
-
Green Analytical Approaches and Eco-Friendly Solvents: Advancing Industrial Applications and Environmental Sustainability: A Comprehensive Review. Oriental Journal of Chemistry. [Link]
-
Solvents and sustainable chemistry. PMC. [Link]
-
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. NIH. [Link]
-
Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. NIH. [Link]
-
An Expeditious Synthesis of 1,5-Benzodiazepine Derivatives Catalysed by p-toluenesulfonic Acid. Science Alert. [Link]
-
O-Phenylenediamine in Mumbai. IndiaMART. [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. NIH. [Link]
-
Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones. Indian Academy of Sciences. [Link]
-
Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine. RSC Advances. [Link]
-
(PDF) Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. ResearchGate. [Link]
-
Studies on Isocyanides and Related Compounds; Synthesis of 1,4Benzodiazepine2,5-diones via Ugi Four-Component Condensation. ResearchGate. [Link]
-
Alprazolam. Wikipedia. [Link]
-
(PDF) A facile synthesis of 1,4-benzodiazepine derivatives via Ugi four-component condensation. ResearchGate. [Link]
-
Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers. [Link]
-
Palladium Based Catalysts. Fuel Cell Store. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. ResearchGate. [Link]
-
Reagent MSDS. bioMérieux. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
MCM-22. Shandong Famous Materials Tech Co.Ltd. [Link]
-
Diazepam (Valium) Manufacturing Plant Report 2025. IMARC Group. [Link]
-
Mesoporous Molecular Sieve MCM-22 Zeolite. Zeolites-Molecularsieves.com. [Link]
-
Alprazolam Synthesis Method & Impurity LAP: Chemical Preparation Patent. Studylib. [Link]
-
Cost-Effective Suzuki Coupling: Buying G2 Palladium Catalysts from China. LinkedIn. [Link]
- Sustained release formulation of alprazolam.
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]
-
MCM-22, MCM-36, and ITQ-2 Zeolites with Different Si/Al Molar Ratios as Effective Catalysts of Methanol and Ethanol Dehydration. MDPI. [Link]
Sources
- 1. scialert.net [scialert.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solvents and sustainable chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijtsrd.com [ijtsrd.com]
- 5. The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals - PharmaFeatures [pharmafeatures.com]
- 6. Green Analytical Approaches and Eco-Friendly Solvents: Advancing Industrial Applications and Environmental Sustainability: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mesoporous Molecular Sieve MCM-22 Zeolite [m.chinazeolite.net]
- 9. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]
- 10. Green Solvents in the Pharmaceutical Industry | Essays | Fresh Writing | University of Notre Dame [freshwriting.nd.edu]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. biosynth.com [biosynth.com]
- 15. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to the Comparative Reactivity of Halomethyl Quinazolines
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold and the Strategic Importance of the Halomethyl Group
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including approved anticancer agents like gefitinib and erlotinib.[1] Its versatility stems from the ability to readily functionalize various positions on the bicyclic heteroaromatic system. Among the most powerful synthetic handles for elaboration of the quinazoline core is the halomethyl group (-CH₂X, where X = F, Cl, Br, I). This group acts as a potent electrophile, enabling the introduction of diverse functionalities through nucleophilic substitution reactions.
This guide provides a comparative analysis of the reactivity of different halomethyl quinazolines. We will delve into the factors governing their reactivity, provide supporting experimental data and protocols, and offer insights grounded in mechanistic principles to aid in synthetic strategy and experimental design.
Factors Governing Reactivity: A Comparative Analysis
The reactivity of a halomethyl quinazoline in nucleophilic substitution reactions is primarily dictated by three key factors: the nature of the halogen atom, the position of the halomethyl group on the quinazoline ring, and the steric environment around the reaction center.
The Influence of the Halogen: Leaving Group Ability
The rate-determining step in an SN2 reaction, the most common pathway for these substrates, involves the displacement of the halide ion. The reactivity of the halomethyl group is therefore directly proportional to the leaving group ability of the halide. This ability is inversely related to the basicity of the halide ion.
Reactivity Trend: I > Br > Cl > F
-
Iodomethylquinazolines (-CH₂I): These are the most reactive derivatives. The iodide ion (I⁻) is an excellent leaving group due to its large size, high polarizability, and the weakness of the C-I bond. These compounds are often used when high reactivity is required, but they can be less stable and more expensive.
-
Bromomethylquinazolines (-CH₂Br): Offering a good balance of high reactivity and stability, bromomethyl derivatives are widely used. The bromide ion (Br⁻) is a very good leaving group, making these compounds suitable for reactions with a broad range of nucleophiles.
-
Chloromethylquinazolines (-CH₂Cl): These are the most common and commercially available derivatives.[2][3][4] While less reactive than their bromo and iodo counterparts, the chloride ion (Cl⁻) is still a competent leaving group. Reactions often require slightly more forcing conditions (e.g., higher temperatures or longer reaction times) but benefit from the lower cost and higher stability of the starting material. The presence of the chloromethyl group is a primary driver of its utility in synthesis, facilitating SN2 reactions.[2]
-
Fluoromethylquinazolines (-CH₂F): These are the least reactive. The fluoride ion (F⁻) is a poor leaving group due to the strength of the C-F bond and the high basicity of F⁻. Consequently, fluoromethyl quinazolines are generally unsuitable for standard SN2 reactions and require specialized synthetic methods.
The Critical Role of Position: Electronic Effects of the Quinazoline Ring
The quinazoline ring's electronic properties significantly modulate the reactivity of the attached halomethyl group. The placement of the group, particularly in relation to the ring nitrogens, is a critical determinant of its electrophilicity.
-
C4-Halomethylquinazolines: The C4 position is highly activated due to the potent electron-withdrawing effect of the adjacent nitrogen at N3 (the α-nitrogen effect).[5] This effect makes the methylene carbon of a 4-(halomethyl) group exceptionally electrophilic and highly susceptible to nucleophilic attack. This enhanced reactivity allows for selective substitution even in the presence of other reactive sites.[5][6]
-
C2-Halomethylquinazolines: The C2 position is also activated by the two adjacent ring nitrogens (N1 and N3). This activation is substantial, making 2-(halomethyl)quinazolines versatile intermediates for building complex molecular architectures.[2][4]
-
Benzene Ring-Substituted Halomethylquinazolines (e.g., C6, C7): When the halomethyl group is attached to the fused benzene portion of the scaffold, its reactivity is more akin to that of a standard benzyl halide. It is still reactive but lacks the pronounced activation seen at the C2 and C4 positions. The reactivity will be further modulated by other substituents on the benzene ring (electron-donating groups will decrease reactivity, while electron-withdrawing groups will increase it).
Comparative Reactivity Summary
| Halomethyl Quinazoline Type | Halogen (X) | Position | Relative Reactivity | Rationale |
| 4-(Iodomethyl)quinazoline | I | C4 | Very High | Excellent leaving group (I⁻) + Strong electronic activation from α-nitrogen. |
| 2-(Iodomethyl)quinazoline | I | C2 | High | Excellent leaving group (I⁻) + Electronic activation from two nitrogens. |
| 4-(Bromomethyl)quinazoline | Br | C4 | High | Good leaving group (Br⁻) + Strong electronic activation from α-nitrogen. |
| 2-(Bromomethyl)quinazoline | Br | C2 | Medium-High | Good leaving group (Br⁻) + Electronic activation from two nitrogens. |
| 4-(Chloromethyl)quinazoline | Cl | C4 | Medium-High | Moderate leaving group (Cl⁻) + Strong electronic activation from α-nitrogen.[5][6] |
| 2-(Chloromethyl)quinazoline | Cl | C2 | Medium | Moderate leaving group (Cl⁻) + Electronic activation from two nitrogens.[1][2] |
| 6-(Chloromethyl)quinazoline | Cl | C6 | Low-Medium | Moderate leaving group (Cl⁻) + Standard benzylic reactivity. |
| 4-(Fluoromethyl)quinazoline | F | C4 | Very Low | Poor leaving group (F⁻), despite electronic activation. |
Visualizing the Reaction Mechanism and Workflow
A clear understanding of the reaction pathway and experimental process is crucial for success.
Caption: Generalized SN2 mechanism for halomethyl quinazolines.
Caption: Standard workflow for nucleophilic substitution reactions.
Experimental Protocol: Synthesis of a 2-(Aminomethyl)quinazoline Derivative
This protocol provides a robust, self-validating method for the nucleophilic substitution of a 2-(chloromethyl)quinazoline with a primary amine. The principles described can be adapted for other halomethyl quinazolines and nucleophiles.
Materials and Reagents:
-
2-(Chloromethyl)-4-methylquinazoline (1.0 eq)
-
Primary amine of choice (e.g., Benzylamine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF) (0.1 M concentration)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(chloromethyl)-4-methylquinazoline (1.0 eq) and the chosen solvent (e.g., ACN). Stir until the solid is fully dissolved.
-
Causality Explanation: An inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen. ACN is a good polar aprotic solvent for SN2 reactions, effectively solvating the cation without hydrogen bonding to the nucleophile, which would reduce its reactivity.
-
-
Addition of Reagents: Add the primary amine (1.2 eq) to the solution, followed by the base (K₂CO₃, 2.5 eq).
-
Causality Explanation: A slight excess of the nucleophile (amine) ensures the complete consumption of the limiting electrophile (halomethyl quinazoline). The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. K₂CO₃ is a solid base, easily filtered off, while DIPEA is a non-nucleophilic liquid base suitable for homogeneous reactions.
-
-
Reaction Execution: Heat the reaction mixture to 60-80 °C and stir.
-
Causality Explanation: Heating provides the necessary activation energy for the reaction, especially with the less reactive chloromethyl group. The specific temperature may need optimization depending on the nucleophile's reactivity.
-
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 1-2 hours. Use a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.
-
Trustworthiness: TLC provides direct visual evidence of the chemical transformation, allowing for confident determination of the reaction's endpoint and preventing the formation of degradation byproducts from excessive heating.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If K₂CO₃ was used, filter off the solid and wash with the solvent. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Causality Explanation: The aqueous workup removes the inorganic base, salts, and any remaining water-soluble impurities.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexanes).
-
Causality Explanation: Chromatography separates the desired product from unreacted starting materials, excess nucleophile, and any non-polar byproducts.
-
-
Characterization: Combine the pure fractions, concentrate, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
This comprehensive approach, from understanding the underlying principles of reactivity to executing a robust and verifiable experimental protocol, empowers researchers to effectively utilize halomethyl quinazolines as key building blocks in the synthesis of novel and potentially bioactive molecules.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline.
-
Ye, W., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485. Available at: [Link]
-
Phelps, M. E., et al. (1993). Kinetic studies of 2-(2'-Haloethyl) and 2-ethenyl substituted quinazolinone alkylating agents. Acid-catalyzed dehydrohalogenation and alkylation involving a quinazolinone prototropic tautomer. Bioorganic & Medicinal Chemistry, 1(1), 39-43. Available at: [Link]
-
Ye, W., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed. Available at: [Link]
- ChemicalBook. (n.d.). 2-(chloromethyl)-4-methylquinazoline synthesis.
- Benchchem. (n.d.). 2-(Chloromethyl)-4-methylquinazoline.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Available at: [Link]
-
Mphahlele, M. J., et al. (2019). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 24(21), 3971. Available at: [Link]
-
Reddy, T. J., et al. (2020). Iodine/potassium iodide catalyst for the synthesis of trifluoromethylated quinazolines via intramolecular cyclization of 2,2,2-trifluoro-N-benzyl-N'-arylacetimidamides. Molecular Diversity, 24(1), 131-139. Available at: [Link]
-
Kumar, A., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 679. Available at: [Link]
-
Povarov, L. S. (2022). Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. MDPI. Available at: [Link]
-
Sharma, S., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(7), 3196. Available at: [Link]
-
Sharma, P. K., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal, 14, 108-121. Available at: [Link]
-
ResearchGate. (2008). (PDF) Quinazolines. 3. synthesis of 6-bromo-8-chloro- sulfonylquinazoline- 2,4(1H,3H)-dione and its interaction with nucleophilic reagents*. Available at: [Link]
-
Mphahlele, M. J., & Gildenhuys, S. (2015). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 20(7), 12341-12367. Available at: [Link]
-
Kumar, A., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]
- Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane and Epichlorohydrin.
-
da Silva, A. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 1. Available at: [Link]
-
Gomaa, M. A. M. (2012). Synthesis and Reactivity of[1][2][7]Triazolo-annelated Quinazolines. Molecules, 17(9), 10863-10877. Available at: [Link]
Sources
- 1. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 2-(chloromethyl)-4-methylquinazoline synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide
For Immediate Release: This document provides essential, immediate safety and logistical information for the proper disposal of 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, handling, or use of this and structurally related compounds.
Executive Summary: The Imperative of Compliant Disposal
This compound is a halogenated heterocyclic organic compound. Due to its chlorinated nature and the presence of the N-oxide functional group, this compound and any materials contaminated with it must be treated as hazardous chemical waste. Improper disposal can lead to environmental contamination and potential health risks. The primary and unequivocally recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This guide provides a comprehensive framework for managing this waste stream, from segregation in the lab to final professional disposal.
Hazard Identification and Immediate Safety Precautions
Key Assumed Hazards:
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause skin and serious eye irritation.
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.
Personal Protective Equipment (PPE):
A comprehensive set of PPE is mandatory when handling this compound in any form (solid, in solution, or as waste).
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber) and inspect them before use.
-
Body Protection: A fire-resistant and impervious laboratory coat is required.
-
Respiratory Protection: If handling the compound as a powder outside of a chemical fume hood, or if aerosol generation is possible, a full-face respirator with appropriate cartridges should be used.
All handling of the solid compound and preparation of waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Operational Plan for Waste Management and Disposal
The cornerstone of safe disposal is a systematic approach to waste segregation, containment, and labeling, culminating in professional disposal. Under no circumstances should this chemical or its containers be disposed of in general laboratory trash or down the drain.
Step 1: Waste Segregation
Proper segregation at the point of generation is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste:
-
Unused or expired this compound.
-
Contaminated personal protective equipment (gloves, disposable lab coats).
-
Weighing papers, pipette tips, and any other labware that has come into direct contact with the solid compound.
-
Absorbent materials used for spill cleanup.
-
-
Liquid Waste:
Step 2: Containerization of Waste
All waste must be collected in dedicated, properly labeled, and sealed hazardous waste containers.
-
Container Type: Use robust, chemically compatible containers. For liquid waste, ensure the container has a secure, leak-proof cap. Do not use metal containers for any waste stream that may be acidic, as this can lead to corrosion and leaks.
-
Filling: Fill liquid waste containers to no more than 80% of their capacity to allow for vapor expansion and to prevent spills.
-
Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the compound.
-
The date accumulation started.
-
Associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Step 3: On-site Storage
Store waste containers in a designated, secure area, away from incompatible materials. The storage area should be well-ventilated and have secondary containment to capture any potential leaks.
Step 4: Professional Disposal
The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
-
Provide the EHS office with an accurate and complete description of the waste, including the information from the container label.
-
The most common and recommended disposal method for chlorinated organic compounds is high-temperature incineration in a permitted hazardous waste incinerator[3].
Decontamination and Spill Management
Accidental spills should be handled promptly and safely by trained personnel.
Spill Cleanup Procedure:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure proper ventilation.
-
Don PPE: Wear the full complement of PPE as described in Section 2.
-
Contain the Spill:
-
For solid spills: Carefully sweep or vacuum up the material, avoiding dust generation. Use spark-proof tools.
-
For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill.
-
-
Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container and label it appropriately.
-
Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the surface with a suitable solvent (e.g., ethanol or acetone), followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your supervisor and your institution's EHS office, in accordance with your laboratory's standard operating procedures.
Decontamination of Laboratory Equipment:
Glassware and equipment that have been in contact with this compound should be decontaminated before reuse or disposal.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) in a chemical fume hood. Collect this rinse solvent as halogenated liquid waste.
-
Wash: Wash the rinsed equipment thoroughly with soap and hot water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the equipment to air dry completely.
Data and Workflow Visualization
Hazard Summary Table
| Hazard Classification | Description | Source |
| Acute Toxicity | Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. | General classification for related compounds[3] |
| Skin/Eye Irritation | May cause skin and serious eye irritation. | General classification for related compounds[3] |
| Environmental Hazard | Halogenated organic compounds can be persistent and toxic to aquatic life. | General knowledge of chlorinated compounds |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—meticulous segregation, proper containerization, and reliance on professional hazardous waste management services—researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
References
-
National University of Singapore. (n.d.). Organic liquids acceptable as Waste Solvents. NUS Chemistry. Retrieved from [Link]
-
University of Louisville. (2025, August 22). Chemical Waste Management: Combining Compatible Used Organic Solvents. Retrieved from [Link]
Sources
Senior Application Scientist's Guide: Personal Protective Equipment (PPE) for Handling 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide (CAS No. 5958-24-7). As this compound is a key intermediate in the synthesis of psychotherapeutic agents, its handling requires a meticulous and informed approach to safety.[1]
Foundational Hazard Assessment: A Proactive Stance on Safety
A review of publicly available Safety Data Sheets (SDS) for this compound reveals conflicting or incomplete hazard classifications.[2][3] One source indicates the substance is not classified under GHS, while another notes that only half of the reports to ECHA C&L Inventory suggest any hazard.[2][3]
This absence of definitive data does not signify an absence of hazard. In laboratory practice, undocumented hazards necessitate a more stringent safety posture. The chemical structure—a chlorinated, polycyclic aromatic N-oxide—and its relationship to other biologically active quinazolines warrant treating it with significant caution.[4][5] For instance, a similar compound, 2-(Chloromethyl)-4-methylquinazoline, is classified as causing severe skin burns and eye damage.[6] Therefore, this guide is built on the principle of treating this compound as, at a minimum, a potent irritant to the skin, eyes, and respiratory tract, and as a substance potentially harmful if ingested or absorbed through the skin.
The Hierarchy of Controls: Engineering Safeguards First
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before any procedure, primary engineering and administrative controls must be in place.
-
Engineering Control: All manipulations of solid or dissolved this compound must be conducted within a certified chemical fume hood.[7] This is the most critical step in preventing respiratory exposure. The fume hood also provides a contained space in case of a spill.
-
Administrative Controls: Develop and adhere to a Standard Operating Procedure (SOP) for all work involving this compound. Ensure that an eyewash station and safety shower are immediately accessible and unobstructed.[7]
Core PPE Protocol: A Multi-Layered Defense
The following PPE is mandatory for all procedures involving this compound. The selection is based on providing comprehensive protection against the anticipated hazards of chlorinated, heterocyclic compounds.
| Protection Type | Minimum Requirement | Recommended for Splash/Aerosol Risk | Rationale |
| Eye & Face | ANSI Z87.1-compliant chemical splash goggles. | Full-face shield worn over chemical splash goggles. | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[8][9] |
| Hand | Double-gloving: Inner nitrile glove, outer neoprene or butyl rubber glove. | Same. | Provides robust protection against chlorinated compounds. Double-gloving minimizes exposure during glove removal (doffing).[10][11] PVC gloves are not recommended.[8] |
| Body | Full-length, buttoned laboratory coat. | Chemical-resistant apron over lab coat or disposable Tychem coveralls.[11] | Protects skin and personal clothing from contamination. Enhanced protection is necessary when handling larger quantities or performing splash-prone operations. |
| Respiratory | Not required when working within a certified chemical fume hood. | For spill cleanup outside a fume hood: A full-face respirator with multi-sorbent cartridges (organic vapor, acid gas, particulates). | A fume hood is the primary respiratory control. A respirator is for emergency use only, and personnel must be fit-tested and trained.[8][11] |
| Footwear | Closed-toe, liquid-resistant leather or rubber shoes. | Same. | Protects feet from spills and dropped objects. |
Operational Plans: Procedural Discipline
Adherence to strict procedures for donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.
PPE Selection Workflow
The specific PPE configuration depends on the scale and nature of the work. This workflow helps determine the appropriate level of protection.
Caption: PPE selection workflow based on procedural risk.
Step-by-Step Donning (Putting On) Sequence
-
Footwear: Confirm appropriate closed-toe shoes are worn.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat/Coverall: Put on the laboratory coat and fasten all buttons.
-
Outer Gloves: Don the second, outer pair of neoprene or chemical-resistant gloves. Ensure the cuffs of the outer gloves go over the cuffs of the lab coat sleeves.[8]
-
Eye & Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure warrants it.
Step-by-Step Doffing (Taking Off) Sequence
This is the most critical phase to prevent self-contamination. Perform these steps slowly and deliberately, ideally in an anteroom or designated area just outside the immediate workspace.
Caption: The critical sequence for safely removing contaminated PPE.
Emergency Response and Disposal Plan
Emergency Exposure Procedures
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Spill Response
-
Small Spill (inside fume hood): Absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite). Collect the material using non-sparking tools into a designated, labeled hazardous waste container. Clean the area with a suitable solvent, followed by soap and water.
-
Large Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and safety officers. Do not attempt to clean up unless you are part of a trained emergency response team equipped with appropriate respiratory protection.[11]
Disposal of Contaminated PPE
All disposable PPE used while handling this compound must be considered hazardous waste.
-
Following the doffing procedure, place all items (gloves, disposable aprons/coveralls, absorbent pads from spills) directly into a clearly labeled, sealed hazardous waste container.
-
Do not dispose of any contaminated materials in the regular trash.
-
Arrange for disposal via your institution's certified hazardous waste management program.[7]
By integrating these robust PPE protocols and operational plans into your workflow, you can significantly mitigate the risks associated with handling this potent chemical intermediate, ensuring a safer research environment for yourself and your colleagues.
References
-
LookChem. 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide hydrochloride. Retrieved from [Link]
-
Szabo-Scandic. SAFETY DATA SHEET: Quinazoline. Retrieved from [Link]
-
Gabitova, A. R., et al. (2023). Assessment of Acute Toxicity of Quinazoline Derivative... Antibiotiki i Khimioterapiya, 68(5-6), 25-31. Retrieved from [Link]
-
National Center for Biotechnology Information. 2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide. PubChem Compound Database. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
Mfalele, M. J., & Mphahlele, M. J. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 26(23), 7179. Retrieved from [Link]
-
Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Environmental Health & Safety Services, University of South Carolina. Personal Protective Equipment. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
O'Brien, M. A., et al. (2004). New derivatives of quinazoline and 1, 2-dihydroquinazoline n3-oxide with expected antitumor activity. Archiv der Pharmazie, 337(5), 239-46. Retrieved from [Link]
-
ResearchGate. (2023). Assessment of Acute Toxicity of Quinazoline Derivative.... Retrieved from [Link]
-
Yamuna, T. S., et al. (2014). 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. Acta Crystallographica Section E, 70(Pt 4), o389. Retrieved from [Link]
-
Yamuna, T. S., et al. (2014). 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o389. Retrieved from [Link]
- Walser, A., & Blount, J. F. (1976). U.S. Patent No. 3,932,325. Washington, DC: U.S. Patent and Trademark Office.
Sources
- 1. US3932325A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. 2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide | C15H10Cl2N2O | CID 112828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. pppmag.com [pppmag.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
